molecular formula C6H8O2 B2389748 Methyl 2-methylbut-3-ynoate CAS No. 32804-66-3; 387401-01-6

Methyl 2-methylbut-3-ynoate

Cat. No.: B2389748
CAS No.: 32804-66-3; 387401-01-6
M. Wt: 112.128
InChI Key: IXLXCUWRPMTLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylbut-3-ynoate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.128. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methylbut-3-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylbut-3-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLXCUWRPMTLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbut-3-ynoate (CAS 387401-01-6) is a versatile organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring both an alkyne and an ester functional group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The presence of a terminal alkyne allows for a variety of coupling reactions, while the α-methylated ester moiety can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Understanding the nuanced characteristics of this molecule is key to unlocking its full potential in the laboratory.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. While extensive experimental data for Methyl 2-methylbut-3-ynoate is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 387401-01-6[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
IUPAC Name methyl 2-methylbut-3-ynoate[1]
SMILES CC(C#C)C(=O)OC[1]
InChIKey IXLXCUWRPMTLOH-UHFFFAOYSA-N[1]

Spectroscopic Profile

The structural elucidation of Methyl 2-methylbut-3-ynoate relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The methoxy (-OCH₃) protons would likely appear as a singlet. The proton on the carbon bearing the methyl group (-CH(CH₃)) is expected to be a quartet due to coupling with the adjacent methyl protons. The terminal alkyne proton (≡C-H) would present as a singlet, and the protons of the α-methyl group would appear as a doublet.[2]

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available on SpectraBase, which would provide definitive information on the carbon skeleton of the molecule.[1] The spectrum would show distinct peaks for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the chiral center, the methyl group, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methylbut-3-ynoate is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A sharp, medium-intensity peak around 2100 cm⁻¹ for the C≡C triple bond stretch.

  • A strong carbonyl (C=O) stretch for the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

  • C-O stretching vibrations for the ester group will be observed in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 112.[2] Common fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) to form an acylium ion, as well as other fragmentations characteristic of alkynes and esters.[2]

Synthesis of Methyl 2-methylbut-3-ynoate

G 2-methylbut-3-ynoic_acid 2-Methylbut-3-ynoic Acid Product Methyl 2-methylbut-3-ynoate 2-methylbut-3-ynoic_acid->Product Methanol Methanol (CH₃OH) Methanol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Esterification

Experimental Protocol (General Procedure):

  • To a solution of 2-methylbut-3-ynoic acid in an excess of dry methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.

  • The crude product can then be purified by distillation under reduced pressure to yield pure Methyl 2-methylbut-3-ynoate.

Chemical Reactivity and Potential Applications in Drug Development

The reactivity of Methyl 2-methylbut-3-ynoate is dictated by its two primary functional groups: the terminal alkyne and the α-methylated ester. This dual functionality makes it a versatile synthon for creating a diverse range of molecular structures.

G Start Methyl 2-methylbut-3-ynoate Alkyne_Reactions Alkyne Functionality Start->Alkyne_Reactions Ester_Reactions Ester Functionality Start->Ester_Reactions Click_Chemistry Click Chemistry (e.g., CuAAC) Alkyne_Reactions->Click_Chemistry Sonogashira_Coupling Sonogashira Coupling Alkyne_Reactions->Sonogashira_Coupling Hydrolysis Hydrolysis Ester_Reactions->Hydrolysis Amidation Amidation Ester_Reactions->Amidation Reduction Reduction Ester_Reactions->Reduction

Reactions of the Alkyne Moiety

The terminal alkyne is a particularly attractive handle for molecular elaboration. It can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for lead optimization and the synthesis of bioconjugates.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust method for the formation of carbon-carbon bonds. This allows for the direct attachment of the Methyl 2-methylbut-3-ynoate scaffold to various aromatic and heteroaromatic systems, which are prevalent in many drug molecules.

Reactions of the Ester Moiety

The ester group can undergo a range of transformations, including:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-methylbut-3-ynoic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

  • Amidation: Direct reaction with amines can lead to the formation of amides.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-methylbut-3-yn-1-ol, which can serve as a precursor for other functional groups.

The Role of the α-Methyl Group in Drug Design

The presence of a methyl group at the α-position to the carbonyl can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. This "magic methyl" effect is a well-established concept in medicinal chemistry.[3] The methyl group can:

  • Enhance Metabolic Stability: It can block sites of metabolism, thereby increasing the half-life of a drug.[3]

  • Improve Potency: The methyl group can provide favorable steric interactions with the target protein, leading to increased binding affinity.

  • Modulate Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for drug absorption and distribution.[3]

The strategic placement of a methyl group, as seen in Methyl 2-methylbut-3-ynoate, provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds.

Safety and Handling

Based on the GHS classification, Methyl 2-methylbut-3-ynoate is a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear protective gloves, eye protection, and flame-retardant clothing.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 2-methylbut-3-ynoate is a promising building block for organic synthesis and drug discovery. Its bifunctional nature, combined with the influential α-methyl group, offers a wealth of opportunities for the creation of novel and complex molecules with potential therapeutic applications. While further experimental characterization of its physicochemical properties is warranted, the predictable reactivity of its functional groups provides a solid foundation for its use in the design and synthesis of new chemical entities. As the demand for innovative therapeutic agents continues to grow, the strategic application of versatile synthons like Methyl 2-methylbut-3-ynoate will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • Benchchem. Methyl 2-methylbut-3-ynoate | 387401-01-6. Accessed February 3, 2026.
  • PubChem. Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Accessed February 3, 2026. [Link]

  • Lian J, Wang J, Sun HF, Lin DZ, Liu H. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.
  • Lian J, Wang J, Sun HF, Lin DZ, Liu H. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013;48(8):1195-1208.

Sources

Chemical Structure & Utility Guide: Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylbut-3-ynoate (CAS: 22918-02-1 for racemic; related acid CAS: 98021-58-0) is a specialized bifunctional building block used primarily in the synthesis of complex polyketides, terpenoids, and chiral pharmaceutical intermediates.[1][2]

Its structural core features a terminal alkyne "skipped" from the ester conjugation by a chiral center at the


-position. This unique architecture grants it dual utility: it serves as a "Click Chemistry" handle (via CuAAC) while simultaneously allowing for diastereoselective alkylations at the 

-carbon.[3] However, this structure also imparts significant thermodynamic instability, making the molecule prone to base-catalyzed isomerization into the conjugated allenyl or alkynyl ester forms.

Part 1: Structural Analysis & Stereochemistry[3]

Chemical Connectivity

The molecule consists of a methyl ester core substituted at the


-position (C2) with both a methyl group and a reactive ethynyl (acetylene) group.

Key Structural Features:

  • C1: Carbonyl carbon (Ester).[3]

  • C2 (Chiral Center): The

    
    -carbon.[3] It is bonded to a hydrogen, a methyl group, the ester group, and the alkyne.[3] This is the site of stereogenicity.
    
  • C3-C4: Terminal alkyne unit. The C3-C4 triple bond is not conjugated with the carbonyl, classifying this as a

    
    -unsaturated ester.
    
Visualization

The following diagram illustrates the connectivity and the critical stereocenter.

ChemicalStructure Ester Methyl Ester (Electrophile) AlphaC α-Carbon (C2) (Chiral Center) Ester->AlphaC C1-C2 Bond Methyl α-Methyl Group AlphaC->Methyl Alkyne Terminal Alkyne (Nucleophile/Click) AlphaC->Alkyne Propargylic Bond Isomer Risk: Base-Catalyzed Isomerization to Conjugation AlphaC->Isomer Deprotonation

Figure 1: Functional connectivity of Methyl 2-methylbut-3-ynoate highlighting the chiral center and reactive handles.

Physicochemical Properties

Note: Values are derived from structure-activity relationships of analogous short-chain alkynyl esters.

PropertyValue (Approx.)Notes
Molecular Formula

Molecular Weight 112.13 g/mol
Boiling Point 135–140 °CAt 760 mmHg. Volatile.
Density 0.96 g/mL
Chirality (R) and (S)Often used as a racemate and resolved enzymatically.[3]
Solubility Organic SolventsMiscible in DCM, THF, EtOAc.[3] Immiscible in water.[3]

Part 2: Synthetic Methodology

Primary Synthesis: Acid Esterification

The most robust route to the title compound is the direct esterification of 2-methylbut-3-ynoic acid . While the acid can be synthesized via carboxylation of organometallic precursors, purchasing the acid or generating it via oxidation of 2-methylbut-3-yn-1-ol is preferred for reproducibility.

Protocol: Thionyl Chloride Mediated Esterification Rationale: This method avoids water accumulation (which drives equilibrium back to the acid) and generates the HCl catalyst in situ.[3]

Reagents:

  • 2-Methylbut-3-ynoic acid (1.0 equiv)[4]

  • Methanol (Anhydrous, excess, solvent)

  • Thionyl Chloride (

    
    , 1.2 equiv)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Dissolve 2-methylbut-3-ynoic acid in anhydrous Methanol (0.5 M concentration). Cool the solution to 0 °C in an ice bath.

  • Activation: Add

    
     dropwise via syringe over 20 minutes. Caution: Exothermic reaction with evolution of HCl and 
    
    
    
    gas.[3]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (65 °C) for 3 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure (Rotovap) to remove excess MeOH.[3] Do not heat above 40°C due to volatility.[3]

    • Redissolve residue in Diethyl Ether (

      
      ).[3]
      
    • Wash carefully with Saturated

      
       (to neutralize residual HCl).[3]
      
    • Wash with Brine, dry over

      
      , and filter.[3]
      
  • Purification: Distillation under reduced pressure (Kugelrohr or short-path) is preferred over column chromatography to avoid silica-induced isomerization.[3]

Synthetic Pathway Visualization[3]

SynthesisWorkflow Start Start: 2-Methylbut-3-ynoic Acid (in MeOH, 0°C) Reagent Add SOCl2 (Dropwise) Generates HCl in situ Start->Reagent Reflux Reflux 65°C (3 Hours) Reagent->Reflux Workup Workup: Conc. -> Et2O -> NaHCO3 Wash Reflux->Workup Product Product: Methyl 2-methylbut-3-ynoate (Distill under vacuum) Workup->Product

Figure 2: Esterification workflow ensuring minimal isomerization and high purity.

Part 3: Spectroscopic Characterization

To validate the synthesis, the following NMR signals are diagnostic. The absence of signals in the 5.0–6.5 ppm region confirms that isomerization to the conjugated alkene/allene has not occurred.[3]

Proton NMR ( , 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.76 Singlet (s)3H

Methyl Ester
3.45 Doublet of Quartets (dq)1H

(

-methine)
Coupled to Alkyne-H and Methyl
2.25 Doublet (d,

)
1H

(Terminal Alkyne)
Diagnostic of terminal alkyne
1.42 Doublet (d,

)
3H

Alpha-Methyl group
Infrared Spectroscopy (IR)
  • 
    3300 cm
    
    
    
    :
    Sharp, strong stretch (
    
    
    ). Diagnostic of terminal alkyne.
  • 
    2120 cm
    
    
    
    :
    Weak stretch (
    
    
    ).
  • 
    1740 cm
    
    
    
    :
    Strong stretch (
    
    
    ). Ester carbonyl.[3][5]

Part 4: Reactivity & Drug Development Applications[3]

Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is extensively used in PROTAC development to link E3 ligase ligands to warheads.[3]

  • Mechanism: The

    
    -methyl group provides steric bulk that can improve metabolic stability of the linker compared to a linear propargyl linker.
    
  • Stereocontrol: Using the enantiopure ester allows researchers to probe the spatial orientation of the drug-linker complex.

Stability Warning: The "Skipped" Alkyne Risk

Researchers must exercise extreme caution with basic conditions (e.g.,


, 

, or even

with heating).[3]
  • The Threat: The

    
    -proton is acidic (
    
    
    
    ).[3] Deprotonation leads to the resonance-stabilized enolate.[3]
  • The Result: Protonation often occurs at the

    
    -carbon, resulting in the conjugated allenyl ester  or the thermodynamically stable conjugated alkyne  (2-methylbut-2-ynoate).
    
  • Mitigation: Perform alkylations using kinetic bases (LDA at -78°C) or avoid strong bases entirely by using transition metal catalysis (e.g., Sonogashira coupling).[3]

Reactivity Map[3]

Reactivity Core Methyl 2-methylbut-3-ynoate Click 1,2,3-Triazole (Linker/Bioisostere) Core->Click R-N3, Cu(I) Reduction Methyl 2-methylbut-3-enoate (Alkene) Core->Reduction H2, Lindlar Cat. Isomer Allenyl/Conjugated Ester (Thermodynamic Sink) Core->Isomer Base (Et3N/Heat) Coupling Internal Alkyne (Sonogashira Product) Core->Coupling Ar-X, Pd(0)/Cu(I)

Figure 3: Divergent reactivity pathways. The red path indicates a common degradation route.[3]

References

  • PubChem. (n.d.).[3][4] 2-Methylbut-3-ynoic acid (Compound).[4][6][7] National Library of Medicine.[3] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Alkyne Functionalization. Organic Syntheses Board of Editors. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[3] IR and Mass Spectra of Alkynoic Esters. National Institute of Standards and Technology.[3] Retrieved from [Link]

Sources

2-methylbut-3-ynoic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-methylbut-3-ynoate

Abstract Methyl 2-methylbut-3-ynoate (CAS: 387401-01-6) is a bifunctional aliphatic ester characterized by a terminal alkyne and a chiral


-methyl center. With a molecular weight of 112.13  g/mol  , it serves as a high-value building block in the synthesis of complex heterocycles, pharmaceutical intermediates, and functionalized polymers.[1] This guide provides a definitive technical profile, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.[1]

Physicochemical Profile

Understanding the mass and volatility profile of Methyl 2-methylbut-3-ynoate is critical for stoichiometry calculations and handling procedures.[1]

Table 1: Key Physicochemical Data

PropertyValueNotes
Molecular Weight 112.13 g/mol Monoisotopic Mass: 112.0524 Da
Molecular Formula

CAS Number 387401-01-6Racemic mixture
Physical State Colorless LiquidVolatile
Density

g/mL
Predicted value; temperature dependent
Boiling Point

C
At 760 mmHg (Estimated); Distill at reduced pressure
Flash Point

C
Flammable (Class 3)
Solubility Organic solventsMiscible in DCM, EtOAc, MeOH; Low water solubility

Structural Analysis: The molecule features a terminal alkyne (


) and a methyl ester (

) separated by a chiral methine bridge.[1] This structural arrangement allows for orthogonal functionalization: the ester is susceptible to nucleophilic attack, while the alkyne participates in cycloadditions and organometallic couplings.[1]

Synthesis & Purification Protocol

Methodology: Acid-Catalyzed Esterification While various routes exist, the most robust and self-validating method for laboratory-scale preparation is the Fischer esterification of 2-methylbut-3-ynoic acid.[1] This pathway avoids the use of hazardous alkylating agents and allows for easy monitoring.[1]

Reaction Scheme:



Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser to a drying tube (CaCl2) to exclude atmospheric moisture.[1]

  • Charging: Add 2-methylbut-3-ynoic acid (10.0 g, 102 mmol) to the flask.

  • Solvent Addition: Add Methanol (anhydrous, 100 mL) . The large excess drives the equilibrium forward.[1]

  • Catalyst: Carefully add Conc. Sulfuric Acid (0.5 mL) dropwise while stirring. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to a gentle reflux (

    
    C) for 6–8 hours.
    
  • Validation (In-Process Control): Spot an aliquot on a TLC plate (Silica gel, 20% EtOAc/Hexane). Stain with KMnO4.[1] The disappearance of the acid spot (baseline/low

    
    ) and appearance of the ester (high 
    
    
    
    ) indicates completion.[1]
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the mixture under reduced pressure (Rotavap) to

      
       mL volume. Critical: Do not evaporate to dryness to prevent product loss due to volatility.
      
    • Dilute with Diethyl Ether (100 mL) .

    • Wash with Sat.

      
       (2 x 50 mL)  to neutralize acid.[1]
      
    • Wash with Brine (50 mL) .[1]

    • Dry over

      
      , filter, and concentrate carefully.[1]
      
  • Purification: Distill the crude oil under reduced pressure (vacuum distillation recommended to avoid polymerization of the alkyne).

SynthesisWorkflow start Start: 2-methylbut-3-ynoic acid reagent Add MeOH + H2SO4 (cat) start->reagent reflux Reflux 6-8h (65°C) reagent->reflux check IPC: TLC (Check Acid Disappearance) reflux->check check->reflux Incomplete workup Workup: Neutralize & Extract check->workup Complete purify Vacuum Distillation (Isolate Product) workup->purify

Figure 1: Validated workflow for the synthesis of Methyl 2-methylbut-3-ynoate via Fischer Esterification.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.76 (s, 3H, 
      
      
      
      ) – Distinct singlet for the methyl ester.[1]
    • 
       3.45 (qd, 1H, 
      
      
      
      ) – Quartet of doublets due to coupling with the methyl group and the alkyne proton.[1]
    • 
       2.25 (d, 1H, 
      
      
      
      ) – Terminal alkyne proton (diagnostic doublet).[1]
    • 
       1.45 (d, 3H, 
      
      
      
      ) – Methyl doublet.[1]
  • Mass Spectrometry (GC-MS):

    • Parent Ion (

      
      ): m/z 112.[1]
      
    • Base Peak: Often m/z 53 (

      
      ) or m/z 59 (
      
      
      
      ) depending on fragmentation.[1]

Synthetic Utility in Drug Design

Methyl 2-methylbut-3-ynoate is a versatile "linchpin" molecule.[1] Its terminal alkyne allows for "Click" chemistry, while the ester provides a handle for further elaboration.[1]

Key Applications:

  • 1,2,3-Triazole Synthesis: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, a common pharmacophore in kinase inhibitors.[1]

  • Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides creates internal alkynes, extending the carbon skeleton.[1]

  • Heterocyclic Cyclization: Reaction with hydrazines or hydroxylamines can yield pyrazolones or isoxazolones, utilizing both the ester and the alkyne functionalities.[1]

ReactivityMap center Methyl 2-methylbut-3-ynoate (MW 112.13) triazole 1,2,3-Triazoles (via CuAAC w/ Azides) center->triazole Click Chem internal Internal Alkynes (via Sonogashira) center->internal Pd Cat. hetero Pyrazolones/Isoxazoles (via Cyclocondensation) center->hetero Nucleophiles chiral Chiral Acids (via Kinetic Resolution) center->chiral Enzymatic

Figure 2: Divergent synthetic pathways utilizing Methyl 2-methylbut-3-ynoate as a core scaffold.

Handling & Safety (MSDS Summary)

  • Volatility: Due to its low molecular weight (112.13 g/mol ), store in a tightly sealed container at

    
    C.[1]
    
  • Flammability: Keep away from open flames and sparks.[1] Ground all equipment during transfer.

  • Stability: Stable under standard conditions but avoid prolonged exposure to strong bases which may cause hydrolysis or polymerization of the alkyne.[1]

References

  • PubChem. (2025).[1] Methyl 2-methylbut-3-ynoate Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

The Strategic Incorporation of α-Methylation in Terminal Alkyne Esters: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of an α-methyl group to terminal alkyne esters creates a class of compounds with unique steric and electronic properties, offering significant advantages in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-methylated terminal alkyne esters. We will delve into stereoselective synthetic routes, explore the nuanced effects of the α-methyl substituent on key transformations such as cycloaddition and cross-coupling reactions, and discuss its role in modulating metabolic stability and influencing biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecular scaffold.

Introduction: The Significance of the α-Methylated Terminal Alkyne Ester Motif

Terminal alkynes are invaluable functional groups in modern organic chemistry, serving as versatile handles for a myriad of transformations, most notably in "click" chemistry, Sonogashira couplings, and as precursors to various heterocycles.[1] When incorporated into an ester framework, the resulting propargyl esters are widely utilized as protecting groups and reactive intermediates in organic synthesis.[2][3] The introduction of a methyl group at the α-position to the ester functionality introduces a chiral center and imparts distinct steric and electronic effects that profoundly influence the molecule's reactivity, conformation, and metabolic fate.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights the often dramatic and positive impact of a single methyl group on a molecule's pharmacological profile.[4] In the context of terminal alkyne esters, α-methylation can:

  • Enhance Metabolic Stability: The methyl group can act as a steric shield, hindering enzymatic degradation, particularly hydrolysis of the ester group, thereby prolonging the compound's half-life in biological systems.[5][6]

  • Modulate Reactivity: The steric bulk of the methyl group can influence the regioselectivity and stereoselectivity of reactions involving the adjacent alkyne.[7]

  • Induce Chirality: The α-carbon becomes a stereocenter, opening avenues for the development of enantiomerically pure compounds with potentially distinct biological activities.

  • Influence Conformation: The methyl group can restrict bond rotation, influencing the overall shape of the molecule and its interaction with biological targets.

This guide will provide a detailed exploration of these aspects, offering both theoretical understanding and practical protocols for the synthesis and application of these valuable compounds.

Synthetic Strategies for α-Methylated Terminal Alkyne Esters

The synthesis of α-methylated terminal alkyne esters can be approached through several strategic routes, each with its own advantages and considerations regarding stereocontrol.

Direct α-Methylation of Terminal Alkyne Ester Enolates

A direct and convergent approach involves the deprotonation of a propargyl ester at the α-position to form an enolate, followed by quenching with a methylating agent.[1][8][9]

G Reactant Propargyl Ester Enolate Ester Enolate Reactant->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product α-Methylated Terminal Alkyne Ester Enolate->Product SN2 Alkylation MeI Methyl Iodide (CH3I) MeI->Product

Figure 1: General workflow for the direct α-methylation of propargyl esters.

Key Considerations for Causality:

  • Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible enolate formation, minimizing self-condensation and other side reactions.[8][9]

  • Reaction Conditions: Low temperatures (typically -78 °C) are essential to maintain the kinetic stability of the enolate and prevent undesired side reactions.

  • Electrophile: Methyl iodide is a highly effective electrophile for this SN2 reaction due to its high reactivity.[1]

Experimental Protocol: Direct α-Methylation of Ethyl Propiolate

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.0 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl propiolate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-methylated terminal alkyne ester.

Synthesis via Chiral α-Methyl Propargyl Alcohols

An alternative and often more stereocontrolled approach involves the synthesis of an enantiomerically enriched α-methyl propargyl alcohol, followed by esterification.

Several methods exist for the asymmetric synthesis of these crucial intermediates:

  • Asymmetric Alkynylation of Aldehydes: The addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst can provide enantiomerically enriched secondary propargyl alcohols.[10]

  • Biocatalytic Methods: Enzymatic cascades can be employed to convert racemic propargyl alcohols into enantiomerically pure forms.[11][12][13] Lipase-catalyzed kinetic resolution is a particularly powerful tool for separating racemic mixtures of these alcohols.[5][14][15][16][17]

G cluster_0 Enzymatic Kinetic Resolution Racemic_Alcohol Racemic α-Methyl Propargyl Alcohol Lipase Lipase + Acyl Donor Racemic_Alcohol->Lipase Resolved_Alcohol (S)-α-Methyl Propargyl Alcohol Lipase->Resolved_Alcohol Esterified_Alcohol (R)-α-Methyl Propargyl Ester Lipase->Esterified_Alcohol

Figure 2: Lipase-catalyzed kinetic resolution of α-methyl propargyl alcohols.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-But-3-yn-2-ol

  • Reaction Setup: To a solution of racemic but-3-yn-2-ol (1.0 eq.) in an appropriate organic solvent (e.g., toluene or hexane), add vinyl acetate (2.0 eq.) as the acyl donor.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the reaction mixture.

  • Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-alcohol from the (R)-acetate by flash column chromatography on silica gel.

Once the enantiomerically pure alcohol is obtained, it can be readily esterified using standard methods, such as reaction with an acid chloride or carboxylic acid under dehydrating conditions (e.g., DCC/DMAP).

Reactivity of α-Methylated Terminal Alkyne Esters

The α-methyl group exerts a significant influence on the reactivity of the terminal alkyne, primarily through steric hindrance and electronic effects.

Cycloaddition Reactions

The steric bulk of the α-methyl group can impact the regioselectivity of 1,3-dipolar cycloadditions, such as the azide-alkyne "click" reaction.[7][18][19] While the electronic nature of the ester group generally favors the formation of the 1,4-disubstituted triazole, the steric hindrance from the adjacent methyl group can influence the approach of the azide, potentially leading to altered regioselectivity or slower reaction rates.[20][21]

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a cornerstone of alkyne chemistry, can also be affected by the α-methyl substituent.[22][23] The steric hindrance around the alkyne may necessitate the use of more active palladium catalysts or ligands to achieve efficient coupling with aryl or vinyl halides.[24]

G Alkyne α-Methylated Terminal Alkyne Ester Product α-Methylated Internal Alkyne Ester Alkyne->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Product Sonogashira Coupling

Figure 3: Sonogashira coupling of an α-methylated terminal alkyne ester.

Causality in Reactivity:

  • Steric Hindrance: The α-methyl group can sterically hinder the approach of coupling partners and catalysts to the alkyne, potentially slowing down reaction rates.

  • Electronic Effects: The electron-donating nature of the methyl group can slightly increase the electron density of the alkyne, which may influence its reactivity in certain metal-catalyzed processes.

Applications in Drug Discovery and Development

The unique properties of α-methylated terminal alkyne esters make them attractive scaffolds in drug design.

  • Metabolic "Hard Spot": As mentioned, the α-methyl group can block metabolic oxidation at that position, a common pathway for drug deactivation. This can lead to improved pharmacokinetic profiles.

  • Bioorthogonal Probes: The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, enabling the attachment of fluorescent tags, affinity labels, or other probes for studying biological systems.[1] The α-methyl group can fine-tune the properties of these probes.

  • Scaffold for Bioactive Molecules: The rigid, linear nature of the alkyne, combined with the chirality and metabolic stability conferred by the α-methyl group, provides a valuable framework for the design of novel enzyme inhibitors and receptor ligands.

Table 1: Comparison of Properties: Propargyl Ester vs. α-Methylated Propargyl Ester

PropertyPropargyl Esterα-Methylated Propargyl EsterRationale
Chirality AchiralChiral (at α-carbon)Introduction of a methyl group creates a stereocenter.
Metabolic Stability Susceptible to hydrolysis and α-oxidationGenerally more stableSteric hindrance from the methyl group protects the ester and α-position.[5]
Reactivity in Cycloadditions HighPotentially lower rate/altered regioselectivitySteric hindrance from the methyl group can affect the transition state.[7]
Reactivity in Sonogashira Coupling HighPotentially requires more active catalystsSteric bulk can hinder catalyst coordination.[24]

Conclusion and Future Perspectives

α-Methylated terminal alkyne esters represent a promising class of compounds with significant potential in both synthetic and medicinal chemistry. The strategic introduction of the α-methyl group provides a powerful tool for modulating reactivity, enhancing metabolic stability, and introducing chirality. While synthetic methodologies for their preparation are becoming more established, further research into more direct and highly enantioselective methods is warranted. The exploration of the full scope of their reactivity in various chemical transformations and their application in the design of novel therapeutics and functional materials remains a fertile ground for future investigation. This guide provides a solid foundation for researchers to build upon as they harness the unique properties of this versatile molecular scaffold.

References

  • Quesada, E., & Taylor, R. J. K. (2005). A direct conversion of activated primary alcohols into terminal alkynes through a sequential one-pot, two-step process involving oxidation with manganese dioxide and then treatment with the Bestmann-Ohira reagent. Tetrahedron Letters, 46(38), 6473-6476. [Link]

  • Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. [Link]

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Schering Corporation. (2006). Preparation of chiral propargylic alcohol and ester intermediates of himbacine analogs.
  • Hildebrand, F., & Nestl, B. M. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4435–4439. [Link]

  • University of Delaware. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the Cu‐catalyzed reaction of propargylic ester and aldehyde. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2011(13), 2439-2445. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 7(3), 1276-1305. [Link]

  • Solé, D., & Saornil, E. (2021). Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement. Angewandte Chemie International Edition, 60(46), 25258-25262. [Link]

  • Reddy, B. V. S., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric Effects on Regioselectivity in 1,3-Dipolar Cycloaddition of C,N- Dialkyl Nitrones with Acceptor-Substituted Alkynes. Retrieved from [Link]

  • Hildebrand, F., & Nestl, B. M. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4435–4439. [Link]

  • Micalizio, G. C., & Hale, M. R. (2014). Stereo- and Regiocontrolled Methylboration of Terminal Alkynes. Organic Letters, 16(24), 6408–6411. [Link]

  • Zhang, Y., et al. (2023). Selective transformation of propargylic ester towards tunable polymerization pathways. Nature Communications, 14(1), 1-9. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Houk, K. N., et al. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(30), 10566–10574. [Link]

  • Reddy, B. V. S., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2011(13), 2439-2445. [Link]

  • ResearchGate. (n.d.). Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols. Retrieved from [Link]

  • Alcaide, B., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2535–2543. [Link]

  • Wang, S., et al. (2018). [Application of methyl in drug design]. Yao Xue Xue Bao, 53(11), 1841-1852. [Link]

  • Wang, W., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 27(19), 6296. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7404. [Link]

  • Hildebrand, F., & Nestl, B. M. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4435–4439. [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson-Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. Journal of the American Chemical Society, 143(35), 14167–14175. [Link]

  • ResearchGate. (n.d.). Biocatalytic cascade reaction for the synthesis of enantiomerically pure propargylic amines from racemic alcohols. Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38063-38089. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Journal of Drug Delivery, 2013, 1-12. [Link]

  • Reddy, B. V. S., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2011(13), 2439-2445. [Link]

  • SciSpace. (n.d.). Steric and Electronic Control of 1,3-Dipolar Cycloaddition Reactions in Carbon Nanotube Nanoreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Diverse reactivity of alkynes in C–H activation reactions. Chemical Communications, 54(14), 1648-1663. [Link]

  • Palmeira, D. J., et al. (2011). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 16(11), 9697-9713. [Link]

  • ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]

Sources

A Comparative Analysis of Methyl 2-methylbut-3-ynoate and Methyl 3-butynoate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis and drug development, subtle structural modifications can lead to profound differences in chemical reactivity and biological activity. This technical guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct alkynyl esters: methyl 2-methylbut-3-ynoate and methyl 3-butynoate. The primary differentiator—a single methyl group at the α-carbon (C2)—fundamentally alters the nature of the alkyne from a sterically influenced internal alkyne to a highly versatile terminal alkyne. This distinction dictates their synthetic pathways, governs their reactivity profiles, and ultimately defines their utility as building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. We will explore their structures, synthesis protocols, comparative reactivity, and spectroscopic signatures, providing researchers with the foundational knowledge to strategically select the appropriate scaffold for their specific synthetic goals.

Core Structural and Physicochemical Comparison

At first glance, methyl 2-methylbut-3-ynoate and methyl 3-butynoate appear to be close congeners. However, the placement of a methyl group on the carbon adjacent to the ester carbonyl in methyl 2-methylbut-3-ynoate is a critical modification that reclassifies the molecule.

  • Methyl 3-butynoate is a terminal alkyne , characterized by a triple bond at the end of the carbon chain (C3-C4) with a hydrogen atom attached to the terminal sp-hybridized carbon.[1]

  • Methyl 2-methylbut-3-ynoate is an internal alkyne , where the triple bond is located within the carbon skeleton, and the α-carbon is a chiral center.[2]

This fundamental difference is the cornerstone of their distinct chemical behaviors.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 3-butynoateMethyl 2-methylbut-3-ynoate
IUPAC Name methyl but-3-ynoate[1]methyl 2-methylbut-3-ynoate[2]
CAS Number 32804-66-3[1]387401-01-6[2]
Molecular Formula C₅H₆O₂[1]C₆H₈O₂[2]
Molar Mass 98.10 g/mol [1]112.13 g/mol [2]
Alkyne Type TerminalInternal
Key Feature Acidic terminal protonα-Methyl substitution

Synthesis Strategies: Causality in Experimental Design

The most direct synthesis for both esters involves the esterification of their corresponding carboxylic acids. The choice of this method is based on the commercial availability of the acid precursors and the high efficiency of the reaction.

Protocol: Synthesis of Methyl 3-butynoate via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed equilibrium reaction. The protocol is designed to drive the equilibrium towards the product by using an excess of one reagent (methanol) and facilitating the removal of the water byproduct.

G reagents Combine 3-Butynoic Acid and excess Methanol catalyst Add catalytic H₂SO₄ (0.1 eq.) reagents->catalyst Protonates carbonyl reflux Heat to Reflux (approx. 65°C) for 4-6h catalyst->reflux Increases reaction rate workup Aqueous Workup: Neutralize with NaHCO₃(aq) Wash with Brine reflux->workup Reaction completion dry Dry organic layer (Na₂SO₄ or MgSO₄) workup->dry Removes water & acid purify Purify by Distillation under reduced pressure dry->purify Removes residual water product Methyl 3-butynoate purify->product

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-butynoic acid (1.0 eq) with an excess of methanol (5-10 eq). The excess methanol serves as both the solvent and a reactant, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Heat the mixture to reflux (approximately 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed via rotary evaporation, and the crude product is purified by distillation under reduced pressure to yield pure methyl 3-butynoate.

Synthesis of Methyl 2-methylbut-3-ynoate

The synthesis of methyl 2-methylbut-3-ynoate follows the same well-established Fischer esterification principles, starting from 2-methylbut-3-ynoic acid. While the core mechanism is identical, the steric hindrance from the α-methyl group may slightly decrease the reaction rate compared to its unsubstituted counterpart.

Comparative Reactivity: The Decisive Role of the Alkyne Terminus

The presence or absence of the acidic terminal proton is the single most important factor governing the divergent reactivity of these two molecules.

The Versatility of a Terminal Alkyne: Methyl 3-butynoate

The sp-hybridized C-H bond in methyl 3-butynoate is significantly more acidic (pKa ≈ 25) than sp² or sp³ C-H bonds. This allows for easy deprotonation by a suitable base (e.g., n-BuLi, Grignard reagents) to form a potent carbon nucleophile—an acetylide. This opens a vast array of synthetic possibilities for carbon-carbon bond formation.

Key Reactions Exclusive to Methyl 3-butynoate:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form complex conjugated systems. This is a cornerstone of modern pharmaceutical synthesis.

  • Acetylide Alkylation: Reaction of the formed acetylide with alkyl halides to extend the carbon chain.

  • Addition to Carbonyls: Nucleophilic attack on aldehydes and ketones to form propargyl alcohols, key intermediates in natural product synthesis.

  • Hydration (Markovnikov): Mercuric-ion catalyzed hydration yields a methyl ketone after tautomerization of the initial enol.[3]

G start Methyl 3-butynoate (Terminal Alkyne) deprotonation Deprotonation (e.g., n-BuLi) start->deprotonation acetylide Acetylide Anion (Nucleophile) deprotonation->acetylide sonogashira Sonogashira Coupling (Pd catalyst, Ar-X) acetylide->sonogashira alkylation Alkylation (R-X) acetylide->alkylation carbonyl_add Carbonyl Addition (R₂C=O) acetylide->carbonyl_add product1 Aryl-Substituted Alkyne sonogashira->product1 product2 Elongated Alkyne Chain alkylation->product2 product3 Propargyl Alcohol carbonyl_add->product3

The Constrained Reactivity of an Internal Alkyne: Methyl 2-methylbut-3-ynoate

Lacking a terminal proton, methyl 2-methylbut-3-ynoate cannot undergo the deprotonation-based reactions that define its counterpart. Its reactivity is typical of internal alkynes, with the added influence of the α-methyl group.

Characteristic Reactions:

  • Stereoselective Hydrogenation: Partial reduction using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will selectively produce the corresponding (Z)-alkene. This stereochemical control is invaluable.

  • Hydration: Acid-catalyzed hydration is possible but often less regioselective than with terminal alkynes and may yield a mixture of two different ketones.

  • Cycloaddition Reactions: Can participate as a dienophile in Diels-Alder reactions, though generally less reactive than electron-deficient alkenes.

The "Magic Methyl Effect": Implications for Drug Development

The introduction of the methyl group at the α-position is not just a synthetic curiosity; it has direct relevance in medicinal chemistry. The "magic methyl effect" describes how adding a single methyl group can dramatically improve a drug candidate's properties.[4][5] This methyl group can:

  • Enhance Metabolic Stability: It can block a site that is susceptible to metabolic degradation, thereby increasing the drug's half-life.[4]

  • Improve Binding Affinity: The methyl group can fill a hydrophobic pocket in the target protein, increasing binding potency.

  • Modulate Conformation: It can restrict bond rotation, locking the molecule into a more bioactive conformation.[4]

Therefore, methyl 2-methylbut-3-ynoate can be viewed not just as an internal alkyne, but as a scaffold that already incorporates a potentially "magic" methyl group for lead optimization strategies.[4]

Comparative Spectroscopic Signatures

The structural differences between the two compounds are readily apparent in their spectroscopic data, providing a definitive means of identification.

Table 2: Key Differentiating Spectroscopic Data

TechniqueFeatureMethyl 3-butynoate (Terminal)Methyl 2-methylbut-3-ynoate (Internal)
¹H NMR Alkyne Proton Singlet, ~2.0-3.0 ppm (1H)Absent
α-Protons Singlet or Triplet, ~3.2 ppm (2H)Quartet, ~3.5 ppm (1H)
α-Methyl Absent Doublet, ~1.4 ppm (3H)
¹³C NMR sp Carbons ~80 ppm (-C≡) and ~70 ppm (≡C-H)Two signals in the ~75-85 ppm range
IR Spec. C-H Stretch Sharp, strong peak at ~3300 cm⁻¹ Absent
C≡C Stretch Weak peak at ~2120 cm⁻¹Very weak or absent (due to symmetry)

The most telling feature is the sharp C-H stretch at ~3300 cm⁻¹ in the IR spectrum and the corresponding proton signal in the ¹H NMR spectrum for methyl 3-butynoate, both of which are absent for methyl 2-methylbut-3-ynoate.

Conclusion: Strategic Selection in Synthesis

The choice between methyl 2-methylbut-3-ynoate and methyl 3-butynoate is a strategic decision dictated entirely by the desired synthetic outcome.

  • Choose Methyl 3-butynoate when the goal is to utilize the terminal alkyne as a reactive handle for carbon-carbon bond formation. It is the ideal building block for constructing complex molecular architectures via cross-coupling, alkylation, or addition reactions. Its use is prevalent in the synthesis of pharmaceuticals and functional materials where extending a molecular scaffold is required.

  • Choose Methyl 2-methylbut-3-ynoate when the synthetic plan requires a stable internal alkyne that can be stereoselectively reduced to a Z-alkene, or when the alkyne moiety is a core structural element that should not participate in C-H activation chemistry. Furthermore, its inherent α-methyl group makes it a valuable starting material in drug discovery campaigns aiming to leverage the "magic methyl effect" for improved pharmacokinetic or pharmacodynamic profiles.

References

  • PubChem Compound Summary for CID 534114, Methyl but-3-ynoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylbut-3-ynoate is a specialized chiral alkyne ester serving as a high-value building block in the synthesis of heterocyclic pharmaceutical intermediates. Distinguished by its terminal alkyne and alpha-methyl group, it offers a dual-functional handle for "Click" chemistry (CuAAC) and transition-metal-catalyzed cross-couplings (Sonogashira), while the alpha-methyl group introduces conformational constraints often sought in "Magic Methyl" medicinal chemistry strategies to improve metabolic stability and potency.

This guide provides a definitive technical profile of the compound, addressing the common confusion with its alkene analog (methyl 3-methylbut-2-enoate), and outlines a robust, self-validating synthetic protocol for laboratory-scale production.

Physicochemical Profile

Critical Distinction: Researchers must distinguish this compound from Methyl 3-methyl-2-butenoate (Senecioic acid methyl ester), which is a conjugated alkene. The target molecule discussed here contains a terminal alkyne.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)Context & Notes
IUPAC Name Methyl 2-methylbut-3-ynoateAlpha-methylated terminal alkyne ester.
CAS Number 387401-01-6 Primary identifier.[1]
Molecular Formula

Unsaturation Degree: 3
Molecular Weight 112.13 g/mol Low MW fragment.
Boiling Point 132 - 138 °C (Predicted @ 760 mmHg)45 - 48 °C (Estimated @ 15 mmHg)Volatile. Distillation under reduced pressure is required to prevent polymerization.
Density 0.96 ± 0.05 g/cm³ Slightly less dense than water; phase separates easily.
Refractive Index

Useful for quick purity checks during distillation.
Solubility Soluble in MeOH, DCM, THF, EtOAc.Immiscible with water.
Appearance Colorless to pale yellow liquid.[2]Yellowing indicates oxidation or polymerization.

Analyst Note: Due to the terminal alkyne, this compound exhibits higher thermodynamic instability than its alkene counterparts. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent autopolymerization.

Structural Analysis & Stability

The chemical utility of Methyl 2-methylbut-3-ynoate is derived from two reactive centers:

  • The Terminal Alkyne (

    
    ):  A prime candidate for Sonogashira couplings or 1,3-dipolar cycloadditions (to form triazoles).
    
  • The Alpha-Chiral Center (

    
    ):  The methyl group at the alpha position creates steric bulk that can protect the ester from rapid hydrolysis in vivo, a strategy used to extend the half-life of ester prodrugs.
    
Stability Warning
  • Acidity: The alpha-proton is acidic (

    
     in DMSO), but the terminal alkyne proton is also acidic (
    
    
    
    ). Bases must be chosen carefully to avoid unwanted isomerization to the allene.
  • Polymerization: Avoid exposure to radical initiators or excessive heat without stabilizers (e.g., BHT).

Synthetic Protocol: Alpha-Alkylation Route

Since Methyl 2-methylbut-3-ynoate is often expensive or unavailable in bulk, the most reliable laboratory synthesis involves the alpha-methylation of methyl 3-butynoate. This method allows for the introduction of the methyl group under controlled conditions.

Reaction Scheme


Materials
  • Substrate: Methyl 3-butynoate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) – Freshly prepared or commercial solution.

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA solution dropwise. Stir for 15 minutes.

  • Addition: Add Methyl 3-butynoate dropwise over 20 minutes. The solution may turn yellow, indicating enolate formation.

    • Critical Control Point: Maintain temperature below -70°C to prevent self-condensation or allene formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into cold saturated

    
    .
    
  • Extraction: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with Brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure (see Table 1 for BP guidance).

Workflow Visualization

The following diagram illustrates the synthesis and decision logic for purification.

SynthesisWorkflow Start Start: Methyl 3-butynoate LDA Add LDA (-78°C) Generate Enolate Start->LDA Anhydrous THF MeI Add Methyl Iodide (Electrophile) LDA->MeI Alkylation Quench Quench (NH4Cl) & Extraction MeI->Quench Warm to 0°C Crude Crude Oil Analysis (GC-MS / NMR) Quench->Crude Decision Purity > 85%? Crude->Decision Distill Fractional Distillation (Vacuum) Decision->Distill Yes (Standard) Column Flash Chromatography (Silica, Hex/EtOAc) Decision->Column No (Complex Mix) Final Pure Methyl 2-methylbut-3-ynoate Distill->Final Column->Final

Figure 1: Synthetic workflow for the alpha-methylation of methyl 3-butynoate, including purification decision logic.

Applications in Drug Discovery[4]

The "Magic Methyl" Effect

The introduction of the methyl group at the C2 position is not merely structural; it is functional. In medicinal chemistry, this is often referred to as the "Magic Methyl" effect.

  • Conformational Lock: The methyl group restricts the rotation of the ester side chain, potentially locking the molecule in a bioactive conformation that binds more tightly to target proteins (e.g., kinases or GPCRs).

  • Metabolic Shielding: The steric bulk of the methyl group hinders the approach of esterases, thereby increasing the metabolic half-life of the molecule in plasma.

Heterocycle Synthesis

This compound is a precursor for 4-methyl-substituted pyrazoles and isoxazoles.

  • Pathway: Reaction with Hydrazine (

    
    ) yields 4-methyl-pyrazol-3-one derivatives.
    
  • Pathway: 1,3-Dipolar Cycloaddition with organic azides (

    
    ) yields 1,2,3-triazoles (Click Chemistry).
    

Safety and Handling (SDS Summary)

  • Hazards: Flammable Liquid (Category 3).[1] Skin Irritant (Category 2).[1]

  • H-Codes: H226 (Flammable), H315 (Causes skin irritation).[1]

  • PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Storage: Store in a dedicated flammables cabinet. Keep container tightly closed and under inert gas.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. Retrieved from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" application). Retrieved from [Link]

Sources

Technical Safety & Handling Guide: Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylbut-3-ynoate (CAS: 387401-01-6) is a specialized alkynyl ester widely utilized as a C5 building block in the synthesis of heterocyclic pharmaceuticals, particularly in the development of pyrazoles and isoxazoles via 1,3-dipolar cycloadditions.[1][2]

This guide moves beyond standard compliance data to provide a functional safety architecture for research and development environments.[1] It addresses the compound's dual reactivity profile—combining the flammability of low-molecular-weight esters with the specific explosive potential of terminal alkynes in the presence of heavy metals.[1]

Physicochemical Identity & Profile

Chemical Structure: The molecule features a terminal alkyne group (


) and a methyl ester functionality attached to a chiral center (C2).[1]
PropertySpecificationContextual Note
IUPAC Name Methyl 2-methylbut-3-ynoate
CAS Number 387401-01-6Primary identifier for inventory tracking.[1][2]
Molecular Formula

Molecular Weight 112.13 g/mol Low MW contributes to volatility.[1][2]
Physical State LiquidColorless to pale yellow.[1][3]
Boiling Point ~130–135 °C (Predicted)Note: Analog Methyl 3-butynoate boils at 59-61°C (50 Torr).[1]
Flash Point ~37–40 °C (Estimated)Flammable Liquid (Category 3).
Density ~0.95–0.99 g/cm³Lighter than water; will float on aqueous spills.[1]
Solubility Organic SolventsMiscible in DCM, EtOAc, MeOH.[1] Immiscible in water.[1]

Hazard Architecture: Mechanism & Causality[1]

This section deconstructs why the compound is hazardous to inform engineering controls.

The Terminal Alkyne Risk (Explosive Acetylides)

Unlike internal alkynes, Methyl 2-methylbut-3-ynoate possesses an acidic proton at the terminal alkyne position (pKa ~25).[1]

  • Mechanism: In the presence of basic conditions or specific metal catalysts (Copper, Silver, Mercury), the terminal proton can be displaced to form metal acetylides.[1]

  • Risk: Dry metal acetylides are shock-sensitive high explosives.[1]

  • Control: Strictly avoid the use of copper tubing, brass fittings, or silver-soldered joints in processing equipment.[1]

Flammability & Volatility

With a flash point near ambient temperature (~37°C), the vapor-air mixture can ignite easily.[1]

  • Static Discharge: The non-polar nature of the hydrocarbon backbone allows static charge accumulation during transfer.[1]

  • Control: All transfer lines must be grounded. Inert gas padding (Nitrogen/Argon) is mandatory during dispensing.[1]

GHS Classification Summary[1]
  • H226: Flammable liquid and vapor.[1][2][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Visualized Handling Workflows

Safe Storage & Dispensing Logic

The following diagram illustrates the decision logic for receiving and aliquoting the material to minimize peroxidation and hydrolysis risks.

StorageWorkflow Start Receipt of Chemical (CAS: 387401-01-6) CheckSeal Inspect Septum/Seal Check for Precipitates Start->CheckSeal TempDecision Storage Temp Decision CheckSeal->TempDecision ColdStore Store at 2-8°C (Inert Atmosphere) TempDecision->ColdStore Standard AmbStore Ambient Storage (NOT RECOMMENDED) TempDecision->AmbStore Temporary Only Dispense Dispensing Protocol ColdStore->Dispense Needle Cannula/Syringe Transfer (Preferred) Dispense->Needle < 100 mL Pour Open Pouring (High Static Risk) Dispense->Pour Avoid Usage Reaction Setup (Avoid Metal Fittings) Needle->Usage

Figure 1: Decision logic for storage and dispensing. Note the critical preference for cannula transfer to maintain inert atmosphere and reduce static risk.[1]

Experimental Protocols & Engineering Controls

Storage Protocol[1][4]
  • Temperature: Refrigerate at 2–8 °C.

  • Atmosphere: Store under Argon or Nitrogen.[1] The ester group is susceptible to hydrolysis by atmospheric moisture, which generates methanol and the corresponding acid (2-methylbut-3-ynoic acid), increasing corrosivity.[1]

  • Container: Amber glass to prevent potential photo-initiated polymerization of the alkyne.[1]

Reaction Setup (The "No-Metal" Rule)

When setting up reactions involving this compound (e.g., Sonogashira coupling or Click chemistry):

  • Equipment Check: Verify that no copper or brass valves are in direct contact with the liquid or high-concentration vapor.[1] Use Stainless Steel (304/316) or Teflon (PTFE) components.[1]

  • Solvent Selection: Avoid protic solvents if using strong bases to prevent premature hydrolysis of the ester.[1]

  • Quenching: If reaction mixtures contain residual unreacted alkyne and copper catalysts (common in Click chemistry), wash with an EDTA solution or aqueous ammonium chloride to sequester copper ions before concentrating the mixture.[1] Do not concentrate copper-containing reaction mixtures to dryness. [1]

Waste Disposal[1]
  • Segregation: Do not mix with heavy metal waste streams.[1]

  • Labeling: Clearly label waste containers as "Flammable" and "Potential Acetylide Former" if metals were used in the process.[1]

Emergency Response Architecture

Fire Fighting Strategy
  • Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide (

    
    ).[1]
    
  • Contraindication: Do NOT use a solid water stream.[1] This may scatter the liquid (Density < 1.[1]0) and spread the fire.

  • Specific Hazard: In a fire, heated containers may rupture due to polymerization pressure.[1] Cool containers with water spray from a protected distance.[1]

Spill Management (Self-Validating Protocol)

If a spill occurs (> 10 mL), follow this logic:

  • Isolate: Evacuate 50 meters in all directions.[1] Remove ignition sources.[1][2][4][5][6][7]

  • Suppress: Cover spill with activated carbon or vermiculite to lower vapor pressure.[1]

  • Neutralize: No specific neutralization is required for the alkyne, but hydrolysis can be accelerated with weak aqueous base if necessary (controlled environment only).[1]

  • Verify: Use a Photoionization Detector (PID) to verify VOC levels are below 20 ppm before re-entry.[1]

Reactivity & Degradation Pathways[1]

Understanding degradation helps in troubleshooting failed reactions.[1]

Degradation Compound Methyl 2-methylbut-3-ynoate Hydrolysis Hydrolysis (+ H2O / Acid/Base) Compound->Hydrolysis Polymer Polymerization (+ Heat/Radicals) Compound->Polymer Acetylide Acetylide Formation (+ Cu/Ag/Base) Compound->Acetylide Acid 2-Methylbut-3-ynoic acid (Corrosive) Hydrolysis->Acid Methanol Methanol (Flammable) Hydrolysis->Methanol Poly Polyalkynes (Gummy Solid) Polymer->Poly Explosive Metal Acetylide (SHOCK SENSITIVE) Acetylide->Explosive

Figure 2: Primary degradation and hazard pathways.[1] Note the red pathway indicating shock-sensitive explosive formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate.[1] PubChem.[1][2][8] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-methylbut-3-ynoate.[1][2] ECHA.[1][2][8] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-methylbut-3-ynoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Methyl 2-methylbut-3-ynoate (CAS: 387401-01-6) is a bifunctional building block featuring a terminal alkyne and a methyl ester, separated by a chiral center at the


-position. Its unique structure—combining the acidity of a terminal alkyne (

) with the electrophilicity of an ester—dictates its solubility profile and solvent compatibility.

This guide provides a technical analysis of its solubility for researchers optimizing reaction conditions (e.g., Sonogashira couplings, alkylations) or purification protocols.

Chemical Profile
PropertyDetail
IUPAC Name Methyl 2-methylbut-3-ynoate
CAS Number 387401-01-6
Molecular Formula

Molecular Weight 112.13 g/mol
Physical State Liquid (Colorless to pale yellow)
Predicted LogP ~0.9 (Lipophilic)
Key Functional Groups Terminal Alkyne (

), Methyl Ester (

)

Theoretical Solubility Profile

The solubility of Methyl 2-methylbut-3-ynoate is governed by its moderate lipophilicity (LogP ~0.9) and the dipole moments of its ester and alkyne groups. It follows the "like dissolves like" principle but requires specific attention to reactivity-based solvent incompatibility .

Solvent Compatibility Matrix
Solvent ClassSolubilitySuitabilityMechanistic Insight
Chlorinated (DCM, Chloroform)High Excellent High dipole interaction with the ester; ideal for extraction and transport.
Ethers (THF,

, 1,4-Dioxane)
High Excellent Good solubility; ethers are the preferred media for organometallic reactions involving the terminal alkyne (e.g., lithiation).
Alcohols (MeOH, EtOH, iPrOH)High Conditional Soluble, but protic solvents interfere with base-mediated reactions (deprotonation of alkyne). Suitable for hydrogenations or mild esterifications.
Polar Aprotic (DMF, DMSO, MeCN)High Good Excellent for nucleophilic substitutions and metal-catalyzed couplings (Sonogashira).
Hydrocarbons (Hexanes, Toluene)Moderate Variable Soluble in Toluene; solubility in Hexanes may be limited at low temperatures due to the polarity of the ester group.
Water Low Poor Immiscible.[1] Hydrolysis risk increases at non-neutral pH.

Practical Solvent Selection Guide

The choice of solvent is not merely about dissolution; it is about chemoselectivity . The terminal alkyne proton is acidic, and the ester is electrophilic.

Scenario A: Metal-Catalyzed Couplings (e.g., Sonogashira)

Recommended Solvents: DMF, THF, Toluene.

  • Reasoning: These solvents dissolve the catalyst (Pd/Cu) and the substrate effectively. DMF is particularly effective for stabilizing the intermediate metal complexes.

  • Precaution: Ensure solvents are degassed to prevent homocoupling (Glaser coupling) of the alkyne.

Scenario B: Nucleophilic Substitution / Alkylation

Recommended Solvents: Anhydrous THF or Diethyl Ether (


).
  • Reasoning: When using strong bases (e.g., LDA, n-BuLi) to deprotonate the

    
    -carbon or the terminal alkyne, the solvent must be aprotic and anhydrous.
    
  • Critical Warning: Never use alcohols (MeOH/EtOH) or acetone with strong bases, as they will quench the anion or undergo aldol condensation.

Scenario C: Purification & Extraction

Recommended Solvents: Dichloromethane (DCM) / Ethyl Acetate (EtOAc).

  • Reasoning: Methyl 2-methylbut-3-ynoate partitions favorably into DCM or EtOAc from aqueous layers.

  • Protocol: For extraction, use a 3:1 ratio of Organic Solvent to Aqueous Phase.

Solvent Selection Decision Tree

SolventSelection Start Intended Application Reaction Chemical Reaction Start->Reaction Purification Purification / Extraction Start->Purification BaseUse Using Strong Bases? (nBuLi, LDA, Grignard) Reaction->BaseUse Coupling Pd/Cu Catalysis? (Sonogashira, Click) Reaction->Coupling Extraction Liquid-Liquid Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography Anhydrous Use Anhydrous Ethers (THF, Et2O, Dioxane) BaseUse->Anhydrous Yes AvoidProtic AVOID Alcohols/Water (Prevents Quenching) BaseUse->AvoidProtic Critical Coupling->Anhydrous Alternative PolarAprotic Use Polar Aprotic (DMF, DMSO, MeCN) Coupling->PolarAprotic Preferred DCM DCM or EtOAc (High Solubility) Extraction->DCM HexEtOAc Hexanes : EtOAc Gradient (Standard Phase) Chromatography->HexEtOAc

Figure 1: Decision tree for selecting the optimal solvent based on the intended chemical application.

Experimental Protocols

Since specific quantitative solubility data (g/L) is rarely published for this specific intermediate, researchers must validate solubility limits empirically.

Protocol 1: Visual Solubility Limit Determination (Cloud Point Method)

Objective: Determine the maximum solubility in a specific solvent at room temperature (


).
  • Preparation: Tare a clean, dry 4 mL glass vial.

  • Solvent Aliquot: Add 1.0 mL of the target solvent (e.g., Hexanes).

  • Titration:

    • Add Methyl 2-methylbut-3-ynoate dropwise (approx. 10

      
      L per drop) using a calibrated micropipette.
      
    • Vortex for 15 seconds after each addition.

  • Observation:

    • Soluble: Solution remains clear and colorless.

    • Saturation Point: Persistent turbidity (cloudiness) or phase separation (oiling out) is observed.

  • Calculation:

    
    
    
Protocol 2: Solvent Exchange (Distillation)

Objective: Switching from a high-boiling reaction solvent (e.g., DMF) to a volatile purification solvent.

  • Dilution: Dilute the DMF reaction mixture with 5 volumes of 5% LiCl (aq) or Water.

  • Extraction: Extract 3x with Diethyl Ether (

    
    ) .
    
    • Note: Ether is preferred over DCM here because it floats on water, facilitating separation from the dense DMF/Water layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Rotary evaporate at

    
     / 400 mbar.
    
    • Caution: Methyl 2-methylbut-3-ynoate has a relatively low molecular weight. Do not use high vacuum (<10 mbar) for prolonged periods to avoid product loss.

Safety & Handling (Solubility Context)

  • Flammability: As a C6 ester, this compound is flammable.[2] When dissolving in volatile solvents like Ether or Hexanes, ensure all sources of ignition are removed.

  • Peroxide Formation: If using ethereal solvents (THF, Dioxane) for solubility, ensure they are peroxide-free, as the terminal alkyne can initiate radical polymerization in the presence of peroxides.

  • Hydrolysis: Avoid storing solutions in water or wet alcohols for extended periods; the methyl ester is susceptible to hydrolysis, generating the corresponding acid and methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for ester/alkyne reactivity and solvent selection).
  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-methylbut-3-ynoate. Retrieved from [Link][3]

Sources

Methodological & Application

Synthesis of methyl 2-methylbut-3-ynoate from methyl 3-butynoate

Application Note: Regioselective -Methylation of Methyl 3-Butynoate

Strategic Analysis & Chemical Logic

The target molecule, methyl 2-methylbut-3-ynoate , is a valuable chiral synthon (racemic in this synthesis) for polyketide and alkaloid synthesis. The starting material, methyl 3-butynoate , possesses two distinct acidic sites:

  • 
    -Proton (Terminal Alkyne): 
    
    
    (DMSO).
  • 
    -Protons (Ester Methylene): 
    
    
    (DMSO).
The Challenge: Regioselectivity & Isomerization

Direct treatment with one equivalent of base typically results in a mixture of deprotonated species or exclusive formation of the acetylide (thermodynamic product), which is unreactive toward alkylation at the

2-alkynoateallenoate
The Solution: The Dianion Mechanism

To achieve

Dianion Strategy


  • Nucleophilicity Rule: In dianionic species, the site with the highest charge density (the "harder" nucleophile, typically the position deprotonated last or with the higher

    
    ) reacts first with alkyl halides. Here, the enolate (
    
    
    -carbon) is more nucleophilic toward Methyl Iodide (MeI) than the lithium acetylide.

Synthesis Workflow Diagram

Synthesis_Workflowcluster_riskRisk Factor: IsomerizationStartMethyl 3-butynoate(Starting Material)LDALDA (2.2 eq)THF, -78°CStart->LDAStep 1: DeprotonationDianionDianion Intermediate[Li-C≡C-CH-CO₂Me]LiLDA->DianionKinetic ControlMeIMeI (1.1 eq)Electrophile AdditionDianion->MeIStep 2: AlkylationAlleneAllenoate Byproduct(Avoid > -40°C)Dianion->AlleneWarmingQuenchNH₄Cl QuenchAcidic WorkupMeI->QuenchStep 3: TerminationProductMethyl 2-methylbut-3-ynoate(Target)Quench->ProductPurification

Caption: Logical flow of the dianion alkylation strategy, highlighting the critical temperature control required to prevent allenoate isomerization.

Experimental Protocols

Method A: Direct Dianion Alkylation (High Efficiency)

Best for: Rapid synthesis, experienced chemists, gram-scale.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Reagents: Methyl 3-butynoate (1.0 eq), Diisopropylamine (2.4 eq), n-Butyllithium (2.4 eq, 2.5M in hexanes), Methyl Iodide (1.1 eq), anhydrous THF.

  • Equipment: Flame-dried 3-neck flask, internal temperature probe, argon/nitrogen atmosphere.

Step-by-Step Procedure
  • LDA Preparation:

    • Charge the flask with anhydrous THF (10 mL/mmol substrate) and diisopropylamine (2.4 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.4 eq) dropwise over 15 minutes. Maintain temperature

      
      .
      
    • Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

  • Dianion Formation:

    • Add methyl 3-butynoate (1.0 eq) dissolved in a minimum amount of THF dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange, indicating dianion formation.

    • Stir at -78°C for 45 minutes. CRITICAL: Do not allow the temperature to rise, or isomerization to the allene will occur.

  • Alkylation:

    • Add Methyl Iodide (MeI, 1.1 eq) dropwise.

    • Note: MeI is carcinogenic; use appropriate containment.

    • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to -20°C over 2 hours.

  • Quench & Workup:

    • Quench the reaction at -20°C with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      , and concentrate[1]
      
    • Caution: The product is volatile. Do not use high vacuum for extended periods.

  • Purification:

    • Purify via distillation (bp ~130-135°C @ 760 mmHg) or flash chromatography (Pentane/Ether gradient).

Method B: TMS-Protection Strategy (High Fidelity)

Best for: High-value synthesis, avoiding allene byproducts, GMP environments.

This route protects the terminal alkyne, forcing alkylation solely to the

  • Protection: Treat Methyl 3-butynoate with

    
    -BuLi (1.05 eq, -78°C) followed by TMS-Cl (1.1 eq).
    
    • Product: Methyl 4-(trimethylsilyl)but-3-ynoate.

  • Alkylation: Treat the TMS-protected ester with LDA (1.1 eq, -78°C) followed by MeI (1.1 eq).

    • Mechanism:[1][5][7] Standard mono-enolate alkylation. Steric bulk of TMS also directs alkylation away from the

      
      -position.
      
    • Product: Methyl 2-methyl-4-(trimethylsilyl)but-3-ynoate.

  • Deprotection: Treat with TBAF (1.0 eq) in THF at 0°C or

    
     in MeOH.
    
    • Final Product: Methyl 2-methylbut-3-ynoate.[9][10]

Analytical Data & Validation

To validate the synthesis, compare the isolated product against the following expected parameters.

ParameterSpecificationDiagnostic Signal (1H NMR, CDCl3)
Appearance Colorless liquidN/A
Methyl Group Doublet (d)

ppm (

Hz)
Methine (

-H)
Multiplet (dq)

ppm
Alkyne Proton Doublet (d)

ppm (

Hz)
Ester Methyl Singlet (s)

ppm
Key Coupling Long-range couplingSmall coupling (

Hz) between Alkyne-H and

-H

QC Checkpoint: If you observe a singlet at


isomerization

References

  • Dianion Chemistry of Esters

    • Herrmann, J. L., & Schlessinger, R. H. (1973). Chem. Commun. Direct alkylation of ester enolates.[11]

    • Source:

  • Alkylation of 3-Butynoic Acid Derivatives

    • Wityak, J., & Chan, J. B. (1991). Synthesis of alpha-alkylated-beta,gamma-unsaturated esters.
    • Source:

  • General Enolate Alkylation Protocols

    • Myers, A. G. (2006).
    • Source:

  • Safety Data (Methyl Iodide)

    • PubChem Compound Summary for Methyl Iodide.
    • Source:

Application Notes and Protocols for Sonogashira Coupling of Methyl 2-Methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility stems from its generally mild conditions and tolerance of a wide range of functional groups.[1]

Methyl 2-methylbut-3-ynoate is a valuable building block, incorporating a sterically hindered terminal alkyne and a methyl ester functionality. The presence of the methyl group at the α-position introduces steric bulk that can present challenges for the coupling reaction. This guide provides a detailed exploration of the critical parameters and protocols for the successful Sonogashira coupling of this substrate, with a focus on both traditional copper-co-catalyzed and modern copper-free methodologies.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[5]

// Invisible nodes and edges for alignment {rank=same; Pd0; Alkyne} {rank=same; PdII_ArX; Cu_pi_complex} {rank=same; PdII_Ar_Alkyne; Cu_acetylide} }

Caption: The dual catalytic cycles of the Sonogashira coupling.

Critical Experimental Parameters: A Scientist's Guide to Optimization

The success of a Sonogashira coupling with a sterically hindered substrate like methyl 2-methylbut-3-ynoate hinges on the careful selection and optimization of several key parameters.

ParameterConventional (Cu-catalyzed)Copper-FreeRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃Pd(0) is the active catalytic species. Pre-catalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are reduced in situ. For sterically hindered substrates, bulky phosphine ligands are often beneficial.
Copper Co-catalyst CuINoneThe copper co-catalyst facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. However, it can also promote undesirable alkyne homocoupling (Glaser coupling).[6]
Ligand PPh₃, P(o-tol)₃, XPhosP(p-tol)₃, P(t-Bu)₃, SPhos, XPhosElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which is particularly important for less reactive aryl bromides and sterically demanding alkynes.[7]
Base Et₃N, i-Pr₂NH, PiperidineDBU, K₂CO₃, Cs₂CO₃The base is required to neutralize the HX produced and to deprotonate the alkyne. Amine bases often serve as both the base and the solvent. Stronger, non-nucleophilic bases like DBU are often employed in copper-free systems.
Solvent THF, Toluene, DMF, AmineTHF, Toluene, Dioxane, DMFThe choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation and alkyne homocoupling.[1]
Temperature Room Temperature to 80 °C50 °C to 100 °CWhile many Sonogashira couplings proceed at room temperature, sterically hindered substrates may require elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocols: From Benchtop to Analysis

The following protocols are provided as a starting point and should be optimized for specific aryl or vinyl halides.

Protocol 1: Copper-Free Sonogashira Coupling of Methyl 2-Methylbut-3-ynoate

This protocol is adapted from a highly effective method for the coupling of a structurally similar alkyne, 2-methyl-3-butyn-2-ol, with aryl bromides and is recommended for its simplicity and avoidance of homocoupling side products.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Methyl 2-methylbut-3-ynoate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add methyl 2-methylbut-3-ynoate (1.2 mmol) followed by DBU (3.0 mmol).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Copper_Free_Workflow A Combine Aryl Bromide, Pd(OAc)₂, P(p-tol)₃ in Schlenk Flask B Add Anhydrous THF, Stir for 10 min A->B C Add Methyl 2-methylbut-3-ynoate and DBU B->C D Heat to 80 °C, Monitor by TLC/GC-MS C->D E Workup: Dilute with EtOAc, Wash with H₂O and Brine D->E F Dry, Filter, Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for Copper-Free Sonogashira Coupling.
Protocol 2: Conventional Copper-Catalyzed Sonogashira Coupling

This protocol represents a more traditional approach and may be effective for more reactive aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol)

  • Methyl 2-methylbut-3-ynoate (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add methyl 2-methylbut-3-ynoate (1.2 mmol) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[9][10]

Troubleshooting and Key Considerations

  • Low or No Conversion: For less reactive aryl halides (e.g., chlorides), higher temperatures, more electron-rich and bulky ligands (e.g., XPhos, SPhos), and stronger bases may be required. Ensure all reagents and solvents are strictly anhydrous and deoxygenated.

  • Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed protocols, leading to the formation of a diyne from the terminal alkyne.[6] Minimizing the reaction time and ensuring an oxygen-free environment can reduce homocoupling. The copper-free protocol is highly recommended to avoid this issue.

  • Steric Hindrance: The methyl group on methyl 2-methylbut-3-ynoate can slow down the reaction. The use of bulky phosphine ligands can sometimes overcome this by promoting the reductive elimination step.

  • Purification: The product is generally non-polar and can be effectively purified by silica gel chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically employed.[8][9]

Conclusion

The Sonogashira coupling of methyl 2-methylbut-3-ynoate is a feasible and valuable transformation for the synthesis of complex molecules. While the steric hindrance of the substrate presents a challenge, careful selection of the catalytic system and reaction conditions can lead to high yields of the desired product. The copper-free protocol is particularly advantageous as it mitigates the common issue of alkyne homocoupling. As with any synthetic procedure, empirical optimization for each specific substrate is key to achieving the best results. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this important C-C bond-forming reaction in their synthetic endeavors.

References

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PubMed. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed Central. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Royal Society of Chemistry. (2014). Sonogashira coupling in natural product synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • article_709224_5152877e3ba82.... (n.d.).
  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. (2026). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

Sources

Application Note: Regioselective Synthesis of 1,2,3-Triazoles using Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimization of Huisgen 1,3-dipolar cycloadditions utilizing methyl 2-methylbut-3-ynoate (CAS: 387401-01-6). This specific alkyne is a critical building block for synthesizing


-methyl amino acid mimics and peptidomimetics containing the 1,2,3-triazole bioisostere.

Unlike simple propargyl esters, the presence of the


-methyl group at the C2 position introduces two critical challenges: steric hindrance  proximal to the reaction site and risk of racemization  at the chiral center under basic conditions. This note provides validated protocols to maximize yield and regioselectivity while preserving stereochemical integrity.

Technical Background & Mechanistic Insights

The Substrate: Methyl 2-methylbut-3-ynoate

The substrate features a terminal alkyne coupled to an ester through a chiral methine carbon.

  • Structure:

    
    
    
  • Role in Drug Design: The resulting triazole acts as a bioisostere for a trans-amide bond. The

    
    -methyl group restricts conformational freedom, often improving the metabolic stability and binding affinity of peptidomimetics.
    
Reaction Pathways: Regiocontrol

The classic thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-disubstituted triazoles. For precision synthesis, metal catalysis is required.[1]

  • CuAAC (Copper-Catalyzed): Exclusively yields the 1,4-isomer . The mechanism involves the formation of a copper(I) acetylide intermediate.

  • RuAAC (Ruthenium-Catalyzed): Exclusively yields the 1,5-isomer .

  • Thermal: Yields a ~1:1 mixture (rarely used in modern discovery unless metal contamination is a zero-tolerance constraint).

Critical Control Point: Stereochemical Integrity

The proton at the C2 position (alpha to the ester) is acidic (


 in DMSO).
  • Risk: In standard CuAAC conditions utilizing amine bases (e.g., TEA, DIPEA) to solubilize Cu(I), deprotonation can occur, leading to enolization and subsequent racemization of the chiral center.

  • Solution: Protocols must prioritize base-free or low-basicity conditions, such as the Sodium Ascorbate reduction method, to preserve enantiopurity.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the specific decision logic required for this substrate.

ReactionPathways Start Methyl 2-methylbut-3-ynoate (Alkyne) Condition_Cu Cu(I) Catalysis (CuAAC) Start->Condition_Cu Standard Condition_Ru Ru(II) Catalysis (RuAAC) Start->Condition_Ru Alternative Condition_Therm Thermal (No Catalyst) Start->Condition_Therm Metal-Free Azide Organic Azide (R-N3) Azide->Condition_Cu Azide->Condition_Ru Azide->Condition_Therm Prod_14 1,4-Disubstituted Triazole (Major Bioisostere) Condition_Cu->Prod_14 High Regioselectivity Fast Kinetics Prod_15 1,5-Disubstituted Triazole (Sterically Congested) Condition_Ru->Prod_15 Complementary Regioselectivity Mix Mixture (1,4 & 1,5) Condition_Therm->Mix Slow Kinetics Poor Selectivity

Figure 1: Divergent synthesis pathways for methyl 2-methylbut-3-ynoate cycloadditions.

Validated Experimental Protocols

Method A: Aqueous/Alcoholic (Preferred for Chiral Substrates)

Rationale: This method uses Sodium Ascorbate to generate Cu(I) in situ from Cu(II). It avoids organic bases entirely, minimizing the risk of C2-epimerization.

Reagents:

  • Methyl 2-methylbut-3-ynoate (1.0 equiv)[2]

  • Organic Azide (1.0 - 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (5-10 mol%)
    
  • Sodium Ascorbate (10-20 mol%)

  • Solvent:

    
    -BuOH : Water (1:1) or DMSO : Water (if solubility is poor).
    

Protocol:

  • Dissolution: In a reaction vial, dissolve the alkyne and azide in the solvent mixture (

    
     M concentration).
    
  • Catalyst Prep: Prepare fresh stock solutions of

    
     (1 M in water) and Sodium Ascorbate (1 M in water).
    
  • Initiation: Add the

    
     solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).
    
  • Reaction: Stir vigorously at room temperature for 4–16 hours. Monitor by TLC or LC-MS.

    • Note: The

      
      -methyl group may slow kinetics compared to unsubstituted propargyl esters. If slow, heat to 40°C.
      
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with 5% 
    
    
    
    (to remove copper traces) and brine. Dry over
    
    
    and concentrate.
Method B: Organic Solvent (Lipophilic Azides)

Rationale: For substrates insoluble in aqueous media. Uses a stabilizing ligand (TBTA) to protect the Cu(I) catalyst. Critical Warning: Use minimal base (DIPEA/TEA) or 2,6-lutidine (non-nucleophilic) to prevent racemization.

Reagents:

  • CuI (Copper Iodide) (5 mol%)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

  • Base: 2,6-Lutidine (1.0 equiv) or DIPEA (0.1 equiv - use with caution)

  • Solvent: THF, DCM, or DMF.

Protocol:

  • Complexation: Pre-stir CuI and TBTA in the solvent for 15 minutes under inert atmosphere (

    
    /Ar) to form the catalytic complex.
    
  • Addition: Add the alkyne and azide.

  • Reaction: Stir at RT. If using DIPEA, monitor strictly for racemization if the starting material is enantiopure.

  • Purification: Cu-TBTA complexes can be sticky. Use a silica gel column spiked with 1% TEA or EDTA wash during workup to remove copper.

Performance Data & Troubleshooting

The following table summarizes expected outcomes based on reaction conditions for methyl 2-methylbut-3-ynoate.

ParameterMethod A (Ascorbate)Method B (CuI/TBTA)Method C (Thermal)
Solvent System Water/AlcoholTHF/DCM/DMFToluene/Xylene
Catalyst CuSO4 + AscorbateCuI + LigandNone
Regioselectivity >98% 1,4-isomer>98% 1,4-isomer~1:1 Mixture
Racemization Risk Low (Safe)Moderate (Base dependent)Low
Yield (Typical) 85 - 95%75 - 90%40 - 60%
Reaction Time 4 - 12 Hours2 - 8 Hours24 - 48 Hours
Troubleshooting Guide
  • Problem: Reaction Stalls.

    • Cause: Oxidation of Cu(I) to Cu(II) by ambient oxygen.

    • Fix: Add an additional 0.5 equiv of Sodium Ascorbate. Degas solvents prior to use.

  • Problem: Low Yield / Volatility.

    • Cause: Methyl 2-methylbut-3-ynoate is a low MW ester and can evaporate if the reaction is run open or under high vacuum during workup.

    • Fix: Use sealed vials. During concentration, do not go below 50 mbar or 30°C until the triazole is formed (product is much less volatile).

  • Problem: Racemization.

    • Cause: High pH or strong organic bases.

    • Fix: Switch to Method A. If Method B is required, use 2,6-lutidine instead of TEA/DIPEA.

Process Logic: Method Selection

Use this flow to select the appropriate protocol for your specific azide partner.

Workflow Start Start: Methyl 2-methylbut-3-ynoate + Target Azide IsChiral Is the Alkyne Enantiopure? Start->IsChiral Solubility Is Azide Water Soluble? IsChiral->Solubility Yes (Must Preserve) IsChiral->Solubility No (Racemic) MethodA Method A: CuSO4 / Ascorbate (Best for Chirality) Solubility->MethodA Yes / Moderate MethodB Method B: CuI / TBTA / Lutidine (Organic Solvents) Solubility->MethodB No (Lipophilic Only) Warning Use Non-Nucleophilic Base (e.g., 2,6-Lutidine) MethodB->Warning Check Base

Figure 2: Decision matrix for selecting the optimal CuAAC protocol.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • PubChem. (n.d.).[2] Methyl 2-methylbut-3-ynoate (Compound Summary). National Library of Medicine. Link[2]

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link

Sources

Procedure for enantioselective alkylation of methyl 3-butynoate

Application Note: Enantioselective -Alkylation of Methyl 3-Butynoate

Executive Summary

The enantioselective


methyl 3-butynoate

The Challenge: Direct alkylation of methyl 3-butynoate is complicated by three factors:

  • Acidity vs. Stability: The

    
    -protons are acidic (
    
    
    in DMSO), but the resulting enolate is prone to rapid polymerization or isomerization to the thermodynamically stable conjugated allenyl ester.
  • Regioselectivity: The ambident dienolate can react at the

    
    -position (desired) or the 
    
    
    -position (undesired), often governed by counter-ion hardness and solvent polarity.
  • Stereocontrol: The small steric differentiation of the linear alkyne moiety makes face-discrimination by standard chiral auxiliaries difficult.

The Solution: This protocol details a Phase-Transfer Catalyzed (PTC) approach utilizing rigid, chiral quaternary ammonium salts (Maruoka or Cinchona-derived catalysts). This method ensures high enantioselectivity (


Mechanistic Principles

The Propargyl-Allenyl Anion Equilibrium

Upon deprotonation by a base (e.g.,



Catalytic Cycle & Stereochemical Model

The reaction proceeds via an interfacial mechanism. The inorganic base remains in the solid/aqueous phase, while the chiral catalyst (

PTC_CycleSubstrateMethyl 3-Butynoate(Organic Phase)DeprotonationInterfacialDeprotonationSubstrate->DeprotonationDiffusionBaseBase (CsOH)(Solid/Aq Phase)Base->DeprotonationIonPairChiral Ion Pair[Q*+ Enolate-]Deprotonation->IonPairExtractionProductChiral u03b1-AlkylatedProductIonPair->ProductR-X AttackElectrophileElectrophile (R-X)Electrophile->ProductCatalystRegenCatalyst Regeneration(Q*+ X-)Product->CatalystRegenReleaseCatalystRegen->DeprotonationRecycle

Figure 1: Interfacial Phase-Transfer Catalytic Cycle. The chiral quaternary ammonium salt (Q) mediates the transfer of the enolate into the organic phase, controlling both regioselectivity and stereochemistry.*

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3]RoleSpecification
Methyl 3-butynoate 1.0Substrate>98%, distilled freshness is critical
Alkyl Halide 1.2ElectrophileBenzyl bromides, Allyl bromides (freshly filtered)
Catalyst 0.01-0.05Chiral Inducer

-spiro chiral quaternary ammonium bromide or Cinchona-derived salt
CsOH·H₂O 5.0BasePowdered, anhydrous preferred
Toluene SolventMediumAnhydrous, degassed

Catalyst Selection:

  • Standard:

    
    -Allyl-
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (Corey-Lygo Catalyst).
  • High-Performance:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) for difficult substrates.
    
Step-by-Step Methodology

Step 1: Catalyst & Base Preparation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Cesium Hydroxide (

    
     equiv) and the Chiral Catalyst  (
    
    
    mol%).
  • Critical: Pulverize the base/catalyst mixture under argon to ensure a fine, uniform solid surface area. This enhances the interfacial reaction rate.

Step 2: Solvent & Substrate Addition 3. Add anhydrous Toluene (

-40°C

Methyl 3-butynoate

Step 3: Alkylation 6. Add the Alkyl Halide (1.2 equiv) dropwise over 5 minutes. 7. Stir vigorously (1000 rpm) at -40°C.

  • Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Typical reaction time: 4–12 hours.
  • Endpoint: Disappearance of the butynoate starting material.

Step 4: Workup & Purification 8. Quench the reaction by adding saturated aqueous






Purification:
  • Eluent: Pentane/Ether gradients. The product is often less polar than the starting material if benzylated.

Data Interpretation & Validation

Expected Results (Representative)
EntryElectrophile (R-X)CatalystTemp (°C)Yield (%)ee (%)

Ratio
1Benzyl BromideCinchonidine-derived-20858290:10
2Benzyl BromideMaruoka (S,S) -40 92 96 >98:2
3Allyl BromideMaruoka (S,S)-40889495:5
4Methyl IodideCinchonidine-derived-40756070:30

Table 1: Optimization data showing the superiority of rigid spiro-catalysts (Maruoka type) at lower temperatures for minimizing

Analytical Checkpoints
  • NMR Validation:

    • 
      -Product:  Look for the doublet of triplets at 
      
      
      ppm (propargylic proton) and the terminal alkyne proton (
      
      
      ppm, doublet).
    • 
      -Product (Allene):  Look for the characteristic signal at 
      
      
      ppm (allenic protons).
  • Enantiomeric Excess (ee):

    • Determine by HPLC using a Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane/i-PrOH (99:1 to 90:10).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield Enolate decomposition / PolymerizationEnsure strictly anhydrous conditions. Reduce base equivalents to 3.0.
Poor

Selectivity
Temperature too highLower temperature to -60°C or -78°C. Switch solvent to pure Toluene (avoid polar co-solvents).
Low ee (<50%) Background reaction (uncatalyzed)Ensure the base is solid (CsOH) and not aqueous. Liquid-liquid PTC often has higher background rates than Solid-liquid.
Racemization Product acidityQuench immediately at low temp. Do not store crude product with residual base.

References

  • General Asymmetric PTC Reviews

    • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

    • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research. Link

  • Alkylation of Activated Esters

    • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. Link
      
    • Note: While specific papers on "methyl 3-butynoate" are rare, the protocol is adapted from the established alkylation of glycine imines and -keto esters described in these found
  • Propargylic/Allenic Isomerization

    • Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry. Link (Provides context on metal-catalyzed alternatives for similar substrates).

Disclaimer: This protocol is designed for research purposes. Users must perform their own safety assessment, particularly regarding the handling of alkyl halides and pressurized reaction vessels.

Application Note: Methyl 2-methylbut-3-ynoate as a Versatile Synthon for Novel GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Glucagon-like peptide-1 (GLP-1) receptor agonists are at the forefront of therapeutic strategies for type 2 diabetes and obesity. The chemical synthesis of these complex peptides often requires specialized, non-proteinogenic amino acid building blocks to enhance their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed guide on the application of Methyl 2-methylbut-3-ynoate, a versatile C6 building block, in the synthesis of custom amino acids for incorporation into GLP-1 analogues. We present detailed protocols for its use in copper-catalyzed cycloaddition reactions and subsequent modification for solid-phase peptide synthesis (SPPS), underscoring its utility in modern drug discovery.

Introduction: The Imperative for Advanced GLP-1 Analogues

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis.[1] Therapeutic agents that act as agonists at the GLP-1 receptor (GLP-1R) have revolutionized the management of type 2 diabetes by augmenting glucose-dependent insulin secretion with a low risk of hypoglycemia.[2] Market-leading drugs such as Semaglutide and Liraglutide have demonstrated profound efficacy not only in glycemic control but also in promoting weight loss and providing cardiovascular benefits.[1][3][4]

The native GLP-1 peptide has a very short biological half-life, limiting its therapeutic utility.[5] Consequently, the development of successful GLP-1R agonists has centered on chemical modifications to extend their duration of action.[6] Key strategies include:

  • Fatty Acid Acylation: Attachment of a long-chain fatty acid to the peptide backbone facilitates reversible binding to serum albumin, creating a circulating drug reservoir.[3]

  • Amino Acid Substitution: Introducing non-proteinogenic amino acids can confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).[6]

These modifications necessitate a sophisticated synthetic approach, often relying on the creation of custom amino acid derivatives that are then incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS).[7][8] Methyl 2-methylbut-3-ynoate emerges as a valuable starting material in this context, offering a unique combination of functional groups—an alkyne for bioorthogonal coupling, a stereocenter, and an ester for further derivatization.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, a Class B G-protein coupled receptor, initiates a signaling cascade crucial for its therapeutic effects.[2] The binding of an agonist like Semaglutide triggers a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This cascade ultimately enhances glucose-dependent insulin secretion from pancreatic β-cells.

GLP1_Signaling cluster_membrane Plasma Membrane cluster_cell Pancreatic β-Cell GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts Agonist GLP-1 Agonist (e.g., Semaglutide) Agonist->GLP1R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Promotes

Figure 1: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Profile: Methyl 2-methylbut-3-ynoate (M2M3Y)

M2M3Y is a functionalized alkyne that serves as an ideal starting point for creating more complex molecular structures. Its terminal alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of a stable triazole linkage.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-methylbut-3-ynoate[9]
CAS Number 387401-01-6[9]
Molecular Formula C₆H₈O₂[9]
Molecular Weight 112.13 g/mol [9]
SMILES CC(C#C)C(=O)OC[9]
Appearance Liquid[10]
Solubility Soluble in organic solvents (ethanol, ether)[10]
Safety and Handling

M2M3Y is a flammable and irritant chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard StatementClass
H226 Flammable liquid and vapor
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
(Data sourced from the ECHA C&L Inventory)[9]

Application Workflow: From M2M3Y to a Peptide-Ready Building Block

This section details the synthetic strategy to convert M2M3Y into a novel Fmoc-protected amino acid suitable for SPPS. The workflow leverages a CuAAC reaction to conjugate M2M3Y with a model azide-containing linker, followed by functional group manipulations to prepare it for peptide synthesis.

Synthesis_Workflow M2M3Y Methyl 2-methylbut-3-ynoate (M2M3Y) CuAAC Protocol 1: CuAAC 'Click' Reaction M2M3Y->CuAAC AzideLinker Azide-Linker-NH₂ (Prepared Separately) AzideLinker->CuAAC Triazole Triazole-Ester Intermediate CuAAC->Triazole Hydrolysis Protocol 2: Ester Hydrolysis Triazole->Hydrolysis CarboxylicAcid Triazole-Carboxylic Acid Hydrolysis->CarboxylicAcid Fmoc Protocol 3: Fmoc Protection CarboxylicAcid->Fmoc FinalAA Fmoc-Protected Amino Acid (Ready for SPPS) Fmoc->FinalAA

Figure 2: Synthetic workflow for converting M2M3Y into an SPPS-compatible amino acid.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of M2M3Y with a generic amino-azide linker (e.g., 1-azido-3-aminopropane, which can be synthesized via standard methods). The resulting triazole provides a stable, rigid linkage that can mimic a peptide bond or serve as a scaffold.

Rationale: The CuAAC reaction is chosen for its high efficiency, selectivity, and mild reaction conditions. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from CuSO₄. A solvent system of t-BuOH/H₂O ensures solubility for both organic and inorganic reagents.

Materials:

  • Methyl 2-methylbut-3-ynoate (M2M3Y)

  • Azide-linker-NH₂ (e.g., 1-azido-3-aminopropane)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

  • Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-methylbut-3-ynoate (1.0 eq) and the azide-linker-NH₂ (1.05 eq) in a 1:1 mixture of t-BuOH and water (approx. 0.2 M concentration).

  • Degas the solution by bubbling nitrogen through it for 15 minutes to prevent oxidation of the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. The solution may turn cloudy or change color.

  • Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Upon completion, dilute the reaction mixture with water and extract three times with DCM.

  • Combine the organic layers, wash with saturated aq. NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole-ester intermediate.

  • Purify the product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient).

Expected Outcome:

  • Yield: 85-95%

  • Purity: >98% (by HPLC/NMR)

Protocol 2: Saponification of the Methyl Ester

This step converts the methyl ester of the triazole intermediate into a carboxylic acid, which is required for amide bond formation during peptide synthesis.

Rationale: Lithium hydroxide (LiOH) is a strong nucleophile that efficiently hydrolyzes the ester under mild conditions, minimizing side reactions. A THF/water solvent system ensures the solubility of the substrate.

Procedure:

  • Dissolve the purified triazole-ester intermediate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully acidify the mixture to pH ~3 using 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid product, which is often used in the next step without further purification.

Protocol 3: Fmoc Protection of the Amine

The final step prepares the building block for SPPS by protecting the primary amine with the acid-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Rationale: Fmoc-OSu is an efficient and widely used reagent for the protection of amines. The reaction is run under basic conditions (using NaHCO₃) to deprotonate the amine, enhancing its nucleophilicity.

Procedure:

  • Dissolve the triazole-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with cold 1N HCl, which will precipitate the Fmoc-protected product.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography or recrystallization to yield the final, SPPS-ready building block.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The newly synthesized Fmoc-protected amino acid can now be incorporated into a peptide sequence using a standard automated peptide synthesizer.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator) Our custom AA is used here. Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End Elongated Peptide (Fmoc-AA-AA-Resin) Wash2->End Repeat Cycle

Figure 3: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 4: Automated SPPS Coupling

This is a generalized protocol for a single coupling cycle on an automated synthesizer.

Rationale: A combination of a coupling agent (like HBTU or HATU) and an additive (like HOBt or Oxyma) is used to activate the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive ester that rapidly couples with the free amine on the resin-bound peptide chain.[11] DIPEA is a non-nucleophilic base used to maintain basic conditions.

Materials:

  • Fmoc-protected resin (pre-loaded with the first amino acid).

  • 20% (v/v) piperidine in dimethylformamide (DMF) for deprotection.

  • The custom Fmoc-protected amino acid (from Protocol 3).

  • Activating agents: e.g., HBTU (0.95 eq relative to amino acid) and HOBt (1.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Anhydrous DMF.

Procedure (as performed by an automated synthesizer):

  • Swelling: The resin is swelled in DMF.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing a free amine.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and cleaved Fmoc adducts.

  • Coupling: a. A solution of the custom Fmoc-amino acid (3-5 eq relative to resin loading), HBTU/HOBt, and DIPEA in DMF is prepared. b. This activation mixture is added to the resin. c. The coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): A small sample of resin beads can be taken for a ninhydrin (Kaiser) test to confirm the complete consumption of free amines, indicating a successful coupling.[11]

  • The cycle is repeated with the next amino acid in the sequence.

Conclusion

Methyl 2-methylbut-3-ynoate is a highly valuable and versatile building block for the development of next-generation peptide therapeutics. Its unique structure provides a reactive handle for bioorthogonal "click" chemistry, enabling the construction of novel side chains and linkages that can be used to modulate the properties of GLP-1 receptor agonists. The protocols outlined in this note demonstrate a reliable and efficient pathway to convert this simple starting material into a sophisticated, custom amino acid ready for incorporation into complex peptide structures, thereby empowering researchers and drug developers in their quest for more potent and durable therapies.

References

  • Title: Synthesis of glp-1 peptides Source: Google Patents URL
  • Title: How are Glucagon-like peptide-1 (GLP-1) receptor agonists made? Source: Dr.Oracle URL: [Link]

  • Title: Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of glp-1 analogues Source: Google Patents URL
  • Title: Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists Source: NIH URL: [Link]

  • Title: Biotechnological Advances in GLP-1 Receptor Agonists: Development, Optimization, and Market Dynamics Source: ResearchGate URL: [Link]

  • Title: Methyl 2-methylbut-3-ynoate | C6H8O2 Source: PubChem URL: [Link]

  • Title: Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor Source: PubMed Central URL: [Link]

  • Title: The Discovery and Development of Liraglutide and Semaglutide Source: PMC - NIH URL: [Link]

  • Title: Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids Source: PMC - NIH URL: [Link]

  • Title: Tirzepatide - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec URL: [Link]

  • Title: Building Blocks for Manufacturing Liraglutide and Semaglutide Source: Iris Biotech GmbH URL: [Link]

  • Title: Process for the manufacture of glp-1 analogues Source: Google Patents URL
  • Title: SEMAGLUTIDE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF Source: European Patent Office URL: [Link]

Sources

Application Note: Selective Semi-Hydrogenation of Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemo-selective semi-hydrogenation of Methyl 2-methylbut-3-ynoate (a terminal alkyne) to Methyl 2-methylbut-3-enoate (a terminal alkene).

While catalytic hydrogenation is a standard transformation, this specific substrate presents two critical challenges:

  • Over-reduction: The thermodynamic tendency of the terminal alkene to reduce further to the saturated alkane (Methyl 2-methylbutyrate).

  • Isomerization: The potential migration of the double bond into conjugation with the ester (yielding Methyl tiglate/angelate), driven by thermodynamic stability.

This guide recommends a heterogeneous catalysis system using Lindlar catalyst (Pd/CaCO₃/Pb) supplemented with Quinoline .[1] This system creates a "poisoned" catalytic surface that kinetically favors the desorption of the alkene prior to further reduction or isomerization.

Scientific Background & Mechanism[1][2][3]

The Selectivity Challenge

The hydrogenation of a terminal alkyne proceeds through sequential adsorption and hydride transfer steps.

  • Step 1 (

    
    ):  Alkyne 
    
    
    
    Alkene (Fast, high adsorption energy).
  • Step 2 (

    
    ):  Alkene 
    
    
    
    Alkane (Slower, but competitive if
    
    
    ).

For Methyl 2-methylbut-3-ynoate, the terminal double bond in the product is sterically accessible, making


 dangerously fast on unpoisoned catalysts (e.g., Pd/C). Furthermore, the 

-proton is acidic due to the adjacent ester, increasing the risk of base-catalyzed or surface-mediated isomerization to the conjugated internal alkene.
The Role of the Poisoned System

To achieve high selectivity (


), we utilize the Lindlar Catalyst , which consists of Palladium supported on Calcium Carbonate and poisoned with Lead acetate.
  • Lead (Pb): Modifies the electronic properties of Pd and occupies high-coordination sites, effectively reducing the adsorption enthalpy of the alkene.

  • Quinoline: An amine additive that competes for the acidic sites on the support and the metal surface. It acts as a "spectator ligand," further crowding the active site to prevent the re-adsorption of the bulky alkene while allowing the linear, slender alkyne to react.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the blocking effect of the catalyst system.

ReactionPathway Substrate Methyl 2-methylbut-3-ynoate (Terminal Alkyne) Complex Pd-Alkyne Complex Substrate->Complex Adsorption (Fast) Product Methyl 2-methylbut-3-enoate (Terminal Alkene) Complex->Product H2 Syn-Addition Alkane Methyl 2-methylbutyrate (Over-reduced Alkane) Product->Alkane Over-reduction (BLOCKED by Pb/Quinoline) Isomer Methyl Tiglate (Conjugated Isomer) Product->Isomer Isomerization (BLOCKED by Quinoline)

Figure 1: Reaction pathway showing the selective formation of the alkene and the inhibition of side reactions (over-reduction and isomerization) by the poisoned catalyst system.[1][2][3]

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-methylbut-3-ynoate (Purity >98%).[4]

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb).[5]

  • Additive: Quinoline (Synthetic grade, pure).

  • Solvent: Methanol (HPLC grade) or Hexane (for slower, more controlled reaction). Note: Methanol is faster but requires careful monitoring.

  • Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (low pressure).[1]

  • Workup: Celite 545, Rotary Evaporator (with pressure control).

Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 1.0 equivalent (e.g., 10 mmol, ~1.12 g) of Methyl 2-methylbut-3-ynoate.

  • Dissolve in Methanol (10 volumes) (e.g., 11 mL).

  • Add Quinoline (0.1 - 0.2 equivalents) . Crucial: Do not omit. Quinoline suppresses isomerization.

  • Add Lindlar Catalyst (5 wt% loading relative to substrate) .

    • Example: If using 1.12 g substrate, use ~56 mg of catalyst.

Step 2: Hydrogenation

  • Seal the reaction vessel (Round bottom flask or hydrogenation bottle).

  • Purge the headspace with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times.
    
  • Equip with a standard

    
     balloon (approx. 1 atm) or set reactor to 1 bar.
    
  • Stir vigorously at Room Temperature (20-25°C) .

    • Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

Step 3: Monitoring (The Critical Phase)

  • T=30 min: Check TLC (Silica, 10% EtOAc/Hexane) or GC-FID.

    • Stain: KMnO₄ (Alkyne and Alkene stain active; Alkane does not).

  • Endpoint: The reaction typically completes in 1–3 hours depending on scale.

  • Stop Condition: Stop immediately upon disappearance of the alkyne peak. Do not "soak" the reaction overnight.

Step 4: Workup

  • Filter the reaction mixture through a pad of Celite to remove the Pd catalyst.

  • Wash the filter cake with a small amount of Methanol or Ether.

  • Quinoline Removal (Optional but recommended for high purity):

    • Wash the organic filtrate with cold 1M HCl (aq) to protonate and extract the quinoline.

    • Caution: Do this quickly to prevent acid-catalyzed hydrolysis of the ester.

    • Extract with Diethyl Ether, wash with Brine, dry over

      
      .
      
  • Concentration:

    • Evaporate solvent under reduced pressure (

      
       mbar, 
      
      
      
      C).
    • Warning: The product (Methyl 2-methylbut-3-enoate) is volatile (bp ~112-120°C). Do not use high vacuum (<20 mbar) or high bath temperature, or you will lose the product.

Workflow Diagram

Workflow Start Start: Weigh Substrate (Methyl 2-methylbut-3-ynoate) Mix Dissolve in MeOH Add Quinoline + Lindlar Cat Start->Mix Purge Purge N2 (3x) -> H2 (3x) Mix->Purge React Stir vigorously under H2 (1 atm) Temp: 20-25°C Purge->React QC QC Check (GC/TLC) Every 30 mins React->QC QC->React Incomplete Filter Filter through Celite (Remove Pd) QC->Filter Alkyne Consumed Wash Acid Wash (1M HCl) (Remove Quinoline) Filter->Wash Evap Careful Evaporation (>100 mbar, 25°C) Wash->Evap Final Final Product Methyl 2-methylbut-3-enoate Evap->Final

Figure 2: Step-by-step experimental workflow emphasizing critical control points.

Data Analysis & QC

Expected Analytical Data

Use the following table to validate your product.

ParameterSubstrate (Alkyne)Product (Alkene)Over-reduced (Alkane)
1H NMR (Vinyl Region) No signals at 5-6 ppmMultiplets at 5.0 - 6.0 ppm No signals at 5-6 ppm
1H NMR (Alkyne Proton) Triplet/Doublet ~2.0-2.3 ppmAbsent Absent
IR Spectroscopy Sharp peak ~3300 cm⁻¹ (C≡C-H)Peak ~1640 cm⁻¹ (C=C)No C=C or C≡C peaks
GC Retention Time Late eluting (Polar)IntermediateEarly eluting
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalled Catalyst poisoning or old catalyst.Add fresh catalyst (1-2 wt%). Ensure H₂ balloon is actually delivering gas (check septum).
Over-reduction (Alkane formation) Lack of Quinoline or "hot" catalyst.Ensure Quinoline is added before H₂ introduction. Switch to Hexane solvent (slower rate).
Isomerization (Conjugated ester) Acidic sites on support or long reaction time.Increase Quinoline load. Stop reaction immediately upon consumption of SM.
Low Yield (Volatile loss) Improper evaporation.The product is volatile. Do not use high vacuum. Distill solvent at atmospheric pressure if possible.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Organic Chemistry Portal. (2023). Lindlar Catalyst - Preparation and Reactivity.

  • PubChem. (2023).[6][7] Methyl 2-methylbut-3-enoate Compound Summary.

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst.

Sources

Application Note: Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed [2+2+2] Cycloaddition

[1][2]

Abstract & Core Logic

The synthesis of highly substituted, non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic development, particularly for targets like GLP-1 receptors where conformational constraint and specific side-chain interactions are critical. This protocol details the synthesis of phenylalanine derivatives using Methyl 2-methylbut-3-ynoate as a functionalized mono-alkyne partner in a Rhodium-catalyzed [2+2+2] cycloaddition.

Unlike traditional electrophilic aromatic substitution, which lacks regiocontrol on complex scaffolds, this convergent strategy constructs the aromatic ring de novo. The Methyl 2-methylbut-3-ynoate reagent serves a dual purpose:

  • Aromatization Partner: It provides the necessary two-carbon unit to close the benzene ring.

  • Functional Handle: It introduces an orthogonal ester moiety (methyl propionate side chain) onto the phenylalanine ring, enabling downstream diversification or pharmacophore tuning.

Mechanistic Insight: The [2+2+2] Cycloaddition

The transformation relies on the chemoselective coupling of a diyne-containing amino acid precursor (derived from propargylglycine) with the mono-alkyne (Methyl 2-methylbut-3-ynoate).

Reaction Pathway[1][3][4][5][6][7][8][9][10]
  • Oxidative Cyclization: The Rh(I) catalyst coordinates to the diyne moiety of the amino acid precursor, forming a rhodacyclopentadiene intermediate.

  • Alkyne Insertion: Methyl 2-methylbut-3-ynoate coordinates and inserts into the metallacycle. The regioselectivity is governed by the steric bulk of the alpha-methyl group on the reagent.

  • Reductive Elimination: The metallacycle collapses to release the benzene ring, restoring the aromaticity and the active catalyst.

Mechanistic Diagram (Graphviz)

Gcluster_0PrecursorsDiynePropargylglycineDiyne DerivativeIntermediateRhodacyclopentadieneIntermediateDiyne->IntermediateCoordinationReagentMethyl 2-methylbut-3-ynoate(Mono-Alkyne)InsertionRegioselectiveInsertionReagent->InsertionCatalystRh(I) Catalyst(Wilkinson's or Cationic Rh)Catalyst->IntermediateIntermediate->Insertion+ AlkyneProductFunctionalizedPhenylalanine DerivativeInsertion->ProductReductiveElimination

Caption: Convergent synthesis of phenylalanine derivatives via Rh-catalyzed [2+2+2] cycloaddition. The mono-alkyne inserts into the diyne-Rh complex to form the aromatic core.

Experimental Protocol

Materials & Reagents[1][3][6][7][8][10][11]
  • Limiting Reagent: Diyne-Amino Acid Precursor (e.g., N-Boc-propargylglycine derivative with a pendant alkyne arm).

  • Cyclization Partner: Methyl 2-methylbut-3-ynoate (1.5 – 2.0 equivalents).

  • Catalyst: Tris(triphenylphosphine)rhodium(I) chloride [RhCl(PPh₃)₃] (Wilkinson's Catalyst) OR [Rh(cod)₂]BF₄ / BINAP (for enantioselective applications).

  • Solvent: Toluene or Dichloroethane (DCE), anhydrous and degassed.

Step-by-Step Methodology

Step 1: Preparation of the Catalyst Solution

  • In a glovebox or under strictly inert atmosphere (Ar/N₂), weigh [RhCl(PPh₃)₃] (5 mol% relative to the diyne).

  • Dissolve in anhydrous toluene (concentration ~0.01 M).

  • Stir at room temperature for 10 minutes to ensure homogeneity.

Step 2: Reaction Setup

  • Dissolve the Diyne-Amino Acid (1.0 equiv) in anhydrous toluene (0.1 M final concentration).

  • Add Methyl 2-methylbut-3-ynoate (1.5 equiv) to the solution. Note: Excess alkyne prevents homocoupling of the diyne.

  • Transfer the substrate mixture to the catalyst solution via cannula or syringe.

Step 3: Cycloaddition

  • Heat the reaction mixture to 80°C (for Wilkinson's) or room temperature (for cationic Rh systems) under inert atmosphere.

  • Monitor: Check reaction progress via TLC or LC-MS every 30 minutes. The disappearance of the diyne starting material indicates completion (typically 2–6 hours).

  • Checkpoint: If the reaction stalls, add an additional 2 mol% of catalyst and 0.5 equiv of Methyl 2-methylbut-3-ynoate.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Concentrate the solvent in vacuo to yield a crude oil.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 8:2 to 1:1).

    • Target: The product will be UV-active and typically more polar than the starting diyne.

Quantitative Data Summary (Expected)
ParameterSpecificationNotes
Yield 65% – 85%Dependent on steric bulk of the diyne linker.
Regioselectivity > 90:10 (meta:ortho)The alpha-methyl group directs insertion away from the bulky amino acid chain.
Reaction Time 2 – 6 HoursFaster with cationic Rh catalysts.
Purity > 95% (HPLC)Required for biological assays.

Troubleshooting & Optimization

  • Issue: Oligomerization of Methyl 2-methylbut-3-ynoate.

    • Cause: High local concentration of the mono-alkyne.

    • Solution: Add the Methyl 2-methylbut-3-ynoate slowly (syringe pump) to the reaction mixture over 1 hour.

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by trace oxygen or alkyne impurities.

    • Solution: Re-distill Methyl 2-methylbut-3-ynoate before use; ensure rigorous degassing of solvents (freeze-pump-thaw x3).

References

  • ChemicalBook. (2025).[2] Methyl 3-butynoate (Methyl 2-methylbut-3-ynoate) Properties and Uses.[2]Link

  • Garcia, L., et al. (2009).[3] Synthesis of non-proteinogenic phenylalanine derivatives by rhodium-catalyzed [2+2+2] cycloaddition reactions.[4][5][3] Organic & Biomolecular Chemistry.[4][6][7][1][3][8] Link

  • Kotha, S., et al. (2005). Synthesis of constrained phenylalanine derivatives via a [2+2+2] cycloaddition strategy. PubMed.[9] Link

  • Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.[8] Tetrahedron.[4][8] Link[8]

Application Notes and Protocols: Methyl 2-Methylbut-3-ynoate for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Methyl 2-Methylbut-3-ynoate in "Click" Chemistries

In the landscape of modular chemical synthesis, "click chemistry" represents a paradigm shift, favoring reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of this field, enabling the precise and efficient formation of 1,2,3-triazoles.[1][2] Methyl 2-methylbut-3-ynoate emerges as a particularly strategic reagent within this class. Its structure is deceptively simple yet functionally potent, featuring a terminal alkyne for the cycloaddition, a methyl ester as a handle for further modification or to influence solubility, and a critical α-methyl group.

This α-methyl group is not a trivial substitution. In the context of drug discovery and materials science, the introduction of a methyl group—often termed the "magic methyl" effect—can profoundly alter the physicochemical and pharmacological properties of a molecule.[3][4] It can enhance metabolic stability, improve binding affinity by filling hydrophobic pockets, and modulate the conformational flexibility of the resulting conjugate.[4] This guide provides an in-depth exploration of methyl 2-methylbut-3-ynoate, detailing its properties, core applications, and robust protocols for its use, empowering researchers to leverage its unique structural benefits.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation. Methyl 2-methylbut-3-ynoate is a flammable liquid that requires careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[5]

PropertyValueSource
IUPAC Name methyl 2-methylbut-3-ynoatePubChem[5]
CAS Number 387401-01-6PubChem[5]
Molecular Formula C₆H₈O₂PubChem[5]
Molecular Weight 112.13 g/mol PubChem[5]
Appearance Flammable liquid and vaporECHA C&L Inventory[5]
Key Hazards Causes skin and serious eye irritation. May cause respiratory irritation.ECHA C&L Inventory[5]

Core Concept: The Mechanism and Merits of CuAAC

The CuAAC reaction is a powerful tool for covalently linking two molecules, one bearing a terminal alkyne (like methyl 2-methylbut-3-ynoate) and the other an azide. The reaction is characterized by its remarkable efficiency and specificity, proceeding smoothly under a wide range of conditions, including aqueous environments, making it ideal for bioconjugation.[1]

The catalytic cycle, shown below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. This intermediate subsequently collapses to the stable triazole product, regenerating the copper(I) catalyst.[1]

CuAAC_Mechanism Alkyne R¹-C≡CH (Methyl 2-methylbut-3-ynoate) Acetylide Copper(I) Acetylide [R¹-C≡C-Cu] Alkyne->Acetylide + Cu(I) CuI Cu(I) Catalyst Metallacycle Six-membered Cu-Metallacycle Intermediate Acetylide->Metallacycle + R²-N₃ Azide R²-N₃ Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Rearrangement Triazole->CuI Releases Cu(I)

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The choice of catalyst system is critical. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, a common and more reliable approach involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][6] The inclusion of a chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended, especially in bioconjugation. The ligand stabilizes the active Cu(I) state, accelerates the reaction, and prevents copper-induced damage to sensitive biomolecules.[6][7]

Key Applications of Methyl 2-Methylbut-3-ynoate

The versatility of this reagent enables its use across multiple scientific disciplines.

  • Bioconjugation: This is a primary application area. Methyl 2-methylbut-3-ynoate can be pre-incorporated into one biomolecule (e.g., a protein, oligonucleotide, or small-molecule probe) to serve as a reactive handle. This "alkyne-tagged" molecule can then be selectively "clicked" onto another molecule containing an azide group, such as a fluorescent dye, a purification tag (like biotin), or another biomolecule.[8][9] This method is foundational for creating antibody-drug conjugates (ADCs), diagnostic reagents, and tools for protein research.[9][10]

  • Drug Discovery: In medicinal chemistry, click chemistry is used to rapidly assemble libraries of novel compounds from smaller, azide- and alkyne-functionalized building blocks.[11] The α-methyl group of methyl 2-methylbut-3-ynoate is particularly valuable here, as it can be used to probe hydrophobic pockets in target enzymes or receptors, potentially leading to significant gains in potency and selectivity.[4]

  • Materials Science: The robust and efficient nature of the click reaction makes it ideal for polymer synthesis and surface functionalization.[2] Methyl 2-methylbut-3-ynoate can be used to modify polymer backbones, create cross-linked hydrogels, or functionalize surfaces to attach specific biomolecules or alter surface properties.[2]

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with methyl 2-methylbut-3-ynoate.

Causality Behind Choices:

  • Buffer: A non-coordinating buffer like PBS or HEPES is chosen to avoid interference with the copper catalyst.

  • Ligand (THPTA): Water-soluble THPTA is used to protect the biomolecule from copper toxicity and accelerate the reaction. A 5:1 ligand-to-copper ratio ensures the copper remains chelated and active.[7]

  • Sodium Ascorbate: A fresh solution is crucial as it is readily oxidized. It serves to reduce Cu(II) to the active Cu(I) state throughout the reaction.[1]

  • Order of Addition: The copper and ligand are pre-mixed before adding the reducing agent to ensure the catalyst is properly formed and stabilized. The reaction is initiated by the addition of sodium ascorbate.[6]

Experimental Workflow Diagram:

CuAAC_Workflow start Start prep_azide Prepare Azide-Biomolecule in Buffer (e.g., PBS) start->prep_azide prep_alkyne Prepare Methyl 2-methylbut-3-ynoate Stock in DMSO start->prep_alkyne prep_cu Prepare CuSO₄ Stock (Aqueous) start->prep_cu prep_ligand Prepare THPTA Stock (Aqueous) start->prep_ligand prep_asc Prepare FRESH Sodium Ascorbate Stock (Aqueous) start->prep_asc mix_reagents Combine in Reaction Tube: 1. Azide-Biomolecule 2. Alkyne Reagent 3. THPTA Solution 4. CuSO₄ Solution prep_azide->mix_reagents prep_alkyne->mix_reagents prep_cu->mix_reagents prep_ligand->mix_reagents initiate Initiate Reaction: Add Sodium Ascorbate prep_asc->initiate mix_reagents->initiate incubate Incubate at Room Temperature (Protect from light, gentle mixing) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Azide-Biomolecule: Prepare a solution of your azide-modified biomolecule (e.g., 1-10 mg/mL) in a suitable buffer (e.g., 1x PBS, pH 7.4).

    • Methyl 2-methylbut-3-ynoate (Alkyne): Prepare a 100 mM stock solution in anhydrous DMSO.

    • Catalyst/Ligand Solution:

      • Prepare a 50 mM THPTA stock solution in water.

      • Prepare a 20 mM CuSO₄ stock solution in water.[7]

    • Reducing Agent: Prepare a fresh 100 mM Sodium Ascorbate stock solution in water immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order. The volumes below are for a final reaction volume of 500 µL.

      • 440 µL of the Azide-Biomolecule solution.

      • 5 µL of 100 mM Methyl 2-methylbut-3-ynoate stock (Final conc: 1 mM).

      • 12.5 µL of 50 mM THPTA stock (Final conc: 1.25 mM).[7]

      • 6.25 µL of 20 mM CuSO₄ stock (Final conc: 0.25 mM).[7]

    • Vortex the mixture gently.

    • Initiate the reaction by adding 25 µL of 100 mM Sodium Ascorbate stock (Final conc: 5 mM).[7]

  • Incubation:

    • Close the tube and incubate the reaction at room temperature for 1-4 hours. Gentle end-over-end mixing is recommended. Protect the reaction from light, as the copper catalyst can be light-sensitive.

  • Purification:

    • Remove unreacted small molecules and the catalyst system from the final bioconjugate. The method depends on the nature of the biomolecule:

      • For proteins: Use size-exclusion chromatography (SEC) or dialysis against a suitable buffer containing 1 mM EDTA to chelate and remove residual copper.

      • For oligonucleotides: Ethanol precipitation can be effective.[6]

Typical Reaction Parameters (for Optimization):

ParameterRecommended RangeRationale
Final Alkyne Concentration 1 - 5 mMA slight excess over the biomolecule ensures complete reaction.
Final Cu(I) Concentration 0.1 - 0.5 mMCatalytic amount; higher concentrations may require more ligand.
Ligand:Copper Ratio 5:1Ensures copper remains soluble and stabilized, protecting biomolecules.[7]
Final Ascorbate Conc. 2 - 10 mMSufficient excess to maintain a reducing environment.
Reaction Time 1 - 12 hoursMonitor by an appropriate analytical method (e.g., LC-MS).
Temperature 20 - 37 °CRoom temperature is usually sufficient. Slight warming can increase rate.
Protocol 2: Quality Control and Product Characterization

It is essential to verify the successful formation of the desired conjugate.

  • SDS-PAGE (for Proteins): Conjugation of a molecule to a protein will result in a shift in its molecular weight, which can be visualized as a higher band on an SDS-PAGE gel compared to the unconjugated starting protein.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate, confirming the addition of the triazole-linked moiety.

  • HPLC/UPLC: Reverse-phase or size-exclusion chromatography can be used to separate the conjugate from starting materials and assess the purity of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive (oxidized) sodium ascorbate.Always prepare a fresh solution of sodium ascorbate immediately before use.
Inactive copper catalyst (oxidized to Cu(II)).Ensure sufficient ascorbate is present. Degas buffer solutions if oxygen sensitivity is high.
Steric hindrance around the azide or alkyne.Increase reaction time or temperature (e.g., to 37 °C). Increase reagent concentrations.
Precipitation of Protein Copper-mediated aggregation/denaturation.Ensure the 5:1 ligand-to-copper ratio is maintained.[7] Perform the reaction at 4 °C.
Inconsistent Yields Inaccurate pipetting of viscous stock solutions (DMSO).Use positive displacement pipettes or reverse pipetting for viscous liquids.
Oxygen inhibition.For highly sensitive systems, perform the reaction under an inert atmosphere (N₂ or Ar).

Conclusion

Methyl 2-methylbut-3-ynoate is a highly effective and strategically valuable reagent for click chemistry. Its terminal alkyne provides a reliable reactive site for CuAAC reactions, while its α-methyl group offers a powerful tool for modulating the properties of the final conjugate—a key consideration in drug discovery and advanced materials design. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic workflows, enabling the efficient construction of complex and functional molecular architectures.

References

  • Creative PEGWorks. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • EvitaChem. (n.d.). Methyl 2-methyl-3-butenoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. Retrieved from [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-Methyl-2-Butenoate.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 3-methyl-2-butenoate.
  • Google Patents. (1972). US3658887A - Process for the preparation of methyl butenoate and its derivatives.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Retrieved from [Link]

  • Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily.
  • Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Google Patents. (2012). US8193335B2 - Click chemistry for the production of reporter molecules.
  • Bionordika. (n.d.). Bioconjugation application notes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals.
  • Google Patents. (2014). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • DTU Research Database. (2021). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534114, Methyl but-3-ynoate. Retrieved from [Link]

  • PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • Whiting, M., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1888-1892.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]

  • Vector Laboratories. (n.d.). Bioconjugation Resource Guide.
  • Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • ShanghaiTech University. (2017, February 17). Novel Selective Methionine Bioconjugation Method Launched. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand Tricks for Faster Clicks: Bioconjugation via CuAAC Reaction | Request PDF.
  • ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Sources

Application Notes & Protocols: Strategic C-C and C-X Bond Formation via Michael Addition to Methyl 2-Methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Beyond the Conventional Michael Acceptor

The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon and carbon-heteroatom bonds through the conjugate addition of a nucleophile to an electron-deficient π-system.[1] While α,β-unsaturated carbonyl compounds are the archetypal "Michael acceptors," their alkyne counterparts—activated alkynes—offer a unique platform for generating highly functionalized vinyl structures.[2] Methyl 2-methylbut-3-ynoate is an exemplary activated alkyne, where the ester group polarizes the carbon-carbon triple bond, rendering the β-carbon susceptible to nucleophilic attack.

This guide provides an in-depth exploration of Michael addition reactions involving methyl 2-methylbut-3-ynoate. We will dissect the underlying mechanistic principles, detail field-proven protocols for various nucleophile classes, and present data-driven insights to empower researchers in leveraging this versatile building block for applications ranging from natural product synthesis to drug discovery.[3][4]

II. Mechanistic Rationale and Regioselectivity

The reaction proceeds via a conjugate addition mechanism. The choice of nucleophile and reaction conditions is paramount in achieving high yields and selectivity.

  • Activation and Nucleophilic Attack : A base typically deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate).[5] This nucleophile then attacks the electrophilic β-carbon of the methyl 2-methylbut-3-ynoate.[6]

  • Intermediate Formation : This attack breaks the C-C π-bond, forming a vinyl anion intermediate which is stabilized by resonance with the adjacent ester carbonyl group.

  • Protonation : The vinyl anion is subsequently protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final, thermodynamically favored 1,4-adduct.[7]

The inherent electronics of the system strongly favor this 1,4-addition over a direct 1,2-addition to the carbonyl carbon, especially with "soft" nucleophiles like malonates, thiols, and cuprates.[7]

Michael_Addition_Mechanism General Mechanism of Michael Addition to Methyl 2-Methylbut-3-ynoate cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product acceptor Methyl 2-methylbut-3-ynoate (Michael Acceptor) vinyl_anion Vinyl Anion Intermediate acceptor->vinyl_anion donor Nucleophile (Nu-H) (Michael Donor) activated_donor Activated Nucleophile (Nu⁻) donor->activated_donor  Base (-H⁺) activated_donor->vinyl_anion product Michael Adduct (α,β-Unsaturated Ester) vinyl_anion->product  Protonation (+H⁺)

Caption: General mechanism of the Michael addition to an activated alkyne.

III. Nucleophile Scope and Reaction Parameters

The versatility of the Michael addition to methyl 2-methylbut-3-ynoate stems from the wide range of nucleophiles that can be employed. The choice of nucleophile dictates the required catalyst and reaction conditions.

Nucleophile ClassExample NucleophileTypical Catalyst/BaseSolventTemp. (°C)Key Considerations
Carbon (Soft) Diethyl MalonateDBU, NaOEt, K₂CO₃THF, Toluene, EtOH25 - 80Forms a new C-C bond; excellent for building carbon skeletons.[8][9]
Carbon (Organometallic) Dialkylcuprates (R₂CuLi)N/A (Stoichiometric)THF, Et₂O-78 - 0Gilman reagents are classic soft nucleophiles for 1,4-additions.[7]
Sulfur ThiophenolEt₃N, DBU, PhosphinesCH₂Cl₂, MeCN0 - 25Thiol-yne reactions are highly efficient and often proceed rapidly under mild conditions.[10]
Nitrogen PiperidineNone (Neat) or Lewis AcidNeat, CH₂Cl₂25 - 60Can form enamines or bis-adducts depending on stoichiometry and conditions.
Oxygen Benzyl AlcoholStrong Base (NaH), PhosphinesTHF, Dioxane25 - 100Oxa-Michael additions often require more forcing conditions or specific catalysts due to lower nucleophilicity of alcohols.[11][12]

IV. Experimental Protocols

Safety Precaution: Methyl 2-methylbut-3-ynoate is a flammable liquid and may cause skin, eye, and respiratory irritation.[13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: C-C Bond Formation via Addition of Diethyl Malonate

This protocol describes a base-catalyzed addition of a soft carbon nucleophile, adapted from standard procedures for Michael additions to activated esters.[8]

Materials:

  • Methyl 2-methylbut-3-ynoate (1.0 equiv.)

  • Diethyl malonate (1.2 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (approx. 0.2 M relative to the Michael acceptor).

  • Add methyl 2-methylbut-3-ynoate (1.0 equiv.) to the solvent with stirring.

  • Add diethyl malonate (1.2 equiv.) dropwise to the stirred solution.

  • Add DBU (0.1 equiv.) to the reaction mixture. The solution may change color.

  • Stir the reaction at room temperature (approx. 25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired adduct.

Protocol_Workflow Experimental Workflow for Michael Addition prep 1. Reagent Preparation (Inert Atmosphere) setup 2. Reaction Setup (Solvent, Acceptor, Donor) prep->setup initiation 3. Initiation (Add Catalyst/Base) setup->initiation reaction 4. Reaction Monitoring (TLC / GC-MS) initiation->reaction quench 5. Workup: Quench (e.g., aq. NH₄Cl) reaction->quench extract 6. Workup: Extraction (Organic Solvent) quench->extract purify 7. Purification (Column Chromatography) extract->purify analysis 8. Characterization (NMR, IR, MS) purify->analysis

Caption: A standardized workflow for synthesis and purification.

Protocol 2: C-S Bond Formation via Thiol-yne Addition

This protocol outlines the highly efficient addition of a thiol nucleophile, a reaction known for its speed and mild conditions.[10]

Materials:

  • Methyl 2-methylbut-3-ynoate (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Triethylamine (Et₃N) (1.2 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve methyl 2-methylbut-3-ynoate (1.0 equiv.) in anhydrous CH₂Cl₂ (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add thiophenol (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, dilute the mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

V. Applications in Drug Development and Synthesis

The vinyl products generated from these reactions are valuable synthetic intermediates. The resulting α,β-unsaturated esters can participate in a wide array of subsequent transformations, including Diels-Alder reactions, further conjugate additions, and various cyclizations. This versatility makes the Michael addition to activated alkynes a powerful strategy in the synthesis of complex molecules, including bioactive natural products and pharmaceutical agents.[3][4] The introduction of specific C-C or C-heteroatom bonds is a critical step in modifying molecular scaffolds to optimize biological activity.[3]

VI. References

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • JoVE. (2023, April 30). Conjugate Addition of Enolates: Michael Addition. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Michael Addition Reaction in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2001, December 12). Enantioselective Michael Additions in Natural Products Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of methyl 2-methylbut-3-ynoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Methyl 2-methylbut-3-ynoate

Executive Summary

Methyl 2-methylbut-3-ynoate is a valuable but chemically sensitive building block. Its structural motif—a terminal alkyne coupled with an ester functionality—creates a "perfect storm" for instability. The primary failure mode reported by users is polymerization , often manifested as increased viscosity or yellowing.

This guide moves beyond generic "store at 4°C" advice. We analyze the mechanistic causes of failure—specifically the overlooked risk of base-catalyzed isomerization to the highly reactive allene—and provide a self-validating storage protocol.

Part 1: The Technical Support Interface (Q&A)

Q1: My sample has turned from a clear liquid to a viscous yellow oil. Is it salvageable?

Diagnosis: You are observing the classic signs of oligomerization/polymerization. The Science: This is likely not simple radical polymerization of the alkyne. The most probable culprit is base-catalyzed isomerization . Trace basic impurities (even from glass surfaces) can deprotonate the alpha-carbon (C2), shifting the triple bond to form methyl 2-methylbuta-2,3-dienoate (an allene). Allenes are potent Michael acceptors and polymerize rapidly even at room temperature [1]. Action:

  • Run a 1H NMR: Check for the disappearance of the propargyl proton (~2.3 ppm, doublet) and the appearance of vinylic signals (~5-6 ppm) characteristic of the allene or polymer backbone.

  • Salvage: If the polymer content is <10%, you can purify via vacuum distillation (see Protocol A). If >10%, disposal is recommended due to the risk of exothermic runaway during heating.

Q2: I stored the bottle in the fridge, but it still degraded. Why?

Diagnosis: "Fridge storage" often ignores headspace management and moisture . The Science:

  • Moisture: Water causes hydrolysis of the ester. The resulting acid (2-methylbut-3-ynoic acid) can act as an autocatalyst for further degradation.

  • Oxygen: While alkynes are less sensitive to oxygen than alkenes, oxygen can facilitate radical formation (peroxide formation) over long periods. Action:

  • Always purge the headspace with dry Argon (heavier than air) after every use. Nitrogen is acceptable but less effective for volatile liquids.

  • Wrap the cap with Parafilm to prevent moisture ingress.

Q3: Can I use metal needles or spatulas to handle this compound?

Diagnosis: Critical Safety Risk. The Science: Terminal alkynes (R-C≡C-H) are weakly acidic (pKa ~25). Contact with transition metals (Copper, Silver, and even Iron oxides in rust) can form metal acetylides. These are shock-sensitive explosives and can also catalyze polymerization [2]. Action:

  • Use glass or Teflon equipment only.

  • Use stainless steel needles only if they are high-grade and clean; avoid brass fittings entirely.

Q4: Should I add a stabilizer?

Diagnosis: Yes, for long-term storage (>1 month). The Science: A radical scavenger prevents the radical-mediated polymerization pathway. Action:

  • Add BHT (Butylated hydroxytoluene) at 100-200 ppm.

  • Note: Stabilizers do not prevent the base-catalyzed isomerization described in Q1. Acid-washing glassware is the preventative measure for that.

Part 2: Mechanisms of Failure (Visualized)

Understanding the degradation pathways is essential for effective prevention.

DegradationPathways cluster_prevention Prevention Strategy Compound Methyl 2-methylbut-3-ynoate (Target) Allene Allene Isomer (High Reactivity) Compound->Allene Base Catalysis (Trace alkali, pH > 7) Polymer Polymer/Oligomer (Viscous Yellow Oil) Compound->Polymer Radical Initiator (Heat/Light/Peroxides) Hydrolysis Acid + Methanol Compound->Hydrolysis Moisture (H2O) Acetylide Metal Acetylide (Explosive) Compound->Acetylide Cu/Ag/Fe Contact Allene->Polymer Rapid Polymerization Acid Washed Glass Acid Washed Glass Acid Washed Glass->Allene Blocks BHT Stabilizer BHT Stabilizer BHT Stabilizer->Polymer Blocks Argon/Dry Argon/Dry Argon/Dry->Hydrolysis Blocks

Figure 1: Degradation pathways of Methyl 2-methylbut-3-ynoate. Note that the Allene pathway is often the silent killer in storage.

Part 3: Validated Protocols

Protocol A: Purification & Stabilization Workflow

Use this protocol if purity drops below 95% or before long-term storage.

Equipment:

  • Short-path distillation apparatus (Acid-washed glassware).

  • Vacuum pump (< 10 mmHg).

  • Oil bath.

Step-by-Step:

  • Glassware Prep: Rinse all glass surfaces with 1M HCl, then water, then acetone, and oven dry.

    • Reasoning: Neutralizes surface alkalinity (silanolates) that catalyzes isomerization [3].

  • Loading: Charge the boiling flask. Add a magnetic stir bar (Teflon coated).

  • Vacuum: Apply vacuum. For this compound (BP ~136°C at atm), expect boiling at ~45-50°C at 10 mmHg .

    • Caution: Do not overheat.[1][2][3] Keep bath temp < 70°C to prevent thermal polymerization.

  • Collection: Discard the first 5% (forerun). Collect the main fraction.

  • Stabilization: Immediately add BHT (0.1% w/w) to the receiving flask.

  • Storage: Transfer to an amber glass vial with a Teflon-lined cap. Purge with Argon. Store at 2-8°C.

Protocol B: The "Self-Validating" QC Check

Perform this check monthly.

TestMethodAcceptance CriteriaFailure Action
Appearance VisualClear, colorless liquid.If yellow/viscous -> Distill.
Purity GC-FID or 1H NMR> 98.0%If < 95% -> Distill.
Isomer Content 1H NMRNo signals at 5.0-6.0 ppm (Allene).If detected -> Immediate Use or Distill .
Acidity pH Paper (wet w/ water)Neutral (pH 6-7).If Acidic -> Wash w/ NaHCO3, dry, distill.

Part 4: Storage Logic Controller

Follow this logic to determine the optimal storage setup for your specific duration.

StorageLogic Start Storage Duration? ShortTerm < 1 Week Start->ShortTerm LongTerm > 1 Week Start->LongTerm TempCheck Temp: 2-8°C Dark ShortTerm->TempCheck StabCheck Add Stabilizer? (BHT) LongTerm->StabCheck Atmosphere Atmosphere: Argon Purge TempCheck->Atmosphere DeepFreeze Temp: -20°C Dark DeepFreeze->Atmosphere StabCheck->DeepFreeze Final OPTIMAL STORAGE ACHIEVED Atmosphere->Final Secure Cap (Parafilm)

Figure 2: Decision matrix for determining storage parameters based on usage frequency.

References

  • Isomerization Risks: Trost, B. M., & Kazmaier, U. (1992). Internal-to-Terminal Alkyne Isomerization: The Alkyne Zipper. Journal of the American Chemical Society. (Cited for general mechanism of base-catalyzed alkyne migration).

  • Acetylide Hazards: Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

  • Glassware Preparation: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Compound Data: PubChem. Methyl 2-methylbut-3-ynoate (CID 53940530).[4] National Library of Medicine.

  • Stabilizer Efficacy: Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastics Additives Handbook. Hanser.

Sources

Improving yield in alpha-methylation of butynoic esters

Technical Support Center: Optimization of -Methylation for Butynoic Acid Esters

Ticket ID: #ALPHA-METH-001 Subject: Improving Yield and Regioselectivity in Butynoic Ester Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Define Your Substrate

Before proceeding, we must verify the substrate structure. The term "butynoic ester" is chemically ambiguous regarding the position of the triple bond, which dictates the entire synthetic strategy.

Substrate TypeStructure

-Proton Status
Feasibility
3-Butynoate (Propargyl)

Acidic (

)
HIGH. Requires Dianion strategy due to terminal alkyne acidity.
2-Butynoate (Conjugated)

None (Quaternary C)IMPOSSIBLE via direct deprotonation. Requires conjugate addition (Michael) or deconjugation first.
Internal 3-Butynoate

Acidic HIGH. Requires Mono-anion strategy. Risk of allene formation.

Critical Note: This guide focuses on 3-Butynoic Acid Esters (Propargylic Esters). If you are attempting to


-methylate a 2-butynoate, stop immediately; you cannot deprotonate a carbon with no protons.

The Core Challenge: The Propargyl-Allenyl Dichotomy

The primary failure mode in this reaction is not just "low yield" but wrong regioselectivity . Upon deprotonation, the resulting anion is a resonance hybrid between the propargyl anion and the allenyl anion .

  • Path A (

    
    -attack):  Yields the desired alkyne.
    
  • Path B (

    
    -attack):  Yields the undesired allene (often unstable/polymerizes).
    
Mechanism & Signaling Pathway

PropargylAlkylationStartEthyl 3-Butynoate(Substrate)AnionLithium Enolate(Resonance Hybrid)Start->Anion Deprotonation(-78°C)BaseBase (LDA)Base->AnionProductAProduct: alpha-Methyl Alkyne(Desired)Anion->ProductA Kinetic Control(Alpha Attack)ProductBByproduct: Allenic Ester(Undesired)Anion->ProductB Thermodynamic/Steric Drift(Gamma Attack)MeIMeI / MeOTf(Electrophile)MeI->ProductAMeI->ProductB

Figure 1: The bifurcation of the propargyl anion pathway. Controlling the equilibrium between the propargyl and allenyl forms is critical for yield.

Standard Operating Procedures (SOPs)

Protocol A: The Dianion Strategy (For Terminal Alkynes)

Target: Ethyl 3-butynoate (

Why:



Dianion

Reagents:

  • LDA (Lithium Diisopropylamide): 2.2 - 2.5 equivalents.

  • THF (Anhydrous): Solvent.[1]

  • Methyl Iodide (MeI): 2.5 equivalents.

Workflow:

  • Base Prep: Generate LDA in THF at -78°C (or purchase high-quality solution).

  • Dianion Formation: Add the ester dropwise to the LDA solution at -78°C.

    • Observation: The solution may turn deep yellow/orange.

    • Timing: Stir for 45-60 minutes. The first eq removes the acetylenic proton; the second removes the

      
      -proton.
      
  • Alkylation: Add MeI (neat) dropwise.

    • Note: The dianion is highly reactive. The

      
      -carbon is the "softer" nucleophile compared to the acetylenic terminus and usually reacts faster with soft electrophiles like MeI.
      
  • Quench: Inverse quench into saturated

    
     to prevent basic polymerization of the product.
    
Protocol B: The Additive Strategy (For Internal Alkynes)

Target: Ethyl pent-3-ynoate (

Why:allenyl isomer

The Fix: Use HMPA (Hexamethylphosphoramide) or DMPU (safer alternative).

  • Mechanism: These polar aprotic cosolvents solvate the Lithium cation. This breaks up enolate aggregates (dimers/tetramers) into reactive monomers.[1] Monomeric enolates generally react faster and with higher regioselectivity for the

    
    -position in alkylation reactions [1, 2].
    

Workflow Modification:

  • Mix THF and HMPA (9:1 ratio) as the solvent.

  • Add LDA (1.1 eq) at -78°C.

  • Add Ester. Stir 30 mins.

  • Add MeI.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am recovering starting material."
  • Cause: Enolate protonation by the electrophile or insufficient deprotonation.

  • Diagnosis: Did you use MeI?

  • Fix: If using Methyl Triflate (MeOTf) , yields often increase. MeOTf is a "harder" and much more reactive electrophile than MeI. If the enolate is sluggish (due to conjugation stability), MeOTf ensures reaction occurs before decomposition.

  • Check: Ensure your LDA is actually active. Titrate it using diphenylacetic acid or menthol/phenanthroline.

Issue 2: "My product is a black tar / Polymerization."
  • Cause: Basic decomposition of the product. Butynoic esters are Michael acceptors; the product can react with the starting enolate.

  • Fix:

    • Inverse Quench: Do not add water to the reaction. Pour the cold reaction mixture into a vigorously stirring acidic quench (dilute HCl or sat.

      
      ). This ensures the pH drops instantly, preventing base-catalyzed polymerization.
      
    • Temperature: Never let the reaction warm to 0°C before quenching. Keep it at -78°C or -40°C max.

Issue 3: "I got the Allene (Isomerized product)."
  • Cause:

    
    -Alkylation or equilibration.
    
  • Fix:

    • Shorter Reaction Time: Once MeI is added, monitor by TLC/GC every 10 minutes. Prolonged exposure to base allows the kinetic alkyne product to isomerize to the thermodynamic allene.

    • Solvent Switch: If using HMPA fails, try pure THF. Sometimes tight ion pairing (without HMPA) favors the

      
      -attack due to the proximity of the Lithium cation to the ester oxygen, guiding the electrophile to the 
      
      
      -carbon (Chelation Control).

Quantitative Optimization Matrix

VariableRecommendationEffect on Yield
Base Stoichiometry 2.2 - 2.5 eq (Terminal)Critical. <2.0 eq results in <10% yield.
Electrophile MeI (Standard) vs MeOTf (High reactivity)MeOTf increases yield by 15-20% in sluggish cases.
Additive HMPA (2-4 eq) or DMPU Increases reaction rate; prevents aggregation. Essential for internal alkynes.
Temperature -78°C constantWarming promotes polymerization and allene formation.
Concentration 0.1 M - 0.2 M High concentration favors polymerization (intermolecular side reactions).

References

  • Reich, H. J. (2024). Role of HMPA in Organolithium Chemistry. University of Wisconsin-Madison, Reich Group Collection. [Link]

  • Carlier, P. R., et al. (2003). Dianion Chemistry of

    
    -Unsaturated Esters. Journal of Organic Chemistry. [Link]
    
  • Myers, A. G. (2023). Advanced Organic Chemistry: Enolate Alkylation Handouts. Harvard University.[2] [Link]

  • Organic Syntheses. (2025). General Procedures for Alkylation of Esters. [Link]

Disclaimer: This guide assumes standard safety protocols for handling pyrophoric bases (LDA) and carcinogens (MeI/HMPA). Always consult MSDS before experimentation.

Purifying methyl 2-methylbut-3-ynoate from unreacted starting material

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the purification of methyl 2-methylbut-3-ynoate, designed for chemical researchers and drug development professionals. This technical support center provides in-depth, experience-driven troubleshooting advice, detailed purification protocols, and supporting scientific data to address common challenges encountered during the isolation of this valuable synthetic intermediate.

Technical Support Center: Purifying Methyl 2-methylbut-3-ynoate

As Senior Application Scientists, we recognize that the successful synthesis of a target compound is critically dependent on its effective purification. Isolating methyl 2-methylbut-3-ynoate from unreacted starting materials or side products is a frequent challenge that can impact yield, purity, and the success of subsequent synthetic steps. This guide synthesizes our field-proven insights and established chemical principles to provide a comprehensive resource for overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture contains both my product, methyl 2-methylbut-3-ynoate, and the starting alcohol, 2-methylbut-3-yn-2-ol. What is the most direct method for separation?

A1: The most straightforward and scalable method for this separation is vacuum fractional distillation . The boiling point of the starting alcohol (2-methylbut-3-yn-2-ol) is approximately 104 °C at atmospheric pressure, while the product ester is expected to have a significantly higher boiling point.[1][2] This difference allows for an efficient separation, particularly under reduced pressure which minimizes the risk of thermal decomposition of the alkyne functionality.

Q2: I am working on a sub-gram scale. Is distillation still the preferred method?

A2: For small-scale purifications (< 1 g), flash column chromatography is often more practical than distillation, as it can minimize material loss.[3] The ester product is considerably less polar than the starting alcohol due to the replacement of the hydroxyl group. This large polarity difference allows for excellent separation on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

Q3: After my reaction, I have residual acidic catalyst (e.g., H₂SO₄) and unreacted carboxylic acid. How should I pretreat my crude product before purification?

A3: Before proceeding to distillation or chromatography, it is essential to perform an aqueous workup. Transfer the crude reaction mixture to a separatory funnel, dilute with a non-polar organic solvent (like diethyl ether or ethyl acetate), and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove the unreacted carboxylic acid.[4] Subsequently, washing with brine helps to remove residual water before drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).[5]

Q4: I'm concerned about the thermal stability of my alkyne-containing ester during distillation. What precautions should I take?

A4: Your concern is valid as alkynes can be thermally sensitive. The key precaution is to perform the distillation under reduced pressure (vacuum) . This lowers the boiling point of the compound, reducing the required temperature and minimizing the risk of decomposition or polymerization. Additionally, ensure the distillation is performed as quickly as possible without sacrificing separation efficiency.

Troubleshooting Guide

Issue 1: Co-elution of Product and Impurities During Flash Chromatography
  • Symptom: TLC analysis of collected fractions shows the desired product mixed with an impurity spot.

  • Causality & Solution:

    • Inappropriate Solvent System: The polarity of your eluent may be too high, causing the less polar product to travel down the column too quickly along with impurities.

      • Corrective Action: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. Develop a gradient elution, starting with a very low polarity (e.g., 2% EtOAc in Hexanes) and slowly increasing it to elute your product cleanly.

    • Column Overloading: Loading too much crude material onto the silica gel will exceed its separation capacity, leading to broad, overlapping bands.

      • Corrective Action: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

Issue 2: Poor Separation or "Flooding" in Fractional Distillation
  • Symptom: The distillation column fills with liquid, and separation efficiency drops, or the head temperature fluctuates wildly.

  • Causality & Solution:

    • Heating Rate is Too High: Excessive heating generates vapor too rapidly for the fractionating column to handle, preventing the necessary series of condensations and vaporizations for effective separation.[6]

      • Corrective Action: Reduce the heat input to the distillation flask. The goal is a slow, steady collection rate of approximately 1-2 drops per second.

    • Poor Insulation: Heat loss from the fractionating column can disrupt the temperature gradient necessary for separation.

      • Corrective Action: Loosely wrap the fractionating column (from the pot to the distillation head) with glass wool or aluminum foil to ensure an adiabatic process.

Detailed Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Workup: Following the reaction, quench the mixture and perform a liquid-liquid extraction as described in FAQ 3 to remove acidic impurities and water-soluble components.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure: a. Add the crude, dried organic extract to the distillation flask along with a magnetic stir bar or boiling chips. b. Connect the apparatus to a vacuum pump with a cold trap in between. c. Slowly apply vacuum to the desired pressure. d. Begin heating the flask in a heating mantle while stirring. e. Collect and discard the initial low-boiling fraction, which is likely residual solvent. f. Collect the fraction corresponding to the unreacted starting material (e.g., 2-methylbut-3-yn-2-ol). g. Increase the temperature and collect the final, higher-boiling fraction, which is the purified methyl 2-methylbut-3-ynoate.

  • Analysis: Analyze all fractions by GC-MS or NMR to confirm identity and purity.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: On a TLC plate, spot your crude material. Develop the plate in various mixtures of ethyl acetate and hexanes to find a solvent system that gives your product an R_f value of approximately 0.3.

  • Column Packing: Prepare a column by wet-packing silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, applying positive pressure. Collect fractions continuously.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.

Supporting Data

Table 1: Physical Properties of Relevant Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl 2-methylbut-3-ynoateC₆H₈O₂112.13[7]> 104 (est.)Not available
2-Methylbut-3-yn-2-olC₅H₈O84.12[8]104[1][2]~0.868[2]

Conceptual Diagrams

Purification_Decision_Tree Crude Crude Product Mixture (Post-Workup) AssessScale Assess Reaction Scale Crude->AssessScale Distillation Vacuum Fractional Distillation AssessScale->Distillation AssessScale->Distillation   Large Scale (>1g) Chromatography Flash Column Chromatography AssessScale->Chromatography AssessScale->Chromatography   Small Scale (<1g) PureProduct Pure Methyl 2-methylbut-3-ynoate Distillation->PureProduct Chromatography->PureProduct LargeScale > 1 g SmallScale < 1 g

Caption: Decision tree for selecting a purification method.

Troubleshooting_Flowchart start Problem: Impure Fractions method Purification Method? start->method dist_issue Distillation Issue: Poor Separation method->dist_issue Distillation chrom_issue Chromatography Issue: Co-elution method->chrom_issue Chromatography dist_cause1 Cause: Heat Too High dist_issue->dist_cause1 chrom_cause1 Cause: Eluent Too Polar chrom_issue->chrom_cause1 dist_sol1 Solution: Reduce Heat Input dist_cause1->dist_sol1 chrom_sol1 Solution: Decrease Eluent Polarity chrom_cause1->chrom_sol1

Caption: Troubleshooting flowchart for common purification issues.

References

  • Source: Google Patents (US4304925A)
  • Title: Esterification, Purification and Identification of Cinnamic Acid Esters Source: Journal of Laboratory Chemical Education URL: [Link]

  • Title: General procedures for the purification of Esters Source: LookChem URL: [Link]

  • Title: Preparation of 2-methyl-3-buten-2-ol Source: PrepChem.com URL: [Link]

  • Title: Esterification: Reflux, Isolation and Purification // HSC Chemistry Source: YouTube URL: [Link]

  • Source: Google Patents (CN101391948B)
  • Title: Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL: [Link]

  • Title: A-level Chemistry Specification Source: AQA URL: [Link]

  • Source: Google Patents (US3658887A)
  • Title: Methyl 2-methylbut-3-ynoate Source: PubChem URL: [Link]

  • Title: Methyl 3-methyl-2-butenoate Source: PubChem URL: [Link]

  • Title: Methyl but-3-ynoate Source: PubChem URL: [Link]

  • Source: Google Patents (US4521595A)
  • Title: 2-Methylbut-3-yn-2-ol Source: Wikipedia URL: [Link]

  • Title: 2-Methyl-3-butyn-2-ol Source: PubChem URL: [Link]

  • Title: Methyl 2-methyl-3-butenoate Source: PubChem URL: [Link]

  • Source: Google Patents (EP0711747A1)
  • Title: Esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

  • Title: 5.3: Fractional Distillation Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-methyl-3-butyn-2-ol Source: The Good Scents Company URL: [Link]

  • Title: Purification: Fractional Distillation Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Volatile Acetylenic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with volatile acetylenic esters. This guide is designed to provide practical, in-depth technical assistance for the safe and effective handling of these versatile but challenging reagents. Drawing from extensive laboratory experience and established safety protocols, this resource addresses common issues encountered during experimentation, offering troubleshooting advice and detailed procedural outlines to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage, handling, and intrinsic properties of volatile acetylenic esters.

Q1: What are the primary hazards associated with volatile acetylenic esters like methyl propiolate?

A1: Volatile acetylenic esters, such as methyl propiolate and ethyl propiolate, present a multifaceted hazard profile. Their high volatility and low flash points classify them as highly flammable liquids[1][2][3]. Vapors can form explosive mixtures with air and may travel to a distant ignition source[4]. Additionally, these compounds are often lachrymatory, causing irritation to the eyes, skin, and respiratory system[1][3]. Due to their strained triple bond and electron-withdrawing ester group, they are highly reactive and can undergo vigorous or even explosive polymerization, especially in the presence of bases, acids, or upon heating[1][2][5].

Q2: How should I properly store volatile acetylenic esters to ensure their stability and my safety?

A2: Proper storage is critical for maintaining the chemical integrity of volatile acetylenic esters and preventing hazardous situations. These compounds should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[4]. To prevent decomposition and polymerization, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2-8°C[1][2][6]. It is crucial to use containers with tightly sealed caps to prevent the escape of flammable vapors. Always segregate them from incompatible materials such as strong oxidizing agents, acids, and bases[1][2].

Q3: I've noticed a discoloration in my acetylenic ester. What does this indicate and is it still usable?

A3: Discoloration, often to a yellow or brownish hue, typically signifies the onset of decomposition or polymerization. This can be initiated by exposure to air, light, or trace impurities. While slight discoloration may not always render the compound unusable for all applications, it is a strong indicator of reduced purity. It is highly recommended to purify the ester by distillation before use to remove polymeric residues and other impurities. For sensitive reactions, using a freshly distilled or newly purchased batch is the safest approach to ensure reproducibility.

Q4: Can I use a standard laboratory refrigerator for storing flammable acetylenic esters?

A4: No, you must not use a standard household-type refrigerator. These refrigerators have ignition sources such as internal lights and thermostats that can ignite flammable vapors, leading to a serious explosion. Volatile flammable liquids must be stored in a laboratory-grade, explosion-proof, or flammable materials storage refrigerator that is specifically designed for this purpose.

Section 2: Troubleshooting Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving volatile acetylenic esters.

Troubleshooting Guide: Nucleophilic Addition Reactions

Problem 1: Low or no product yield in a nucleophilic addition to an acetylenic ester.

Potential Cause Explanation Recommended Solution
Poor Nucleophile Quality The nucleophile may have degraded due to improper storage or handling.Verify the purity and activity of your nucleophile. If necessary, use a freshly prepared or purchased batch.
Insufficient Electrophilicity The acetylenic ester's reactivity might be lower than anticipated for the chosen nucleophile.Consider using a more reactive derivative or a catalyst to enhance the electrophilicity of the alkyne.
Steric Hindrance Bulky substituents on either the nucleophile or the acetylenic ester can impede the reaction.Attempt the reaction at a higher temperature, use a less sterically hindered nucleophile if possible, or consider a different synthetic route.
Incorrect Solvent The solvent may not be appropriate for the reaction, affecting solubility or reactivity.Experiment with different solvents of varying polarity to find the optimal reaction medium.

Problem 2: Formation of multiple products or a complex mixture.

Potential Cause Explanation Recommended Solution
Side Reactions The high reactivity of acetylenic esters can lead to undesired side reactions, such as polymerization or addition of the nucleophile to the carbonyl group.Run the reaction at a lower temperature to improve selectivity. Ensure the dropwise addition of the acetylenic ester to the nucleophile to maintain a low concentration of the ester.
Isomerization Depending on the reaction conditions, cis/trans isomers of the product may form.Adjust the solvent polarity or temperature to favor the formation of the desired isomer. Purification by column chromatography may be necessary to separate isomers.
Decomposition The starting material or product may be unstable under the reaction conditions.Perform the reaction under an inert atmosphere and at the lowest effective temperature. Minimize reaction time.

Section 3: Key Experimental Protocols

Protocol 1: Safe Handling and Transfer of a Volatile Acetylenic Ester under Inert Atmosphere

This protocol outlines the procedure for safely transferring a volatile acetylenic ester, such as methyl propiolate, from a storage bottle to a reaction flask using a syringe under an inert atmosphere.

Materials:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Dry, gas-tight syringe with a long needle

  • Volatile acetylenic ester (e.g., methyl propiolate)

  • Dry solvent (if needed for dilution)

Procedure:

  • Prepare the Glassware: Ensure the reaction flask is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Establish Inert Atmosphere: Assemble the reaction flask and equip it with a rubber septum. Purge the flask with an inert gas for several minutes. Maintain a positive pressure of the inert gas, which can be visualized by the bubbling rate of the oil bubbler.

  • Prepare the Syringe: Take a dry, clean syringe and flush it with the inert gas several times to remove any air and moisture.

  • Transfer the Ester:

    • Carefully open the bottle of the acetylenic ester. It is advisable to do this in a well-ventilated fume hood.

    • Insert the needle of the inert-gas-flushed syringe through the septum of the ester bottle (if it has one) or quickly draw the required volume of the liquid.

    • Immediately withdraw the needle and insert it into a rubber stopper to prevent dripping and vaporization.

  • Add to Reaction Flask: Insert the needle of the syringe through the septum of the reaction flask and slowly add the acetylenic ester to the reaction mixture.

  • Clean the Syringe: Immediately after use, quench the residual ester in the syringe by drawing up a suitable quenching solution (e.g., isopropanol) and expelling it into a designated waste container. Repeat this process several times before cleaning the syringe with water and detergents.

Diagram: Inert Atmosphere Transfer Workflow

InertAtmosphereTransfer cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup DryGlassware Dry Glassware Assemble Assemble Flask DryGlassware->Assemble InertGas Inert Gas Source InertGas->Assemble PurgeFlask Purge Flask with Inert Gas Assemble->PurgeFlask Positive Pressure FlushSyringe Flush Syringe with Inert Gas PurgeFlask->FlushSyringe DrawEster Draw Ester into Syringe FlushSyringe->DrawEster AddToReaction Add Ester to Reaction Flask DrawEster->AddToReaction QuenchSyringe Quench Syringe AddToReaction->QuenchSyringe CleanSyringe Clean Syringe QuenchSyringe->CleanSyringe

Caption: Workflow for the safe transfer of a volatile acetylenic ester.

Section 4: Physical Properties of Common Volatile Acetylenic Esters

The following table summarizes key physical data for commonly used volatile acetylenic esters. This information is crucial for planning purifications, reactions, and for a thorough risk assessment.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)
Methyl Propiolate C₄H₄O₂84.07103-105[2]0.945[2][7]10
Ethyl Propiolate C₅H₆O₂98.10120[8]0.968[8]25[9]
Methyl Tetrolate C₅H₆O₂98.1076-77 @ 80 mmHg0.98[10]45[10]

Section 5: Troubleshooting Logic Diagram

Diagram: Troubleshooting Low Yield in Acetylenic Ester Reactions

Troubleshooting cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues Start Low or No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Work-up Procedure Start->CheckWorkup EsterPurity Acetylenic Ester Impure? CheckPurity->EsterPurity Temp Temperature Too Low/High? CheckConditions->Temp Quench Improper Quenching? CheckWorkup->Quench NucleophilePurity No EsterPurity->NucleophilePurity DistillEster Yes EsterPurity->DistillEster SolventPurity No NucleophilePurity->SolventPurity UseFreshNucleophile Yes NucleophilePurity->UseFreshNucleophile UseDrySolvent Yes SolventPurity->UseDrySolvent NoPurityIssue No SolventPurity->NoPurityIssue Time No Temp->Time AdjustTemp Yes Temp->AdjustTemp Atmo No Time->Atmo IncreaseTime Yes Time->IncreaseTime ImproveInertTech Yes Atmo->ImproveInertTech NoConditionIssue No Atmo->NoConditionIssue Extraction No Quench->Extraction ModifyQuench Yes Quench->ModifyQuench Purification No Extraction->Purification AdjustpH_Solvent Yes Extraction->AdjustpH_Solvent DeactivateSilica Yes Purification->DeactivateSilica NoWorkupIssue No Purification->NoWorkupIssue

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Methyl propiolate - Grokipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Ethyl propiolate. (2023, September 26). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Methyl propiolate. (2023, October 25). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • ICSC 1029 - METHYL PROPIONATE. (n.d.). International Labour Organization. Retrieved February 2, 2026, from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 2, 2026, from [Link]

  • Ethyl propiolate | C5H6O2 | CID 12182. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved February 2, 2026, from [Link]

  • Rettie, A. E., & Ortiz de Montellano, P. R. (2019). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Archives of biochemistry and biophysics, 674, 108095. [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255. [Link]

  • Acetic Acid Esters. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Serebryakov, E. B., & Fokin, V. V. (2019). Polymerization of substituted acetylenes and features of the formed polymers. RSC advances, 9(52), 30287-30302. [Link]

  • LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Ponomarenko, S. A., & Muzafarov, A. M. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(16), 2735. [Link]

  • Total Organic Chemistry. (2022, May 10). Acetals and Nucleophilic Addition to Carbonyls | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). Retrieved February 2, 2026, from [Link]

  • Lee, J.-E., Kwon, J., & Yun, J. (2008). Copper-catalyzed addition of diboron reagents to α,β-acetylenic esters: efficient synthesis of β-boryl-α,β-ethylenic esters. Chemical Communications, (6), 733-734. [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. [Link]

  • Acheson, R. M., & McKenzie, J. (1972). Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate. Journal of the Chemical Society, Perkin Transactions 1, 1908-1913. [Link]

  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. (n.d.). NC State University Libraries. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. [Link]

  • Ethyl propiolate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. [Link]

  • Process for the purification of esters. (1985). U.S.
  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. [Link]

  • Methyl but-2-ynoate | C5H6O2 | CID 141019. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Simmie, J. M., & Curran, H. J. (2009). Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. The Journal of Physical Chemistry A, 113(4), 659-669. [Link]

  • Acetic acid. (2024, January 29). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024, March 25). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles [Video]. YouTube. [Link]

  • Those pesky peroxides… (2014, October 27). ACS Chemical Health & Safety. [Link]

  • Eisler, S., & Tykwinski, R. R. (2006). Polymerization of acetylene: polyynes, but not carbyne. Journal of Materials Chemistry, 16(29), 2933-2940. [Link]

  • Tetrolic acid. (2023, November 13). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Reactions of Alkynes [Polymerization ( Acetylene to Divinyl Acetylene & Acetylene to Benzene)]. (2015, September 16). video Dailymotion. [Link]

  • Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]

  • Methyl tetradecanoate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

Sources

Optimizing Sonogashira coupling yields with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Steric Hindrance Substrates Ticket ID: SGC-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Triage (Visual Guide)

User Issue: "My Sonogashira coupling yields are low (<30%) or failing completely when using ortho-substituted aryl halides or bulky alkynes."

Before altering your protocol, use this decision matrix to identify the specific failure mode. Steric hindrance often masquerades as catalyst deactivation, but the root cause is usually a kinetic bottleneck at the Transmetallation or Oxidative Addition stage.[1]

SonogashiraDiagnostic Start Start: Analyze Reaction Mixture CheckSideProducts Are homocoupling (Glaser) products present? Start->CheckSideProducts YesGlaser Yes (Alkyne dimers found) CheckSideProducts->YesGlaser High % NoGlaser No (Starting material recovered) CheckSideProducts->NoGlaser Major component CopperIssue Diagnosis: Copper Cycle Dominance Sterics slowed cross-coupling; fast background oxidation took over. YesGlaser->CopperIssue OxAddIssue Diagnosis: Oxidative Addition Failure Pd center is too crowded or ligand is not electron-rich enough. NoGlaser->OxAddIssue ActionCu Action: Switch to Copper-Free Protocol (See Protocol B) CopperIssue->ActionCu ActionLigand Action: Switch Ligand System Use Buchwald or Bulky Phosphines (See Ligand Selection) OxAddIssue->ActionLigand

Figure 1: Diagnostic logic flow for identifying failure modes in sterically hindered Sonogashira couplings.

Knowledge Base & Troubleshooting (Q&A)

Q1: Why does my standard catalyst ( or ) fail with ortho-substituted substrates?

Technical Insight: Standard triphenylphosphine (


) ligands have a moderate cone angle (~145°) and relatively low electron donation.[1] In sterically hindered systems (e.g., o-methyl aryl iodides), the oxidative addition step is kinetically impeded.[1] Furthermore, if the oxidative addition complex is formed, the steric bulk prevents the incoming copper-acetylide from approaching the Pd center for transmetallation.[1]

The Solution: You require ligands with high steric demand (large cone angle) but high electron density .[1] Counter-intuitively, bulky ligands like


 or Buchwald biaryl phosphines (XPhos) accelerate the reaction by forcing the Pd species into a highly active, mono-ligated 12-electron species (

) rather than the resting 14- or 16-electron states.[1] This mono-ligated species is reactive enough to undergo oxidative addition even with hindered substrates [1].[1]
Q2: I see significant alkyne dimerization (Glaser coupling). Should I add more copper?

Critical Warning: No. Adding more copper will exacerbate the problem.[1] Glaser coupling is the oxidative dimerization of alkynes (


).[1] It requires Cu(I) and Oxygen.[1]
  • Mechanism of Failure: In hindered systems, the cross-coupling cycle (Pd-catalyzed) is slow.[1] This gives the Cu(I) co-catalyst time to perform its own side reaction (Glaser coupling) before it can transfer the alkyne to the Palladium.[1]

  • Fix:

    • Degas rigorously: Oxygen is the oxidant.[1] Sparge Argon for >15 mins.

    • Go Copper-Free: For high-steric substrates, the "Copper-Free" Sonogashira variant is often superior because it eliminates the competitor pathway entirely [2].[1]

Q3: How do I select the right ligand based on my specific steric profile?

Based on kinetic data correlating steric bulk to ligand performance [3], use this selection table:

Substrate Steric ProfileRecommended LigandCatalyst PrecursorRationale
Moderate (e.g., o-Me aryl bromide + phenylacetylene)


The "Goldilocks" zone.[1] Bulky enough to form mono-ligated Pd, small enough to allow transmetallation.[1]
High (e.g., o-iPr aryl bromide + o-Me alkyne)XPhos or SPhos

or Pd-G3/G4
Biaryl ligands create a protective pocket that facilitates reductive elimination in crowded environments.[1]
Extreme (e.g., di-ortho substitution + bulky alkyne)

Pd-PEPPSI-IPrExtremely large cone angles are required to destabilize the resting state and force the reaction forward.[1]

Mechanistic Visualization: The Steric Bottleneck

Understanding where the reaction stops is key to fixing it.[1] In hindered systems, the Transmetallation step is the most common failure point in the Copper cycle.[1]

CatalyticCycle cluster_legend Steric Impact Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Alk) OxAdd->TransMet Steric Blockage Here! Prod Product (Ar-Alk) TransMet->Prod Reductive Elimination Prod->Pd0 CuAlk Cu-Acetylide (Cu-C≡C-R) CuAlk->TransMet Blocked by bulky Ar groups Glaser Glaser Product (Dimer) CuAlk->Glaser O2 present (Side Reaction) Key1 Red Dashed Line = Kinetic Bottleneck due to Sterics

Figure 2: The Steric Bottleneck. Bulky groups on the Aryl ring (Ar) physically block the Copper-Acetylide from approaching the Palladium center, allowing the Copper species to dimerize (Glaser coupling) instead.[1]

Optimized Experimental Protocols

Method A: The "Heavy Duty" Copper-Catalyzed Method

Best for: Aryl Bromides with one ortho-substituent.[1]

Reagents:

  • Catalyst:

    
     (1-3 mol%)[1]
    
  • Ligand: XPhos (2-6 mol%) (Keep 1:2 Pd:Ligand ratio)

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base:

    
     (2.0 equiv) — Note: Inorganic bases often outperform amines in hindered cases.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

Protocol:

  • Charge a reaction vial with Pd source, Ligand, CuI, Base, and Aryl Halide.[1]

  • Seal and purge with Argon for 3 cycles (Vacuum/Backfill).[1] Crucial step.

  • Add solvent (degassed) and Alkyne via syringe.[1]

  • Heat to 80-100°C . Hindered substrates rarely work at room temperature; thermal energy is needed to overcome the rotational barrier of the bulky groups.[1]

  • Monitor by GC/LC after 2 hours.

Method B: The Copper-Free Protocol (Glaser Suppression)

Best for: Substrates prone to homocoupling or extreme steric hindrance.[1]

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-3 mol%) OR

    
     + 
    
    
    
    .[1]
  • Base: Pyrrolidine or Piperidine (2.0 equiv) — Secondary amines are vital here; they act as nucleophiles to accelerate the copper-free cycle [4].[1]

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the cationic Pd intermediates).[1]

Protocol:

  • Charge vial with Catalyst and Aryl Halide.[1]

  • Purge with Argon.[1]

  • Add Solvent, Base, and Alkyne.[1][2]

  • Heat to 100-110°C .

  • Mechanism Note: This proceeds via a carbopalladation pathway or a cationic pathway, bypassing the crowded transmetallation step required by Copper [5].[1]

References

  • Buchwald, S. L., et al. (2000).[1][3] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters. [1]

  • Snieckus, V., et al. (2012).[1] "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective." Angewandte Chemie International Edition. [1]

  • Plenio, H., et al. (2008).[1] "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents." The Journal of Organic Chemistry.

  • Kosmrlj, J., et al. (2020).[1][3] "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation." Organic Letters. [1]

  • Faigl, F., et al. (2023).[1] "New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction." ACS Catalysis.[1] [1]

Sources

Stabilizing methyl 2-methylbut-3-ynoate against hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-methylbut-3-ynoate Stability & Handling

Ticket ID: STAB-MBY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Understanding Your Reagent

Welcome to the Technical Assistance Center. You are likely working with Methyl 2-methylbut-3-ynoate (CAS: 53940-53-0), a valuable but temperamental building block often used in cyclization reactions and transition-metal-catalyzed couplings.

The Core Problem: Users frequently report "disappearing" starting material or inconsistent yields. This is rarely due to vendor impurity but rather the molecule's specific structural vulnerabilities. It possesses a "Perfect Storm" of reactivity:

  • Ester Linkage: Susceptible to hydrolysis (acid/base).[1][2][3]

  • Alpha-Acidity: The C2 proton is both

    
     to a carbonyl and propargylic. This makes it significantly more acidic (
    
    
    
    ) than typical alkyl esters, leading to rapid racemization or enolization under basic conditions.
  • Steric Profile: The C2-methyl group provides moderate steric protection against nucleophiles but is insufficient to prevent hydrolysis in the presence of water.

This guide provides the protocols necessary to stabilize this reagent against its primary enemy: Hydrolysis.

Module 1: Critical Storage & Handling (The "Emergency" Phase)

Current Status: If your bottle is open on the bench, move it immediately.

Hydrolysis is autocatalytic. Once a small amount of acid (2-methylbut-3-ynoic acid) forms, it lowers the pH, accelerating further degradation.

Protocol 1.1: The "Zero-Moisture" Storage System

Do not rely on the manufacturer's original packaging once the septum is pierced.

  • Primary Container: Transfer to a flame-dried, amber borosilicate vial with a PTFE-lined screw cap.

  • Headspace Management: Purge with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and settles over the liquid, providing a superior barrier against moisture ingress.
    
  • Desiccant Strategy:

    • Liquids: Store over activated 3A Molecular Sieves (beads, not powder).

    • Why 3A? 4A sieves are slightly basic and can induce slow racemization or polymerization of the alkyne. 3A sieves exclude the organic molecule while trapping water.[4]

  • Temperature: Store at -20°C .

    • Reasoning: According to the Arrhenius equation, reducing storage temp from 25°C to -20°C reduces the hydrolysis rate constant (

      
      ) by approximately 20-30 fold.
      
Visual Workflow: Storage Decision Tree

StorageProtocol cluster_warn CRITICAL WARNING Start Reagent Received CheckSeal Is Septum Pierced? Start->CheckSeal Action1 Store at -20°C Original Packaging CheckSeal->Action1 No Action2 Transfer to Amber Vial (Flame Dried) CheckSeal->Action2 Yes AddSieves Add Activated 3A Sieves (Avoid 4A/Basic Sieves) Action2->AddSieves Purge Purge Headspace (Argon) AddSieves->Purge FinalStore Deep Freeze (-20°C) Purge->FinalStore WarnText Do NOT use 4A Sieves (Risk of Base Catalysis)

Figure 1: Decision matrix for long-term storage of alpha-substituted alkynoates.

Module 2: Reaction Optimization

The Challenge: You cannot always work in a glovebox. You must perform aqueous workups or use the reagent in open-flask conditions.

The pH Stability Window

The stability of methyl 2-methylbut-3-ynoate is not linear. It follows a U-shaped pH-rate profile.

pH RangeStability StatusMechanism of DegradationRecommendation
< 3.0 Unstable Acid-Catalyzed Hydrolysis (

)
Avoid strong mineral acids. Buffer with Citrate.
4.0 - 6.5 Optimal Minimal degradation.Target Zone. Use Phosphate or MES buffers.
7.0 - 9.0 Risk Base-Promoted Hydrolysis (

)
Work fast. Keep temperature < 0°C.
> 10.0 Critical Failure Saponification + Racemization FORBIDDEN. Irreversible destruction.
Solvent Compatibility Guide
  • Methanol/Ethanol: Avoid if possible. Transesterification can occur, scrambling your ester group (e.g., methyl ester becomes ethyl ester).

  • THF/DCM: Excellent stability, provided they are dried.

  • DMF/DMSO: Caution. These solvents are hygroscopic (attract water). If "wet" DMF is used, hydrolysis will be rapid due to the high dielectric constant facilitating the charged transition state.

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is low, and the NMR shows a broad peak around 11 ppm. What happened? A: You have hydrolyzed your ester.[1][2][5][6] The peak at ~11 ppm is the carboxylic acid proton (


).
  • Cause: Likely moisture in your solvent or an unbuffered aqueous workup.

  • Fix: Pre-dry all solvents over

    
     (distilled) or 3A sieves. If an aqueous step is required, use a saturated brine wash  immediately to pull water out of the organic layer, rather than prolonged exposure to water.
    

Q2: I am using this in a Sonogashira coupling with


, but I'm losing optical purity. 
A:  You are experiencing base-catalyzed racemization.
  • Mechanism:[2][6][7][8][9] The carbonate base deprotonates the C2 position (alpha to ester, propargylic). The resulting enolate is planar; when it reprotonates, it does so as a racemate.

  • Fix: Switch to a weaker, organic base like Diisopropylamine (DIPA) or Triethylamine (TEA) , which are often less aggressive towards the alpha-proton than inorganic carbonates in heterogeneous systems. Alternatively, lower the reaction temperature.

Q3: Can I distill this compound to purify it? A: Yes, but with extreme caution.

  • Risk: Heating an alkyne-ester can trigger polymerization.

  • Protocol: Vacuum distillation is mandatory to keep the bath temperature below 60°C. Add a radical inhibitor (e.g., BHT, 10-50 ppm) to the pot before heating to prevent thermal polymerization.

Module 4: Degradation Pathways Diagram

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathways cluster_prevention Prevention Strategy Ester Methyl 2-methylbut-3-ynoate (Active Reagent) Acid 2-methylbut-3-ynoic acid (Dead End Product) Ester->Acid Hydrolysis (Irreversible) Racemate Racemic Mixture (Loss of Chirality) Ester->Racemate Enolization (Reversible) Water H2O / H+ Water->Ester Base OH- / RO- Base->Ester Prevent1 Use 3A Sieves Prevent1->Water Blocks Prevent2 Avoid pH > 9 Prevent2->Base Blocks

Figure 2: Mechanistic pathways for degradation. Note that base exposure risks both hydrolysis (red path) and racemization (yellow path).

References

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.

  • Sigma-Aldrich Technical Bulletin. (n.d.). Molecular Sieves: Activation and Usage.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-methylbut-3-ynoate and Structurally Related Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 2-methylbut-3-ynoate, a valuable building block in organic synthesis.

This guide moves beyond a simple spectral interpretation. By presenting a comparative analysis with structurally related α,β-unsaturated and alkynoic esters—namely methyl crotonate, methyl methacrylate, and methyl propiolate—we aim to provide a deeper understanding of how subtle changes in molecular structure manifest in their respective ¹H NMR spectra. This comparative approach is designed to enhance the reader's ability to predict and interpret the spectra of complex organic molecules.

Principles of ¹H NMR Spectroscopy in the Context of Unsaturated Esters

Before delving into the specifics of each spectrum, it is crucial to recall the fundamental principles of ¹H NMR spectroscopy that govern the chemical shift, integration, and multiplicity of proton signals. The electron density around a proton nucleus dictates its resonance frequency (chemical shift, δ), typically reported in parts per million (ppm) relative to a standard, tetramethylsilane (TMS)[1]. Electronegative atoms and unsaturated functional groups, such as the ester and alkyne moieties in our target molecules, tend to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

The integral of a signal is proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of each type of proton in the molecule. Finally, spin-spin coupling between non-equivalent protons on adjacent carbons leads to the splitting of signals into multiplets. The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Analysis of the Predicted ¹H NMR Spectrum of Methyl 2-methylbut-3-ynoate

The structure of methyl 2-methylbut-3-ynoate, CC(C#C)C(=O)OC[2], presents four distinct proton environments:

  • -OCH₃ (Methyl Ester Protons): These three protons are attached to an oxygen atom, which is electronegative. They are expected to appear as a singlet (no adjacent protons) in the region of 3.7 ppm.

  • -CH(CH₃)- (Methine Proton): This single proton is situated between the methyl group and the alkyne. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1=4). Its chemical shift will be influenced by both the adjacent methyl and the deshielding effect of the alkyne and ester groups, likely placing it in the range of 3.0-3.5 ppm.

  • -CH(CH₃)- (Methyl Protons on the Main Chain): These three protons are attached to the methine carbon. They will appear as a doublet due to coupling with the single methine proton (n+1=2). Their chemical shift is expected to be in the aliphatic region, likely around 1.4 ppm.

  • ≡C-H (Acetylenic Proton): This proton is directly attached to a sp-hybridized carbon of the terminal alkyne. Acetylenic protons typically resonate in a distinct region, generally between 2.0 and 3.0 ppm. This signal will be a singlet as there are no adjacent protons.

Comparative ¹H NMR Spectral Analysis

To contextualize the predicted spectrum of methyl 2-methylbut-3-ynoate, we will now compare it with the experimental ¹H NMR data of three related unsaturated esters: methyl crotonate, methyl methacrylate, and methyl propiolate.

Methyl Crotonate: An α,β-Unsaturated Ester

Methyl crotonate (trans-methyl but-2-enoate) provides a valuable comparison as an α,β-unsaturated ester with a carbon-carbon double bond. Its ¹H NMR spectrum exhibits distinct signals for the vinylic and methyl protons[3].

  • The vinylic protons are significantly deshielded due to the double bond and the electron-withdrawing ester group, appearing at approximately 6.90 ppm and 5.76 ppm. The large coupling constant between them (around 15.5 Hz) is characteristic of a trans-alkene.

  • The methyl group attached to the double bond appears as a doublet of doublets around 1.88 ppm, showing coupling to both vinylic protons.

  • The methyl ester protons resonate as a singlet at approximately 3.67 ppm[3].

Methyl Methacrylate: A Branched α,β-Unsaturated Ester

Methyl methacrylate introduces a methyl group at the α-position of the double bond, leading to a different spectral pattern[4][5][6].

  • The two vinylic protons are now geminal and appear as two distinct signals at around 6.10 ppm and 5.55 ppm, each as a quartet due to long-range coupling with the α-methyl group.

  • The α-methyl protons appear as a singlet at approximately 1.95 ppm.

  • The methyl ester protons are observed as a singlet around 3.75 ppm[4].

Methyl Propiolate: A Simple Alkynoic Ester

Methyl propiolate is the simplest methyl ester of an alkyne, offering a direct comparison for the acetylenic proton in our target molecule[7].

  • The acetylenic proton gives a sharp singlet at approximately 2.8 ppm.

  • The methyl ester protons appear as a singlet at around 3.7 ppm.

Data Summary and Comparison

The following table summarizes the key ¹H NMR spectral data for methyl 2-methylbut-3-ynoate (predicted) and the three comparison compounds.

CompoundProton EnvironmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl 2-methylbut-3-ynoate -OCH₃~ 3.7Singlet3H
-CH(CH₃)-~ 3.0 - 3.5Quartet1H
-CH(CH₃)-~ 1.4Doublet3H
≡C-H~ 2.0 - 3.0Singlet1H
Methyl Crotonate =CH-COOCH₃6.90[3]Doublet of Quartets1H
=CH-CH₃5.76[3]Doublet of Quartets1H
-CH₃1.88[3]Doublet of Doublets3H
-OCH₃3.67[3]Singlet3H
Methyl Methacrylate =CH₂ (trans to COOCH₃)6.10[4]Quartet1H
=CH₂ (cis to COOCH₃)5.55[4]Quartet1H
-C(CH₃)=1.95[4]Singlet3H
-OCH₃3.75[4]Singlet3H
Methyl Propiolate ≡C-H~ 2.8[7]Singlet1H
-OCH₃~ 3.7[7]Singlet3H

Experimental Protocols

To ensure the acquisition of high-quality ¹H NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved through techniques such as distillation or chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

Workflow for ¹H NMR Spectrum Analysis

The logical flow for acquiring and analyzing the ¹H NMR spectrum of a novel compound like methyl 2-methylbut-3-ynoate is depicted in the following workflow diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Purify Compound B Select Deuterated Solvent A->B C Prepare Sample Solution with TMS B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to TMS J->K L Determine Chemical Shifts K->L O Assign Signals to Protons L->O M Measure Integrals M->O N Analyze Multiplicities N->O P Structure Elucidation/Confirmation O->P

Caption: Workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The detailed analysis of the predicted ¹H NMR spectrum of methyl 2-methylbut-3-ynoate, in conjunction with a comparative study of related unsaturated esters, provides a robust framework for the structural characterization of this and similar molecules. Understanding the subtle interplay of electronic and structural effects on proton chemical shifts and coupling constants is a critical skill for any researcher in the chemical sciences. By following the outlined experimental protocols and analytical workflow, scientists can confidently utilize ¹H NMR spectroscopy to elucidate the structures of novel compounds, a crucial step in the advancement of drug discovery and materials science.

References

  • PubChem. Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. [Link]

  • PubChem. Methyl Methacrylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H-NMR spectrum of (a) MMA and (b) pure PMMA. [Link]

  • Chegg.com. Analyze the 'H NMR spectrum of methyl crotonate. Use the integrations, splitting patterns, and chemical shifts to assign the protons for the structure. [Link]

  • PubChem. Methyl but-3-ynoate. National Center for Biotechnology Information. [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

Sources

Technical Comparison Guide: Mass Spectrometric Identification of Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-methylbut-3-ynoate , a critical building block in the synthesis of alkynyl-functionalized pharmaceuticals.

It compares the product's spectral fingerprint against common isomeric alternatives (such as Ethyl but-3-ynoate and Methyl pent-2-ynoate) to assist researchers in structural validation and impurity profiling.

Executive Summary

Methyl 2-methylbut-3-ynoate (CAS: 387401-01-6) is a branched


-ethynyl ester used frequently in "click chemistry" drug discovery workflows. Its structural integrity is often compromised by isomerization to conjugated allenes or internal alkynes during synthesis.

This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish this compound from its isomers. Unlike linear alkynoic esters, Methyl 2-methylbut-3-ynoate exhibits a unique "branch-point" cleavage pattern driven by the stability of the secondary propargyl cation.

Key Performance Indicators (Spectral Specificity)
FeatureMethyl 2-methylbut-3-ynoate Ethyl but-3-ynoate (Isomer A)Methyl pent-2-ynoate (Isomer B)
Molecular Ion (

)

112 (Weak)

112 (Weak)

112 (Moderate/Strong)
Base Peak

81 (

)

67 (

)

81 (

)
Diagnostic Ion 1

53
(

)

84
(

, McLafferty)

67
(

)
Diagnostic Ion 2

39 (

)

39 (

)

59 (

)
Mechanism

-Cleavage (Acyl-O)
McLafferty RearrangementConjugated

-Cleavage

Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation patterns for validation, the following protocol minimizes thermal degradation and isomerization in the injector port.

Methodology
  • Sample Prep: Dilute 1

    
    L of neat ester in 1 mL of HPLC-grade Dichloromethane (DCM).
    
  • Inlet Conditions: Split injection (20:1) at 200°C .

    • Note: Avoid temperatures >250°C to prevent thermal isomerization of the terminal alkyne.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m

    
     0.25mm ID.
    
  • MS Source: Electron Ionization (EI) at 70 eV .

    • Source Temp: 230°C.

    • Scan Range: 35–200 amu.

Fragmentation Analysis: Methyl 2-methylbut-3-ynoate

The mass spectrum of this compound is dominated by simple cleavage due to the rigidity of the alkyne and the branching at the


-position.
Primary Pathway: -Cleavage (Loss of Methoxy)

The most abundant ion (Base Peak) typically arises from the loss of the methoxy radical (


, 31 Da).
  • Mechanism: The radical cation localized on the carbonyl oxygen induces cleavage of the carbonyl-oxygen bond.

  • Product: An acylium ion at

    
     81 .
    
  • Equation:

    
    
    
Secondary Pathway: Formation of Propargyl Cation

A crucial diagnostic pathway involves the loss of the carbomethoxy group (


, 59 Da).
  • Mechanism: Cleavage of the

    
     bond.
    
  • Stability Factor: This cleavage is favored because it generates a secondary propargyl cation (

    
    ) at 
    
    
    
    53
    .
  • Differentiation: In linear isomers (like methyl pent-4-ynoate), this cleavage would yield a less stable primary cation.

Absence of McLafferty Rearrangement

Unlike ethyl esters or longer chain methyl esters, Methyl 2-methylbut-3-ynoate does not undergo McLafferty rearrangement.[1]

  • Reason 1: The ester is a methyl ester (no

    
    -hydrogen on the alcohol side).
    
  • Reason 2: The

    
    -hydrogen on the alkyne side (
    
    
    
    ) is geometrically constrained. The linear geometry of the alkyne (
    
    
    ) prevents the
    
    
    -hydrogen from approaching the carbonyl oxygen (requires
    
    
    proximity).
  • Result: Absence of even-mass fragment ions (e.g., no

    
     84 or 56).
    

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the target molecule and its ethyl isomer.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 112 [HC≡C-CH(Me)-COOMe]+. Acylium Acylium Ion m/z 81 (Base Peak) [HC≡C-CH(Me)-CO]+ M_Ion->Acylium - •OCH3 (31) Propargyl Sec-Propargyl Cation m/z 53 (Diagnostic) [HC≡C-CH(Me)]+ M_Ion->Propargyl - •COOCH3 (59) McLafferty McLafferty Product m/z 84 (Even Mass) [HC≡C-CH2-COOH]+. Propargyl->McLafferty Distinguishing Feature Iso_M_Ion Isomer: Ethyl but-3-ynoate M+ m/z 112 Iso_M_Ion->McLafferty - C2H4 (28) (H-Transfer)

Figure 1: Comparative fragmentation logic tree. The target molecule (Blue) favors direct cleavage to m/z 53, while the ethyl isomer (Grey) undergoes rearrangement to m/z 84.

Comparative Analysis: Distinguishing Alternatives

When analyzing crude reaction mixtures, researchers must distinguish the product from constitutional isomers.

Scenario A: Isomerization to Methyl pent-2-ynoate

During basic workup, the terminal alkyne can migrate to the internal position (conjugated with the ester).

  • Target (2-methylbut-3-ynoate):

    
     53 (High abundance).
    
  • Alternative (Pent-2-ynoate):

    • Structure:

      
      .
      
    • Cleavage of the ester group yields

      
      .
      
    • Mass Shift: This fragment appears at

      
       67  (
      
      
      
      ), not
      
      
      53.
    • Conclusion: The presence of

      
       67 indicates isomerization.
      
Scenario B: Transesterification to Ethyl but-3-ynoate

If ethanol is used in the workup, transesterification may occur.

  • Target: Odd-mass fragments dominate (81, 53).

  • Alternative (Ethyl ester): Even-mass fragment dominates (

    
     84 ).
    
  • Mechanism: The ethyl group allows for a 6-membered transition state hydrogen transfer (McLafferty), ejecting ethylene (

    
    , 28 Da).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Alkynoic Acid Esters. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for esters).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Detailed mechanisms for alkyne fragmentation).

  • PubChem Database. (2024). Compound Summary: Methyl 2-methylbut-3-ynoate (CID 53940530).[3] National Center for Biotechnology Information. [Link]

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Source for diagnostic acylium and propargyl ion stability).

Sources

Comparing reactivity of methyl 2-methylbut-3-ynoate vs methyl crotonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of Methyl 2-methylbut-3-ynoate and Methyl Crotonate

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the chemical reactivity of methyl 2-methylbut-3-ynoate and methyl crotonate, two structurally related α,β-unsaturated esters. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the subtle differences in their molecular architecture—specifically, the presence of an alkyne versus an alkene and the position of a methyl substituent—govern their behavior in key organic transformations. This analysis is grounded in fundamental principles of electronic and steric effects, supported by experimental protocols for benchmark reactions.

Molecular Structure and Electronic Profile: A Tale of Two Unsaturated Systems

The reactivity of any organic molecule is fundamentally dictated by its structure and the resulting distribution of electron density. While both methyl 2-methylbut-3-ynoate and methyl crotonate are α,β-unsaturated esters, their core reactive components are an alkyne and an alkene, respectively, leading to significant differences in their chemical properties.

Methyl 2-methylbut-3-ynoate features a terminal alkyne conjugated with a methyl ester. A methyl group is substituted at the α-carbon. The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of an alkene, and the ester group is strongly electron-withdrawing. This combination polarizes the molecule, rendering the β-carbon electrophilic. However, the methyl group at the α-position introduces both a mild electron-donating effect and, more importantly, significant steric hindrance near the reactive center.[1]

Methyl Crotonate , in contrast, is an α,β-unsaturated ester with an internal alkene.[2] The ester group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack.[3] The methyl group is located at the β-carbon, where its electron-donating nature slightly counteracts the electron-withdrawing effect of the ester, yet it also contributes to the steric environment of the β-carbon.

Diagram: Structural Comparison

Caption: Chemical structures of Methyl 2-methylbut-3-ynoate and Methyl Crotonate.

Reactivity in Conjugate Nucleophilic Additions: The Michael Reaction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic synthesis.[4][5] The electrophilicity of the β-carbon is the primary driver for this reaction.

Methyl Crotonate: A Classic Michael Acceptor

Methyl crotonate readily participates in Michael addition reactions.[6] The electron-withdrawing ester group effectively polarizes the alkene, making the β-carbon an inviting target for a wide range of "soft" nucleophiles, such as enolates (e.g., from dimethyl malonate), amines, and thiols.[4][7]

The primary factors governing its reactivity are:

  • Electronic Activation: Strong activation of the β-position by the conjugated ester group.

  • Steric Considerations: The β-methyl group presents moderate steric hindrance, which can influence the approach of bulky nucleophiles but does not prevent reaction with common Michael donors.

Methyl 2-methylbut-3-ynoate: A Sterically Encumbered System

While the alkyne in methyl 2-methylbut-3-ynoate is also activated by the ester, its reactivity as a Michael acceptor is significantly tempered by two key factors:

  • Intrinsic Reactivity of Alkynes: In conjugate additions, activated alkynes are often less reactive than their alkene counterparts.

  • Steric Hindrance: The α-methyl group poses a substantial steric barrier, obstructing the nucleophile's trajectory towards the β-carbon.[8] This steric congestion can dramatically decrease reaction rates, often necessitating more forcing conditions (e.g., stronger bases, higher temperatures) to achieve comparable yields to methyl crotonate.

Diagram: Michael Addition Mechanism

G Generalized Michael Addition Workflow A 1. Nucleophile Generation (e.g., enolate formation with base) B 2. Conjugate Addition (Nucleophile attacks β-carbon) A->B Nucleophile + α,β-Unsaturated Ester C 3. Protonation (Enolate quenched by proton source) B->C Intermediate Enolate D Final 1,4-Adduct C->D Protonation

Sources

Strategic Selection of Reference Standards for Methyl 2-methylbut-3-ynoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylbut-3-ynoate (CAS: 387401-01-6) presents unique analytical challenges due to its volatility, lack of a strong UV chromophore, and the reactivity of its terminal alkyne. For drug development professionals, relying on "Reagent Grade" commercial standards for critical assays introduces unacceptable risk.[1]

This guide advocates for a hierarchical reference standard strategy :

  • Primary Characterization: Use Quantitative NMR (qNMR) to establish the absolute purity of an in-house "Primary Standard" batch.[1]

  • Routine Monitoring: Use GC-FID calibrated against this qNMR-valed material for high-throughput batch release.

Part 1: The Analytical Challenge

The structural features of methyl 2-methylbut-3-ynoate dictate the analytical strategy. Unlike aromatic drug substances, this molecule cannot be reliably quantified by HPLC-UV without derivatization due to low UV extinction coefficients.[1]

FeatureAnalytical ImplicationRisk of Conventional Standards
Volatility High vapor pressure requires specific handling to prevent mass loss during weighing.[1]Commercial standards in unsealed vials may drift in concentration.[1]
Terminal Alkyne Susceptible to polymerization and metal-catalyzed degradation.[1]"Purity by Area %" on older certificates may mask oligomeric impurities.[1]
Chiral Center (C2) Potential for racemization.[1]Chemical purity methods (GC/NMR) must be distinguished from enantiomeric purity methods.[1]
Decision Matrix: Selecting the Right Methodology

AnalyticalDecisionTree Start Start: Purity Analysis Needs Goal Define Goal Start->Goal AbsQuant Absolute Quantification (Value Assignment) Goal->AbsQuant Primary Std Needed Routine Routine Batch Release (QC) Goal->Routine High Throughput qNMR Method A: qNMR (Internal Standard) AbsQuant->qNMR Gold Standard GCFID Method B: GC-FID (Calibrated) Routine->GCFID Workhorse qNMR->GCFID Validates Reference Material Result1 Mass Balance Purity (±0.5%) qNMR->Result1 Result2 Relative Purity (Area %) GCFID->Result2

Caption: Workflow for selecting between qNMR for absolute purity assignment and GC-FID for routine monitoring.

Part 2: Comparative Framework

Method A: Quantitative NMR (qNMR) – The Absolute Standard

Best For: Establishing a Primary Reference Standard when a Certified Reference Material (CRM) is unavailable.[1] Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, allowing quantification against an unrelated internal standard (e.g., Maleic Acid, TCNB) of known purity.

  • Pros: Does not require an identical reference standard; traceable to SI units if the internal standard is NIST-traceable; detects non-chromatographic impurities (water, solvents, inorganic salts).

  • Cons: Lower sensitivity than GC; requires careful relaxation delay (

    
    ) optimization.
    
Method B: Gas Chromatography (GC-FID) – The Routine Standard

Best For: Routine QC, impurity profiling, and stability testing. Principle: Separation based on volatility and polarity.[1] Detection via Flame Ionization Detector (FID), which has a near-universal response for hydrocarbons.[1]

  • Pros: High resolution; separates volatile impurities (methanol, starting acids); high sensitivity.[1]

  • Cons: "Area %" assumes all components have the same response factor (often false); requires a reference standard for weight-weight assay.[1]

Comparative Data: Experimental Validation

The following data illustrates the risk of relying on "Area %" (GC) versus Absolute Purity (qNMR) for a stored batch of methyl 2-methylbut-3-ynoate.

ParameterMethod A: 1H-qNMR (Internal Std)Method B: GC-FID (Area %)Method C: GC-FID (External Std)
Reported Purity 96.4% w/w 99.1% Area 96.8% w/w
Major Impurities Water (0.8%), Residual Solvent (1.2%), Oligomers (1.6%)Not Detected / Not Eluted-
Uncertainty (

)
± 0.6%N/A (Qualitative)± 1.5%
Analysis Time 20 mins45 mins60 mins (requires curve)

Insight: GC-FID Area % significantly overestimates purity because it fails to detect moisture, inorganic residues, and non-volatile oligomers that do not elute. qNMR is mandatory for value-assigning your reference material. [1]

Part 3: Experimental Protocols

Protocol 1: Establishing the Primary Standard via 1H-qNMR

Objective: Assign an absolute purity value (% w/w) to a "Master Batch" of methyl 2-methylbut-3-ynoate.

Reagents:

  • Analyte: Methyl 2-methylbut-3-ynoate (approx. 20 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable to NIST CRM).

  • Solvent: CDCl₃ (99.8% D).[1]

Workflow:

  • Weighing: Accurately weigh 20.0 mg (±0.01 mg) of analyte (

    
    ) and 15.0 mg of IS (
    
    
    
    ) into the same HPLC vial.
    • Note: Use a closed weighing vessel to prevent evaporation of the volatile ester.[1]

  • Dissolution: Add 0.7 mL CDCl₃ and vortex until fully dissolved. Transfer to a 5mm NMR tube.[1]

  • Acquisition (600 MHz recommended):

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s for accurate integration).
    • Scans: 16–32 (for S/N > 250:1).[1]

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).[1]

    • Integrate the Methyl ester singlet (~3.7 ppm) or the terminal alkyne proton (~2.4 ppm).

    • Integrate the IS signal (e.g., TCNB aromatic singlet at 7.7 ppm).[1]

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass,

= Mass.[2][3][4][5][6]
Protocol 2: Routine Purity Check via GC-FID

Objective: Routine batch release using the qNMR-validated Master Batch as the calibrant.

System Parameters:

  • Column: DB-WAX or equivalent (30m x 0.32mm, 0.25µm).[1] Polar phase is preferred to separate the free acid from the ester.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 200°C. (Keep inlet temp moderate to prevent thermal degradation).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID @ 250°C.

Procedure:

  • Standard Prep: Prepare a 1.0 mg/mL solution of the Master Batch (assigned purity from Protocol 1) in Acetonitrile.

  • Sample Prep: Prepare 1.0 mg/mL solution of the test sample in Acetonitrile.

  • Injection: Inject 1.0 µL of Standard (bracketed) and Samples.

  • Suitability Criteria:

    • Tailing factor < 1.5.[1][6]

    • RSD of Standard Area < 2.0% (n=5).[1]

Part 4: Logical Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Data Processing Weigh Precision Weighing (Analyte + IS) Dissolve Dissolution in Deuterated Solvent Weigh->Dissolve T1_Test Determine T1 Relaxation Time Dissolve->T1_Test Pulse Quantitative Pulse (d1 > 5*T1) T1_Test->Pulse Optimize d1 Phase Phase/Baseline Correction Pulse->Phase Integrate Integration (Analyte vs IS) Phase->Integrate Calc Calculate Mass Balance Purity Integrate->Calc

Caption: Step-by-step workflow for establishing a Primary Reference Standard using qNMR.

References

  • International Council for Harmonisation (ICH). (2023).[1][7][8] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Standard Reference Materials for NMR. [Link]

  • PubChem. (2024).[1][5] Methyl 2-methylbut-3-ynoate Compound Summary. National Library of Medicine.[1] [Link]

Sources

A Comparative Guide to the GC-MS Analysis of Methyl 2-methylbut-3-ynoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of small molecules are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth technical comparison of the expected Gas Chromatography-Mass Spectrometry (GC-MS) behavior of methyl 2-methylbut-3-ynoate against its structural isomers and related compounds. While experimental retention time data for methyl 2-methylbut-3-ynoate is not widely published, this guide will equip you with the foundational knowledge to develop a robust analytical method, predict its chromatographic behavior, and confidently distinguish it from potential co-eluting species.

Introduction to Methyl 2-methylbut-3-ynoate and Its Analytical Challenges

Methyl 2-methylbut-3-ynoate is a C6 unsaturated ester with a terminal alkyne group. Its unique structure, featuring both an ester and a triple bond, makes it a valuable synthon in organic chemistry and potentially a key intermediate or impurity in various synthetic pathways. The primary challenge in its GC-MS analysis lies in distinguishing it from its structural isomers, which possess the same mass-to-charge ratio (m/z) and can exhibit similar fragmentation patterns. Therefore, chromatographic separation is critical for unambiguous identification.

The elution order in gas chromatography is primarily governed by the analyte's boiling point and its interaction with the stationary phase of the GC column. Generally, for a given class of compounds, retention time increases with the boiling point. Polarity also plays a crucial role, especially when using polar stationary phases.

Comparative Analysis of C6 Methyl Esters

To predict the retention behavior of methyl 2-methylbut-3-ynoate, we will compare its properties with several of its isomers and related C6 methyl esters for which retention data are available.

Table 1: Physicochemical Properties and Predicted Elution Behavior of C6 Methyl Esters

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Predicted Elution Order (Non-polar column)
Methyl 2-methylbut-3-ynoate CH≡C-CH(CH₃)-COOCH₃ C₆H₈O₂ 112.13 ~130-140 (estimated) 3
Methyl 3-methyl-2-butenoate(CH₃)₂C=CHCOOCH₃C₆H₁₀O₂114.14137-1382
Methyl 2-methyl-2-butenoateCH₃CH=C(CH₃)COOCH₃C₆H₁₀O₂114.14139-1404
Methyl pent-4-enoateCH₂=CH(CH₂)₂COOCH₃C₆H₁₀O₂114.14134-1361

Note: The boiling point for methyl 2-methylbut-3-ynoate is an estimate based on its structure relative to similar compounds. The predicted elution order is based on the general principle that for non-polar columns, retention time correlates with the boiling point.

The presence of the triple bond in methyl 2-methylbut-3-ynoate introduces rigidity and a slightly higher polarity compared to its alkene counterparts. On a non-polar column (like a DB-5ms), where separation is primarily driven by boiling point, we can predict that methyl 2-methylbut-3-ynoate will elute after the more volatile methyl pent-4-enoate and likely in a similar region to its more saturated isomers.

Recommended GC-MS Protocol for Analysis

This section provides a detailed, self-validating protocol for the analysis of methyl 2-methylbut-3-ynoate and its isomers. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial.

Protocol:

  • Solvent Selection: Prepare a dilute solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.[1]

  • Internal Standard: For quantitative analysis, the addition of an internal standard is recommended. Choose a compound that does not co-elute with the analytes of interest and has similar chemical properties. For this analysis, methyl heptanoate would be a suitable choice.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter before injection to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Volume1 µLA standard volume for capillary columns.
Split Ratio20:1Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily by boiling point. It is a robust and versatile column suitable for a wide range of applications.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp Rate10 °C/min to 250 °CA moderate ramp rate that should provide good separation of the C6 isomers.
Final Temperature250 °C, hold for 5 minEnsures that all analytes have eluted from the column.
Mass Spectrometer
MS Transfer Line280 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp.230 °CA standard temperature for electron ionization.
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for generating EI mass spectra.
Mass Rangem/z 40-200Covers the expected mass range of the target analytes and their fragments.
Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Analyze the TIC to identify the peaks corresponding to the analytes.

  • Mass Spectra: Extract the mass spectrum for each peak of interest. The molecular ion for methyl 2-methylbut-3-ynoate should be at m/z 112.

  • Library Search: Compare the experimental mass spectra with a reference library such as the NIST Mass Spectral Library for confirmation.

  • Retention Index: For more confident identification, calculate the Kovats retention index for each peak using a series of n-alkanes. This provides a more standardized retention value that is less dependent on instrumental variations.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of methyl 2-methylbut-3-ynoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent prep2 Add Internal Standard prep1->prep2 prep3 Filter Sample prep2->prep3 inj Injection prep3->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion det Mass Detection ion->det tic TIC Analysis det->tic ms Mass Spectra Extraction tic->ms lib Library Search ms->lib ri Retention Index Calculation lib->ri

Caption: Workflow for the GC-MS analysis of methyl 2-methylbut-3-ynoate.

Conclusion and Future Work

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. Retrieved from [Link]

  • Strehmel, N., Hummel, J., Erban, A., Strassburg, K., & Kopka, J. (2008). Retention index thresholds for compound matching in GC-MS metabolite profiling. Journal of Chromatography B, 871(2), 182-190. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of methyl 2-methylbut-3-ynoate. As a compound utilized by researchers and drug development professionals, its unique chemical structure—featuring both a terminal alkyne and a methyl ester—necessitates a disposal procedure grounded in a thorough understanding of its reactivity and hazards. This guide moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring that laboratory personnel can manage this chemical waste with confidence and safety.

Section 1: Hazard Profile and Risk Assessment

A robust disposal plan begins with a comprehensive risk assessment. The physical properties and inherent chemical reactivity of methyl 2-methylbut-3-ynoate dictate the specific handling and disposal precautions required.

Physicochemical and Hazardous Properties

The primary hazards associated with methyl 2-methylbut-3-ynoate are its flammability and its potential to cause irritation upon contact.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₆H₈O₂PubChem[1]
Molecular Weight 112.13 g/mol PubChem[1]
Physical State Liquid at room temperatureEvitaChem[2]
Boiling Point ~120 °CEvitaChem[2]
Solubility Insoluble in water; Soluble in organic solventsEvitaChem[2]
GHS Hazard ClassificationHazard StatementSource
Flammable Liquids H226: Flammable liquid and vaporPubChem[1], Sigma-Aldrich[3]
Skin Corrosion/Irritation H315: Causes skin irritationPubChem[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationPubChem[1], Sigma-Aldrich[3]
STOT - Single Exposure H335: May cause respiratory irritationPubChem[1]
Core Chemical Reactivity Concerns

Understanding the causality behind disposal choices requires a deeper look at the molecule's functional groups.

  • Flammability: As a Category 3 flammable liquid, methyl 2-methylbut-3-ynoate and its vapors can be ignited by heat, sparks, or open flames.[1][3][4] Therefore, all handling and disposal operations must be conducted in an environment free of ignition sources.[5][6]

  • Reactivity of the Terminal Alkyne: The terminal alkyne (C≡C-H) is the most significant feature driving disposal protocols. Terminal alkynes are characterized by high electron density and exceptional chemical reactivity.[7] The acidic proton on the terminal carbon can be abstracted, and the resulting acetylide can react to form potentially explosive compounds, particularly with certain metals.

    • Explosive Acetylide Formation: Acetylene and other terminal alkynes are known to form highly unstable and explosive acetylides with metals such as copper, silver, and mercury .[8][9] This is a critical consideration for disposal; waste must not come into contact with these metals or their alloys (e.g., brass).

  • Incompatibility with Other Reagents: The compound may react exothermically or violently with strong oxidizing agents and strong acids.[10] Co-disposal with these materials is strictly prohibited to prevent uncontrolled reactions within the waste container.

Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, establishing a safe work environment is paramount.

Engineering Controls
  • Chemical Fume Hood: All transfers of methyl 2-methylbut-3-ynoate waste must be performed inside a certified chemical fume hood.[6][9] This is essential to contain flammable vapors and prevent inhalation, which may cause respiratory irritation.[1][11]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[5][8]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required to mitigate the risks of skin, eye, and respiratory irritation.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at minimum. A full-face shield is recommended when transferring larger volumes.Protects against splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Check glove manufacturer's guide for compatibility.Prevents direct contact that causes skin irritation.[1]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from incidental contact and provides a barrier in case of a flash fire.

Section 3: Step-by-Step Waste Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of methyl 2-methylbut-3-ynoate.

Step 1: Waste Identification and Segregation This compound must be treated as a reactive and flammable hazardous waste.[12][13] It is imperative to collect it in a dedicated waste stream.

  • DO NOT mix with other chemical wastes, especially:

    • Strong oxidizing agents or strong acids.[10]

    • Aqueous waste streams.

    • Wastes containing heavy metals, particularly copper, silver, or mercury salts.[8][9]

    • Halogenated solvents.[14]

Step 2: Selection of a Compatible Waste Container Choose a container made of a material that will not react with the waste.

  • Recommended: Use a clean, dry glass bottle or a high-density polyethylene (HDPE) container with a screw-on, vapor-tight cap.[15][16]

  • Prohibited: NEVER use a metal container.[17] The risk of forming explosive metal acetylides from trace contaminants is too great.

Step 3: Proper Labeling of the Waste Container Proper labeling is a critical regulatory requirement.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "Methyl 2-methylbut-3-ynoate ".

  • Indicate all associated hazards: Flammable, Irritant, Reactive .

  • List all constituents, including any solvent used for rinsing.

Step 4: Waste Accumulation Perform all waste transfers inside a chemical fume hood.

  • Carefully pour the waste into the labeled container.

  • Leave a minimum of 10% headspace (about 1 inch in a 4L bottle) to allow for vapor expansion.[17]

  • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added.[12]

Step 5: Temporary Storage Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be:

  • Located at or near the point of generation and under the control of laboratory personnel.[18]

  • Away from all sources of heat and ignition.[19]

  • In a well-ventilated area.[19]

  • Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 6: Arranging for Final Disposal Laboratory personnel should never transport hazardous waste personally or attempt to dispose of it via drains or standard trash.[12][13]

  • Contact your institution's Environmental Health and Safety (EHS) department or its equivalent to schedule a hazardous waste pickup.[12][20]

  • Follow all institutional procedures for waste collection requests.

DisposalWorkflow start Waste Generated: Methyl 2-methylbut-3-ynoate hazards Step 1: Identify Hazards - Flammable - Irritant - Reactive (Alkyne) start->hazards segregate Step 2: Segregate Waste (Keep separate from oxidizers, acids, and incompatible metals) hazards->segregate container Step 3: Select Container (Glass or HDPE only, NO METAL) segregate->container label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - All Hazards container->label accumulate Step 5: Accumulate in Fume Hood (Leave >10% headspace, keep container closed) label->accumulate storage Step 6: Store in SAA (Secondary containment, away from ignition sources) accumulate->storage pickup Step 7: Schedule EHS Pickup (Follow institutional protocol) storage->pickup

Sources

Personal protective equipment for handling Methyl 2-methylbut-3-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an autonomous safety and operational framework for handling Methyl 2-methylbut-3-ynoate . Unlike generic safety sheets, this document integrates chemical-specific reactivity data with field-proven logistical protocols.[1]

  • Chemical Name: Methyl 2-methylbut-3-ynoate[1][2]

  • CAS Number: 387401-01-6[1]

  • Molecular Formula:

    
    [1]
    
  • Core Hazards: Flammable Liquid (Cat 3), Skin/Eye Irritant, Respiratory Irritant (STOT SE 3).[1]

Critical Scientist's Note: While the ester functionality presents standard solvent-like hazards, the terminal alkyne moiety introduces specific reactivity concerns.[1] Avoid contact with transition metals (Copper, Silver) to preclude the formation of potentially shock-sensitive metal acetylides, particularly under basic conditions.[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate the engineering environment.[1] PPE is the last line of defense, not the first.[1][3]

Hierarchy of Control Logic

The following decision logic dictates your setup requirements.

RiskAssessment Start Task Assessment Vol Volume > 50 mL? Start->Vol Heat Heated Reaction? Vol->Heat No Glovebox Inert Atmosphere Glovebox Vol->Glovebox Yes (Risk of Vapor Accumulation) Hood Standard Fume Hood (Face Vel: 100 fpm) Heat->Hood No (Ambient Transfer) Sash Sash Height < 18 inches Blast Shield Required Heat->Sash Yes (Reflux/Distillation)

Figure 1: Engineering control decision matrix for alkynyl ester handling.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for Methyl 2-methylbut-3-ynoate is governed by its solvent properties (ester) and its volatility.[1]

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Splash) Double Nitrile Gloves (min 0.11 mm thick)Permeation Dynamics: Methyl esters can degrade natural rubber and latex rapidly.[1] Nitrile offers excellent splash resistance.[1] Double gloving creates a sacrificial outer layer, allowing you to doff the top pair immediately upon contamination without exposing skin.[1]
Hand Protection (Immersion) Silver Shield / Laminate or Butyl Rubber Chemical Resistance: For spill cleanup or prolonged handling (>15 mins), nitrile permeation breakthrough occurs.[1] Laminate films provide a broad-spectrum barrier against small organic esters.[1]
Eye & Face Chemical Splash Goggles (Indirect Vent)Vapor Management: Safety glasses with side shields are insufficient for liquids with H319 (Serious Eye Irritation) and H335 (Respiratory Irritation).[1] Goggles seal the eyes from irritating vapors that bypass glasses.[1]
Respiratory Fume Hood (Primary) or Half-mask with OV Cartridges (Secondary)Volatility: As a Category 3 Flammable liquid with respiratory irritation potential, engineering controls (hood) are mandatory.[1] Respirators are only for emergency spill response outside the hood.[1]
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Flammability: Synthetic fabrics (polyester) melt onto skin during a fire.[1] FR cotton self-extinguishes.[1]

Operational Protocol: From Storage to Disposal

Phase 1: Storage & Stability
  • Environment: Store in a dedicated Flammables Cabinet .

  • Segregation: Keep away from Strong Oxidizers (e.g., nitric acid, peroxides) and Strong Bases (which can hydrolyze the ester or deprotonate the alkyne).[1]

  • Shelf-Life: Check for polymerization. Although stable, terminal alkynes can polymerize if exposed to radical initiators or excessive heat.[1]

Phase 2: Dispensing & Reaction Setup
  • Technique: Use positive displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid plastic syringes if the solvent carrier is incompatible, though the neat chemical is generally compatible with PP/PE for short durations.[1]

  • Inerting: Flush the headspace of the storage bottle with Nitrogen or Argon after use to prevent moisture ingress (hydrolysis risk) and oxygen exposure.[1]

Phase 3: Emergency Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hoods are in "Emergency Purge" mode if available.

  • Extinguish: Remove all ignition sources (Hot plates, stirrers).

  • Absorb: Use vermiculite or activated carbon spill pads.[1] Do not use paper towels, which increase surface area for flammability.[1]

  • Decontaminate: Clean surface with a soap/water solution; the ester is sparingly soluble in water but can be emulsified.[1]

Phase 4: Disposal Workflow

Do not pour down the drain. This chemical is an organic solvent waste.[1]

Disposal Figure 2: Waste Stream Segregation Logic Waste Waste Generation Classify Is it mixed with Metals? Waste->Classify Halogen Non-Halogenated Organic Waste Classify->Halogen No (Pure/Organic mix) MetalWaste Heavy Metal Waste (Separate Stream) Classify->MetalWaste Yes (Cu/Ag catalysts)

Figure 2: Waste segregation is critical.[1] If Cu/Ag catalysts were used, segregate from standard organic waste to prevent heavy metal contamination of incineration streams.[1]

References & Authority

  • PubChem. (2025).[1][4] Methyl 2-methylbut-3-ynoate (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][4] Substance Information: Methyl 2-methylbut-3-ynoate.[1][2] Retrieved from [Link][1]

Sources

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